Technical Documentation Center

(E)-Hept-4-enoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (E)-Hept-4-enoic acid
  • CAS: 51193-78-3

Core Science & Biosynthesis

Foundational

The Structural and Pharmacological Paradigm of (E)-Hept-4-enoic Acid

Executive Summary In the landscape of modern drug development and organic synthesis, medium-chain unsaturated fatty acids serve as critical structural scaffolds. (E)-hept-4-enoic acid (also known as trans-4-heptenoic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug development and organic synthesis, medium-chain unsaturated fatty acids serve as critical structural scaffolds. (E)-hept-4-enoic acid (also known as trans-4-heptenoic acid) is a seven-carbon monocarboxylic acid characterized by an isolated trans double bond at the C4 position [1]. While seemingly simple, this specific geometric configuration imparts unique conformational rigidity compared to its saturated counterpart, heptanoic acid. This rigidity makes it an invaluable pharmacophore linker in medicinal chemistry—most notably in the design of prostanoid receptor modulators—and a versatile intermediate in the synthesis of fragrances, flavorings, and agrochemicals [2].

This whitepaper provides an in-depth technical analysis of (E)-hept-4-enoic acid, detailing its physicochemical properties, stereoselective synthetic methodologies, and its critical role in G-protein-coupled receptor (GPCR) pharmacology.

Physicochemical Profiling & Structural Causality

The molecular architecture of (E)-hept-4-enoic acid dictates its behavior in both synthetic environments and biological systems. The trans (E) geometry of the alkene locks the aliphatic chain into an extended, linear conformation. In drug design, this prevents the entropic penalty associated with the binding of highly flexible saturated chains. When incorporated into receptor antagonists, the (E)-alkene projects the terminal carboxylic acid precisely into the polar regions of target binding pockets [3].

Quantitative Data Summary

The following table summarizes the core physicochemical parameters of (E)-hept-4-enoic acid, consolidating data for analytical verification [1, 4].

ParameterValue / Description
IUPAC Name (E)-hept-4-enoic acid
CAS Registry Number 51193-78-3
Molecular Formula C 7​ H 12​ O 2​
Molecular Weight 128.17 g/mol
Boiling Point 117-118 °C at 17 Torr (~222 °C at 760 Torr)
Density 0.968 g/cm³
LogP (Predicted) ~1.6 - 1.8
Canonical SMILES O=C(O)CCC=CCC
InChIKey KFXPOIKSDYRVKS-ONEGZZNKSA-N

Stereoselective Synthetic Methodologies

Synthesizing (E)-hept-4-enoic acid requires strict control over the alkene geometry. Harsh oxidation of precursor alcohols can lead to double-bond migration (forming the conjugated α,β -unsaturated acid) or cis/trans isomerization. To prevent this, a mild, self-validating oxidation protocol using TEMPO and Bis(acetoxy)iodobenzene (BAIB) is employed.

Synthesis A Allyl Halide + Grignard Reagent B (E)-Hept-4-enol (Intermediate) A->B Cross-Coupling C TEMPO / BAIB Oxidation B->C Mild Oxidation D (E)-Hept-4-enoic Acid (Target) C->D Prevents Isomerization

Synthetic workflow for (E)-hept-4-enoic acid ensuring stereochemical retention.

Protocol: Mild Oxidation of (E)-4-heptenol to (E)-hept-4-enoic acid

Causality & Design: TEMPO-mediated oxidation is chosen because it operates under near-neutral conditions, preventing the acid-catalyzed alkene migration that plagues traditional Jones oxidation.

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of (E)-4-heptenol in 20 mL of a 1:1 mixture of dichloromethane (DCM) and water.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl) to the biphasic mixture.

  • Oxidant Addition: Slowly add 22 mmol (2.2 equiv) of BAIB. The reaction mixture will temporarily turn dark due to the active oxoammonium species.

  • Reaction: Stir vigorously at room temperature for 4 hours. The biphasic nature ensures the newly formed carboxylic acid partitions into the aqueous layer (if pH is adjusted) or remains shielded from over-oxidation.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to destroy residual oxidant. Acidify the aqueous layer to pH 2 with 1M HCl, and extract with ethyl acetate (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc).

Self-Validation System (Analytical Check): To validate the success of the synthesis without external assumptions, perform 1 H-NMR spectroscopy. The critical validation point is the coupling constant ( J ) of the vinylic protons (multiplet at ~5.4 ppm). A coupling constant of J≈15 Hz mathematically confirms the retention of the (E)-configuration. If the constant shifts to ~10-12 Hz, it indicates unwanted isomerization to the (Z)-isomer, flagging the batch for failure.

Pharmacological Applications in GPCR Modulation

In biological systems, 4-heptenoic acid derivatives act as potent modulators of lipid metabolism and cellular signaling [4]. Its most prominent pharmacological application is as a structural moiety in AH23848 , a highly selective antagonist for the Prostaglandin E 2​ receptor subtype 4 (EP4) and a Thromboxane (TP) receptor blocker [5].

The EP4 receptor is a G s​ -coupled GPCR involved in inflammatory responses, bone metabolism, and acute oxidant stress in airway epithelial cells [6]. The (E)-hept-4-enoic acid tail in AH23848 structurally mimics the α -chain of endogenous Prostaglandin E 2​ (PGE 2​ ), allowing it to competitively occupy the orthosteric binding site without inducing the conformational shift required for G s​ protein activation.

Signaling PGE2 PGE2 (Endogenous Agonist) EP4 EP4 Receptor (GPCR) PGE2->EP4 Activates AH AH23848 (Antagonist) Contains 4-heptenoic moiety AH->EP4 Competitive Inhibition Gs Gs Protein Alpha Subunit EP4->Gs Conformational Change AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Accumulation AC->cAMP ATP Conversion

Mechanism of EP4 receptor modulation by 4-heptenoic acid derivatives.

Functional Assay Protocols: EP4 Receptor Antagonism

To evaluate the efficacy of (E)-hept-4-enoic acid derivatives (like AH23848), a functional cAMP accumulation assay using Homogeneous Time-Resolved Fluorescence (HTRF) is the industry standard.

Protocol: HTRF cAMP Accumulation Assay

Causality & Design: Because EP4 is G s​ -coupled, its activation directly stimulates adenylyl cyclase, raising intracellular cAMP. HTRF relies on competitive binding between native cAMP produced by the cells and a labeled cAMP-d2 conjugate for a Europium cryptate-labeled anti-cAMP antibody. A decrease in HTRF signal indicates an increase in cellular cAMP.

Step-by-Step Workflow:

  • Cell Preparation: Seed HEK293 cells stably expressing the human EP4 receptor into a 384-well microplate at 5,000 cells/well in stimulation buffer (HBSS containing 0.1% BSA and 0.5 mM IBMX to inhibit phosphodiesterases).

  • Compound Incubation: Add the (E)-hept-4-enoic acid derivative (e.g., AH23848) at varying concentrations (10 −10 to 10 −5 M) and incubate for 15 minutes at room temperature.

  • Agonist Challenge: Add a fixed EC 80​ concentration of PGE 2​ to all wells (except basal controls) and incubate for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-Eu 3+ cryptate) formulated in lysis buffer. Incubate for 1 hour.

  • Measurement: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio.

Self-Validation System (Schild Analysis): To validate that the derivative is acting specifically as a competitive antagonist at the orthosteric site (rather than an allosteric modulator or toxic agent), perform a Schild plot analysis. Generate PGE 2​ dose-response curves in the presence of three fixed concentrations of the antagonist. If the antagonist is competitive, the PGE 2​ curves will shift parallel to the right, and the maximum efficacy ( Emax​ ) will remain unchanged. A drop in Emax​ invalidates the assumption of pure competitive antagonism, requiring a re-evaluation of the compound's mechanism.

References

  • CAS Common Chemistry. "(4E)-4-Heptenoic acid (CAS RN: 51193-78-3)." American Chemical Society. Available at:[Link]

  • ChemBK. "(E)-hept-4-enoic acid - Physico-chemical Properties and Uses." ChemBK Chemical Database. Available at:[Link]

  • FooDB. "Showing Compound 4-Heptenoic acid (FDB011953)." The Food Database. Available at:[Link]

  • PubMed / National Institutes of Health. "Thromboxane binding and signal transduction in rat glomerular mesangial cells." Am J Physiol. 1993. Available at:[Link]

  • PubMed / National Institutes of Health. "The prostaglandin E₂ type 4 receptor participates in the response to acute oxidant stress in airway epithelial cells." Am J Physiol Lung Cell Mol Physiol. 2012. Available at:[Link]

Exploratory

Structural Elucidation of (E)-Hept-4-enoic Acid: A Comprehensive NMR Guide

Introduction & Molecular Architecture (E)-hept-4-enoic acid (CAS: 51193-78-3)[1] is a medium-chain unsaturated fatty acid characterized by a trans-substituted double bond at the C4 position. Often encountered as a fungal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Molecular Architecture

(E)-hept-4-enoic acid (CAS: 51193-78-3)[1] is a medium-chain unsaturated fatty acid characterized by a trans-substituted double bond at the C4 position. Often encountered as a fungal volatile metabolite[2] or as a product of advanced Wittig olefinations[3], the precise structural characterization of this molecule relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy.

For application scientists and drug development professionals, distinguishing the (E)-isomer from its (Z)-counterpart is critical, as stereochemistry dictates the molecule's binding affinity, membrane permeability, and metabolic fate. This whitepaper provides an in-depth, self-validating framework for interpreting the 1 H and 13 C NMR spectra of (E)-hept-4-enoic acid, focusing on the causality behind chemical shifts, coupling constants, and stereochemical assignments[4].

NMR_Logic cluster_0 1D Acquisition & Validation cluster_1 2D Correlation & Stereochemistry A 1H NMR (400 MHz) Extract J-couplings C Integration Check (1:1:1:2:2:2:3 ratio) A->C Validate T1 relaxation D COSY (Vicinal connectivity) A->D E HSQC / HMBC (C-H assignment) A->E B 13C NMR (100 MHz) Map carbon skeleton B->E F J-Resolved / NOESY (E)-isomer confirmation C->F System Validated D->F Extract J4,5 ≈ 15.3 Hz

Figure 1: Self-validating NMR workflow for elucidation of (E)-hept-4-enoic acid.

High-Resolution NMR Acquisition Protocol

To ensure a self-validating system, the experimental protocol must eliminate artifacts caused by incomplete relaxation or poor shimming. The following methodology guarantees quantitative accuracy, allowing the integration values to serve as an internal quality control check.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15–20 mg of high-purity (E)-hept-4-enoic acid in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm).

  • Probe Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the exact solvent impedance. Perform gradient shimming to achieve a line width at half-height ( W1/2​ ) of < 0.8 Hz for the TMS peak.

  • 1 H NMR Acquisition (Quantitative):

    • Pulse Angle: 30° to prevent signal saturation.

    • Relaxation Delay ( D1​ ): Set to 5.0 seconds . Causality: The carboxylic acid proton (-COOH) and isolated aliphatic protons possess long longitudinal relaxation times ( T1​ ). A standard 1-second delay will truncate their recovery, artificially lowering their integration. A 5-second delay ensures full equilibrium recovery, making the integration a true reflection of the molecular ratio.

    • Scans: 16 to 32 scans for optimal Signal-to-Noise Ratio (SNR).

  • 13 C NMR Acquisition:

    • Decoupling: Power-gated broadband proton decoupling (WALTZ-16) to eliminate 1 H- 13 C splitting while retaining the Nuclear Overhauser Effect (NOE) enhancement.

    • Scans: 1024 scans with a 2.0-second D1​ delay.

  • Data Processing: Apply an exponential window function (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Perform manual baseline correction to ensure accurate integration.

Self-Validation Check: Normalize the integration of the terminal methyl group (H7) to 3.00. The olefinic region (H4, H5) must integrate to exactly 2.00 ( ±0.05 ). Any deviation indicates incomplete T1​ relaxation or sample impurity, necessitating a re-acquisition.

Quantitative 1 H NMR Interpretation & Stereochemical Logic

The 1 H NMR spectrum of (E)-hept-4-enoic acid is defined by its distinct spin systems. The most critical diagnostic feature is the vicinal coupling constant ( 3JH,H​ ) between the olefinic protons H4 and H5.

According to the Karplus equation , the magnitude of 3J coupling is highly dependent on the dihedral angle between the interacting protons. In the (E)-isomer, the trans-protons exhibit a dihedral angle of approximately 180°, resulting in a large coupling constant of ~15.3 Hz [4]. In contrast, a (Z)-isomer (cis-geometry, dihedral angle ~0°) would yield a coupling constant of ~10.5 Hz. This single metric definitively proves the (E)-stereochemistry.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constants ( J , Hz)Assignment / Causality
H1 11.00br s1H--COOH : Highly deshielded due to electron withdrawal and hydrogen bonding.
H5 5.55dtt1H 15.3 (trans), 6.5 , 1.2 =CH : Olefinic proton. Deshielded by the double bond anisotropy.
H4 5.45dtt1H 15.3 (trans), 6.5 , 1.2 =CH : Olefinic proton. Slightly upfield of H5 due to proximity to the electron-withdrawing carboxylate chain.
H2 2.40t2H 7.4 -CH 2​ - : Alpha to the carbonyl group; deshielded by inductive effects.
H3 2.30m2H 7.4 , 6.5 -CH 2​ - : Beta to the carbonyl and allylic to the double bond.
H6 2.05m2H 7.4 , 6.5 -CH 2​ - : Allylic to the double bond.
H7 0.98t3H 7.4 -CH 3​ : Terminal aliphatic methyl group.

Note: The "dtt" (doublet of triplets of triplets) multiplicity for H4 and H5 arises from the large trans coupling ( 3J≈15.3 Hz), vicinal coupling to the adjacent allylic CH 2​ ( 3J≈6.5 Hz), and long-range allylic coupling ( 4J≈1.2 Hz).

Quantitative 13 C NMR Interpretation & The γ -Gauche Effect

While 1 H NMR provides direct proof of stereochemistry via coupling constants, 13 C NMR offers a powerful secondary validation mechanism through the γ -gauche effect .

The Causality of Allylic Carbon Shifts: In alkene stereoisomers, the steric relationship between substituents heavily influences the local electronic environment of the carbons. In a (Z)-isomer, the allylic carbons (C3 and C6) are positioned cis to each other. This spatial proximity causes steric compression (the γ -gauche effect), which increases the electron density around these nuclei, shielding them and pushing their 13 C signals upfield (typically ~22–24 ppm).

In (E)-hept-4-enoic acid, the C3 and C6 carbons are trans to each other. The absence of this steric compression leaves the carbons relatively deshielded. Consequently, the allylic carbons in the (E)-isomer appear further downfield (~25–28 ppm). Observing these specific shifts provides an orthogonal, self-validating proof of the trans geometry without relying solely on proton coupling constants[4].

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)Carbon TypeAssignment / Causality
C1 179.5Quaternary (C=O)Carbonyl : Highly deshielded by the electronegative oxygen atoms. Shift is sensitive to concentration due to dimerization.
C5 133.0Methine (=CH)Olefinic : sp2 hybridized.
C4 128.5Methine (=CH)Olefinic : sp2 hybridized.
C2 34.0Methylene (-CH 2​ -)Aliphatic : Deshielded by the adjacent carbonyl group ( α -position).
C3 27.8Methylene (-CH 2​ -)Allylic : Downfield shift confirms the lack of γ -gauche compression, validating the (E)-isomer.
C6 25.6Methylene (-CH 2​ -)Allylic : Downfield shift further validates the (E)-geometry.
C7 13.8Primary (-CH 3​ )Aliphatic : Terminal methyl group, highly shielded.

Conclusion

The structural elucidation of (E)-hept-4-enoic acid requires a rigorous, multi-faceted approach to NMR interpretation. By enforcing strict acquisition parameters (such as extended T1​ relaxation delays) and leveraging both the Karplus equation ( 3J4,5​≈15.3 Hz) and the γ -gauche effect in 13 C NMR, researchers can establish a self-validating analytical framework. This approach not only confirms the atomic connectivity but unequivocally proves the crucial (E)-stereochemistry required for downstream pharmaceutical and biological applications.

References

  • Volatiles from three genome sequenced fungi from the genus Aspergillus Beilstein Journal of Organic Chemistry[Link]

  • Catalytic, Enantioselective, Intramolecular Sulfenofunctionalization of Alkenes with Phenols Journal of Organic Chemistry (Semantic Scholar)[Link]

  • A Greener Olefination Process to Produce Alkenoic Acids From Levulinic Acid Chemical Engineering Transactions (AIDIC)[Link]

Sources

Foundational

The Mass Fragmentation Architecture of trans-Hept-4-enoic Acid: A Mechanistic Guide

Executive Summary The structural elucidation of unsaturated short-chain fatty acids (SCFAs) via mass spectrometry (MS) is a cornerstone of modern lipidomics, metabolomics, and synthetic organic chemistry. trans-Hept-4-en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of unsaturated short-chain fatty acids (SCFAs) via mass spectrometry (MS) is a cornerstone of modern lipidomics, metabolomics, and synthetic organic chemistry. trans-Hept-4-enoic acid (C₇H₁₂O₂, MW: 128.17 g/mol ) presents a unique analytical challenge. Unlike saturated carboxylic acids, the presence of the C4=C5 double bond fundamentally alters the thermodynamic landscape of its gas-phase fragmentation.

This whitepaper provides an in-depth mechanistic analysis of the electron ionization (EI) and collision-induced dissociation (CID) fragmentation patterns of trans-hept-4-enoic acid. By detailing the causality behind specific ion formations and providing field-proven, self-validating derivatization protocols, this guide serves as an authoritative reference for researchers conducting structural annotations of alkenoic acids[1].

Mechanistic Principles of Gas-Phase Fragmentation

Electron Ionization (EI-MS) Dynamics

Under standard 70 eV electron ionization, trans-hept-4-enoic acid yields a distinct molecular ion [M]⁺• at m/z 128. The fragmentation is primarily governed by the position of the vinylic unsaturation, which dictates the stability of the resulting carbocations and radical species.

  • Allylic Cleavage (The Diagnostic Pathway): The most thermodynamically favored fragmentation occurs at the C2–C3 bond, which is allylic to the C4=C5 double bond. Homolytic cleavage of this bond expels a •CH₂COOH radical (m/z 59), leaving a highly resonance-stabilized pentenyl cation [CH₂-CH=CH-CH₂-CH₃]⁺ at m/z 69 . The high relative abundance of m/z 69 is the primary diagnostic marker for 4-enoic acids.

  • Suppression of the McLafferty Rearrangement: In saturated carboxylic acids (e.g., heptanoic acid), the McLafferty rearrangement (yielding m/z 60) is the base peak. This requires the abstraction of a hydrogen atom from the γ -carbon (C4) by the carbonyl oxygen via a six-membered transition state. However, in trans-hept-4-enoic acid, the γ -hydrogen is vinylic. The rigid geometry of the trans double bond and the high bond dissociation energy of the vinylic C-H bond make this cyclic transition state energetically prohibitive. Consequently, the m/z 60 ion is severely suppressed, serving as a negative diagnostic indicator for Δ 4 unsaturation.

  • Alpha Cleavage: Cleavage of the C1–C2 bond adjacent to the carbonyl group yields the [COOH]⁺ ion at m/z 45 and the complementary [M - COOH]⁺ fragment at m/z 83.

Electrospray Ionization (ESI-MS/MS) CID Pathways

In negative-ion mode LC-MS/MS, the molecule forms a stable deprotonated precursor [M-H]⁻ at m/z 127[1]. Upon collision-induced dissociation (CID), the dominant neutral loss is carbon dioxide (44 Da), yielding a fragment at m/z 83. Further fragmentation of the hydrocarbon tail provides limited structural information due to the lack of charge retention on the alkyl fragments, necessitating targeted derivatization for precise double-bond localization.

Visualizing the Fragmentation Logic

EI_Fragmentation M Molecular Ion [M]+• m/z 128 (C7H12O2) Allylic Allylic Cleavage (C2-C3) [C5H9]+ m/z 69 M->Allylic - •CH2COOH (59 Da) Alpha Alpha Cleavage (C1-C2) [C6H11]+ m/z 83 M->Alpha - •COOH (45 Da) WaterLoss Loss of H2O [M - 18]+ m/z 110 M->WaterLoss - H2O (18 Da) OHLoss Loss of •OH [M - 17]+ m/z 111 M->OHLoss - •OH (17 Da)

EI-MS Fragmentation pathway of trans-hept-4-enoic acid highlighting key diagnostic ions.

Quantitative Data Summary

The following table synthesizes the expected mass-to-charge (m/z) ratios and their structural assignments for trans-hept-4-enoic acid across both ionization modalities.

Ionization Modem/zIon FormulaFragmentation MechanismDiagnostic Value
EI (70 eV) 128[C₇H₁₂O₂]⁺•Intact Molecular IonConfirms molecular weight.
EI (70 eV) 111[C₇H₁₁O]⁺Loss of •OH ( α -cleavage)Confirms carboxylic acid moiety.
EI (70 eV) 83[C₆H₁₁]⁺Loss of •COOH ( α -cleavage)Standard acid fragmentation[2].
EI (70 eV) 69[C₅H₉]⁺Allylic Cleavage (C2-C3)High: Identifies Δ 4 unsaturation.
EI (70 eV) 45[COOH]⁺ α -cleavageStandard acid fragmentation.
ESI (-) 127[C₇H₁₁O₂]⁻Deprotonated Precursor [M-H]⁻Base peak in full scan[1].
ESI-CID 83[C₆H₁₁]⁻Loss of CO₂Confirms terminal carboxylate.

Self-Validating Experimental Protocol: DMOX Derivatization

A critical vulnerability in the direct EI-MS analysis of underivatized unsaturated carboxylic acids is double-bond migration [3]. During ionization, the radical cation can undergo hydrogen shifts, causing the double bond to migrate along the alkyl chain before fragmentation occurs. This obscures the original position of the unsaturation.

To ensure scientific trustworthiness and create a self-validating analytical system, researchers must use 4,4-dimethyloxazoline (DMOX) derivatization prior to GC-MS analysis[3]. DMOX derivatives stabilize the charge on the nitrogen atom of the oxazoline ring, forcing fragmentation to occur sequentially along the alkyl chain without double-bond isomerization.

Step-by-Step DMOX Derivatization Workflow

Objective: Convert trans-hept-4-enoic acid to its DMOX derivative to lock the C4=C5 double bond in place for definitive GC-MS structural elucidation.

  • Sample Preparation: Transfer 1 mg of trans-hept-4-enoic acid standard (or extracted lipid fraction) into a 2 mL borosilicate glass vial with a PTFE-lined screw cap.

  • Reagent Addition: Add 500 µL of 2-amino-2-methyl-1-propanol (AMP).

  • Condensation Reaction: Seal the vial tightly and heat in a dry block at 180°C for 2 hours. Causality Note: This high temperature drives the condensation reaction, first forming an amide, followed by cyclization and the elimination of water to form the oxazoline ring.

  • Cooling & Extraction: Remove the vial and allow it to cool to room temperature. Add 2 mL of dichloromethane (DCM) and 2 mL of distilled water.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 2,000 x g for 5 minutes. The DMOX derivative partitions into the lower organic (DCM) layer.

  • Recovery: Carefully extract the lower DCM layer using a Pasteur pipette and transfer it to a clean vial.

  • Drying: Evaporate the DCM under a gentle stream of ultra-pure nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane for GC-MS injection.

Interpreting the DMOX Spectrum

For the DMOX derivative of trans-hept-4-enoic acid, the mass difference between fragments containing C3 and C4, and C4 and C5, will deviate from the standard 14 Da (CH₂) loss. A mass gap of 12 Da between homologous fragments definitively pinpoints the exact location of the double bond at C4, validating the molecular structure independently of the underivatized fragmentation pattern[3].

DMOX_Workflow Sample trans-hept-4-enoic acid (1 mg) Reagent Add 2-amino-2-methyl- 1-propanol (AMP) Sample->Reagent Heat Heat at 180°C for 2 Hours Reagent->Heat Extract LLE Extraction (DCM / H2O) Heat->Extract GCMS GC-EI-MS Analysis (Locate 12 Da Gap) Extract->GCMS

Self-validating DMOX derivatization workflow for double-bond localization.

Conclusion

The mass fragmentation pattern of trans-hept-4-enoic acid is a textbook example of how localized unsaturation dictates gas-phase ion chemistry. The dominance of the m/z 69 allylic cleavage ion, coupled with the suppression of the McLafferty rearrangement, provides a distinct fingerprint for Δ 4 unsaturation. However, for rigorous structural validation in complex biological matrices, converting the acid to a DMOX derivative remains the gold standard, ensuring that ionization-induced isomerization does not compromise data integrity.

References

  • Bahú, J. O., Schiavon, M. I. R. B., Bonon, A. J., & Maciel Filho, R. "A Greener Olefination Process to Produce Alkenoic Acids from Levulinic Acid." Chemical Engineering Transactions, 2019.[Link]

  • Zaikin, V., & Halket, J. M. "Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group." AIP Publishing / Mass Spectrometry Reviews, 2022.[Link]

  • Burgers, P. C., Terlouw, J. K., & Vijfhuizen, P. C. "On the mechanism of isomerization in the esters of some α,β‐unsaturated carboxylic acids—II." Journal of Mass Spectrometry, 1978.[Link]

Sources

Exploratory

The Natural Occurrence and Pharmacological Significance of (E)-Hept-4-enoic Acid Derivatives in Biological Systems

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the landscape of natural product chemistry, simple aliphatic carboxylic acids ar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of natural product chemistry, simple aliphatic carboxylic acids are ubiquitous. Short-chain volatile esters, such as ethyl (Z)-hept-4-enoate, are frequently encountered as secondary metabolites in fungi like Aspergillus clavatus and in plants[1]. However, the (E)-stereoisomer of the hept-4-enoic acid backbone—specifically when heavily functionalized as (3S,4E)-3-hydroxy-7-mercapto-hept-4-enoic acid —represents a highly conserved, evolutionarily refined structural motif.

This specific (E)-hept-4-enoic acid derivative does not exist as a free acid in nature; rather, it is the critical pharmacophore embedded within a class of highly potent bicyclic depsipeptides[2][3]. These macrocycles function as prodrugs that exhibit profound Histone Deacetylase (HDAC) inhibitory activity[4]. This whitepaper explores the natural occurrence, mechanistic causality, and isolation protocols of these remarkable biological assemblies.

Biological Sources and Natural Occurrence

Nature has engineered the (E)-hept-4-enoic acid moiety into several distinct microbial secondary metabolites. These compounds are predominantly isolated from soil-dwelling bacteria and marine cyanobacteria, highlighting a convergent evolutionary strategy for chemical defense and epigenetic modulation.

Key natural products containing this moiety include:

  • Romidepsin (FK228): Originally isolated from the Gram-negative bacterium Chromobacterium violaceum, this compound is an FDA-approved anticancer agent for cutaneous T-cell lymphoma[3][5].

  • Thailandepsins (A and B) & Burkholdacs: Discovered through the systematic overexpression of transcription factors in the genome of Burkholderia thailandensis E264[2].

  • Largazole: A marine natural product isolated from the cyanobacterium Symploca sp., which utilizes the same (E)-hept-4-enoic acid-derived tail for its biological activity[5].

Mechanistic Causality: The "Warhead" Delivery System

The biological efficacy of these natural products relies entirely on the precise stereochemistry and functionalization of the (E)-hept-4-enoic acid backbone.

The Prodrug Mechanism: In their natural state, these depsipeptides are synthesized with the 7-mercapto group of the heptenoic acid chain locked in an internal disulfide bond (e.g., with a D-cysteine residue)[2][3]. This macrocyclic structure is biologically inert, allowing the producing organism to avoid autotoxicity. Upon entry into a target eukaryotic cell (such as a tumor cell), the high intracellular concentration of glutathione reduces the disulfide bond, liberating the active monocyclic dithiol[4].

The Role of the (E)-Alkene: Why did nature select the (E)-alkene over a fully saturated chain? The causality lies in conformational restriction. The catalytic zinc ion (Zn²⁺) of class I HDAC enzymes is buried at the bottom of a narrow, ~11 Å deep hydrophobic channel[4]. A fully saturated aliphatic chain would suffer a massive entropic penalty upon entering this restrictive channel. The rigid trans double bond of the (E)-hept-4-enoic acid chain pre-organizes the molecule, perfectly aligning the terminal thiol to traverse the channel and chelate the Zn²⁺ ion with minimal energy loss[4].

MoA N1 Bicyclic Depsipeptide (Prodrug with Disulfide) N2 Cellular Entry (Target Tumor Cell) N1->N2 Cellular Uptake N3 Intracellular Glutathione (Reduction Environment) N2->N3 N4 Active Monocyclic Dithiol (Free 7-mercapto group) N3->N4 Cleaves Disulfide Bond N5 (E)-Hept-4-enoic Chain Inserts into 11 Å Channel N4->N5 Conformational Alignment N6 Zn2+ Chelation (HDAC Inhibition) N5->N6 Active Warhead Binding

Fig 1: Prodrug activation and HDAC inhibition mechanism of (E)-hept-4-enoic acid derivatives.

Quantitative Analysis of Biological Activity

The structural conservation of the (E)-hept-4-enoic acid moiety across different microbial species directly correlates with their potent biological activities. The table below summarizes the natural occurrence and corresponding Class I HDAC inhibitory activity of these compounds.

Natural ProductBiological SourcePharmacophore MoietyTargetActivity (IC₅₀)
Romidepsin (FK228) Chromobacterium violaceum(3S,4E)-3-hydroxy-7-mercapto-hept-4-enoic acidClass I HDACs~1.25 - 5.0 nM
Thailandepsin B Burkholderia thailandensis(3S,4E)-3-hydroxy-7-mercapto-hept-4-enoic acidClass I HDACs~3.0 - 10.0 nM
Largazole Symploca sp. (Marine)(3S,4E)-3-hydroxy-7-mercapto-hept-4-enoic acidClass I HDACs~1.0 - 5.0 nM
Ethyl (Z)-hept-4-enoate Aspergillus clavatus(Z)-hept-4-enoic acid (Volatile ester)None (Odorant)N/A

Note: While fungi produce the simple (Z)-isomer as a volatile[1], the complex (E)-isomer is strictly associated with potent epigenetic modulation[2][5].

Experimental Methodology: Isolation and Self-Validating Characterization

To study the (E)-hept-4-enoic acid moiety, researchers must isolate the parent depsipeptides from biological samples. The following protocol details the extraction of Thailandepsin B from Burkholderia thailandensis E264, utilizing a self-validating workflow designed to prevent the degradation of the sensitive disulfide bond.

Step-by-Step Isolation Protocol
  • Cultivation (Fermentation): Inoculate B. thailandensis E264 into 10 L of modified nutrient broth. Cultivate at 30°C for 72–96 hours under constant agitation (200 rpm). Causality: Depletion of primary nutrients triggers the expression of cryptic biosynthetic gene clusters responsible for secondary metabolite production[2].

  • In Situ Resin Trapping: Add Amberlite XAD-16 polymeric resin (20 g/L) directly to the fermentation broth 24 hours prior to harvest. Causality: The hydrophobic resin adsorbs the non-polar depsipeptides directly from the aqueous phase, preventing hydrolytic degradation and simplifying downstream extraction.

  • Cell Separation & Elution: Filter the broth to collect the resin and cellular biomass. Wash the retentate with deionized water to remove water-soluble impurities. Elute the trapped organic compounds from the resin using 100% ethyl acetate.

  • Concentration & Partitioning: Evaporate the ethyl acetate eluate under reduced pressure at 30°C. Partition the crude extract between ethyl acetate and water (1:1 v/v) to remove residual salts.

  • RP-HPLC Purification: Subject the concentrated organic layer to reversed-phase high-performance liquid chromatography (RP-HPLC) using a preparative C18 column. Elute with a linear gradient of H₂O/Acetonitrile (containing 0.1% Formic Acid) over 45 minutes.

  • Self-Validation (Analytical Characterization): Monitor fractions at 254 nm. Confirm the presence of the (E)-hept-4-enoic acid moiety via High-Resolution Mass Spectrometry (HRMS) and ¹H/¹³C NMR. Validation Check: The characteristic vinylic protons of the (E)-alkene must appear as distinct multiplets around δ 5.5–5.7 ppm with a large coupling constant (J ≈ 15 Hz), strictly validating the trans geometry. The absence of a free thiol signal confirms the intact prodrug disulfide state.

Workflow S1 B. thailandensis Cultivation (Modified Nutrient Broth) S2 In Situ Resin Trapping (Amberlite XAD-16) S1->S2 72-96 Hours S3 Filtration & Elution (Ethyl Acetate Wash) S2->S3 Biomass/Resin S4 Crude Extract Concentration (Vacuum Evaporation) S3->S4 Organic Phase S5 RP-HPLC Purification (Preparative C18 Column) S4->S5 Fractionation S6 LC-MS/NMR Validation (Confirm (E)-Alkene J≈15Hz) S5->S6 Pure Thailandepsin B

Fig 2: Step-by-step biological isolation workflow for Thailandepsin B from fermentation broth.

Conclusion

The natural occurrence of (E)-hept-4-enoic acid in biological samples is a masterclass in evolutionary pharmacology. While simple (Z)-isomers act as fungal volatiles[1], the highly functionalized (3S,4E)-3-hydroxy-7-mercapto-hept-4-enoic acid derivative serves as the critical warhead in a family of potent bicyclic depsipeptides[2][3][5]. By understanding the causality behind its structural geometry and employing rigorous, self-validating extraction protocols, drug development professionals can continue to harness and synthesize these natural scaffolds for advanced epigenetic therapies.

References

  • Volatiles from three genome sequenced fungi from the genus Aspergillus. beilstein-journals.org.
  • Total Synthesis of Thailandepsin B, a Potent HDAC Inhibitor Isolated from a Microorganism. jst.go.jp.
  • Largazole: From Discovery to Broad-Spectrum Therapy. nih.gov.
  • Development of a Novel, Small-Molecule Brain-Penetrant Histone Deacetylase Inhibitor That Enhances Spatial Memory Formation in Mice. nih.gov.
  • Macrolactamization versus Macrolactonization: Total Synthesis of FK228, the Depsipeptide Histone Deacetylase Inhibitor. acs.org.

Sources

Foundational

An In-Depth Technical Guide to the Biosynthesis of trans-Hept-4-enoic Acid: From Hypothetical Pathways to Practical Synthesis

Introduction trans-Hept-4-enoic acid (C7H12O2) is a seven-carbon monounsaturated fatty acid characterized by a trans double bond at the fourth carbon. While structurally simple, its specific biological roles and applicat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

trans-Hept-4-enoic acid (C7H12O2) is a seven-carbon monounsaturated fatty acid characterized by a trans double bond at the fourth carbon. While structurally simple, its specific biological roles and applications are an area of emerging interest for researchers in chemical ecology, metabolic engineering, and drug development. Unlike well-documented long-chain fatty acids, a dedicated and fully elucidated biosynthetic pathway for trans-hept-4-enoic acid has not been established in the scientific literature. This guide is designed for researchers, scientists, and drug development professionals to navigate the current understanding of its formation. We will move from plausible, hypothetical biosynthetic routes grounded in established biochemical principles to practical, field-proven chemoenzymatic strategies for its synthesis. This document serves as both a map of our current knowledge and a compass for future investigation.

PART 1: Hypothetical Biosynthetic Pathways

The biosynthesis of a short-chain, odd-numbered, unsaturated fatty acid like trans-hept-4-enoic acid is likely to leverage machinery from either fatty acid synthase (FAS) or polyketide synthase (PKS) systems. These systems share mechanistic similarities, building carbon chains through the iterative condensation of small acyl-CoA precursors.

Hypothesis A: A Modified Fatty Acid Synthase (FAS) Pathway

Standard fatty acid synthesis produces saturated, even-chain fatty acids. The production of trans-hept-4-enoic acid would require several key deviations from this canonical pathway.

  • Initiation with a C3 Starter Unit : To achieve a seven-carbon chain, the synthesis must begin with a three-carbon starter unit, propionyl-CoA, instead of the usual two-carbon acetyl-CoA.

  • Controlled Chain Elongation : Two successive rounds of elongation using malonyl-CoA (a C2 donor) would extend the chain to seven carbons (C3 starter + C2 + C2).

  • Incomplete Reduction and Isomerization : The key challenge is the formation of a stable trans double bond at the C4 position. In a typical FAS cycle, a dehydratase (DH) domain creates a trans-2-enoyl intermediate, which is immediately reduced by an enoyl reductase (ER) domain. For trans-hept-4-enoic acid to be formed, one of the following must occur:

    • Skipped Reduction : The enoyl-reductase step is skipped after the first elongation cycle, leaving a double bond.

    • Isomerization : A dedicated cis-trans isomerase could act on a cis precursor to generate the trans configuration. Such enzymes are known to exist in bacteria like Pseudomonas putida as a mechanism to adapt membrane fluidity in response to stress.[1]

The hypothetical FAS pathway is visualized below.

FAS_Pathway cluster_initiation Initiation cluster_elongation1 Elongation Cycle 1 cluster_elongation2 Elongation Cycle 2 cluster_termination Termination & Modification Propionyl_CoA Propionyl-CoA (C3) Condensation1 Condensation (KS) Propionyl_CoA->Condensation1 Malonyl_CoA1 Malonyl-CoA Malonyl_CoA1->Condensation1 Reduction1 1st Reduction (KR) Condensation1->Reduction1 Dehydration1 Dehydration (DH) Reduction1->Dehydration1 C5_intermediate C5-Enoyl-ACP Dehydration1->C5_intermediate β,γ-Unsaturated Condensation2 Condensation (KS) C5_intermediate->Condensation2 Malonyl_CoA2 Malonyl-CoA Malonyl_CoA2->Condensation2 Reduction2 1st Reduction (KR) Condensation2->Reduction2 Dehydration2 Dehydration (DH) Reduction2->Dehydration2 C7_intermediate trans-Hept-2,4-dienoyl-ACP Dehydration2->C7_intermediate Final_Reduction Selective Reduction (ER) C7_intermediate->Final_Reduction Thioesterase Thioesterase (TE) Final_Reduction->Thioesterase Final_Product trans-Hept-4-enoic Acid Thioesterase->Final_Product

Figure 1: Hypothetical FAS pathway for trans-hept-4-enoic acid.
Hypothesis B: A Polyketide Synthase (PKS) Pathway

Polyketide synthases are often involved in the production of specialized metabolites and exhibit greater flexibility in substrate choice and processing than FAS systems.[2][3] The biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone from three propionate units provides a strong precedent for a PKS-like pathway producing short, modified carbon chains.[4][5][6]

A plausible PKS pathway would be similar to the FAS model but with key differences:

  • Modular or Iterative PKS : The enzymatic domains (Keto-synthase, Acyl-transferase, Dehydratase, etc.) may be organized in a modular fashion, with each module responsible for one elongation cycle.

  • Domain "Stuttering" or Skipping : PKS systems are known for incomplete reduction steps, which naturally lead to the retention of double bonds or keto groups in the final product. The formation of a trans-4 double bond could result from the specific action of a dehydratase domain followed by the skipping of the subsequent reduction step.

FeatureFatty Acid Synthase (FAS)Polyketide Synthase (PKS)Relevance to trans-Hept-4-enoic Acid
Primary Product Saturated, even-chain fatty acids (e.g., Palmitate)Diverse, often complex secondary metabolitesThe unusual structure suggests a PKS-like origin.
Starter Unit Typically Acetyl-CoA (C2)Acetyl-CoA, Propionyl-CoA (C3), etc.Propionyl-CoA is the logical starter for a C7 acid.
Processing Full reduction in each cycleVariable reduction, dehydration, cyclizationIncomplete reduction is required to form the double bond.
Chain Termination Thioesterase action at C16/C18Thioesterase, cyclization, or other release mechanismsA specific thioesterase would be needed to release a C7 chain.

Table 1: Comparison of FAS and PKS Systems in the Context of trans-Hept-4-enoic Acid Biosynthesis.

The Nicotiana tabacum Lead

The related compound 6-hydroxyhept-4-enoic acid has been reported in tobacco (Nicotiana tabacum).[7] Furthermore, metabolic profiling of tobacco has shown significant light- and development-dependent variations in its fatty acid metabolism, including short-chain fatty acids.[8][9][10] This suggests that N. tabacum possesses the enzymatic machinery for synthesizing and modifying short-chain fatty acids and represents a promising organism in which to search for a trans-hept-4-enoic acid biosynthetic pathway.

PART 2: Experimental Protocols for Pathway Elucidation and Synthesis

For researchers aiming to either identify the natural biosynthetic pathway or produce trans-hept-4-enoic acid for further study, a multi-pronged approach combining in-vivo investigation and in-vitro synthesis is recommended.

Protocol 1: Investigating the Biosynthetic Pathway in a Candidate Organism

This protocol outlines a workflow to identify candidate genes and enzymes in an organism hypothesized to produce trans-hept-4-enoic acid, such as Nicotiana tabacum.

Objective: To identify candidate genes and confirm the presence of trans-hept-4-enoic acid.

Methodology:

  • Metabolite Extraction and Analysis (Self-Validating System):

    • Harvest tissue from the candidate organism under different conditions (e.g., developmental stages, stress conditions).

    • Homogenize 100 mg of tissue in 1 mL of a 2:1:1 methanol:chloroform:water solution.

    • Vortex vigorously and centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect the upper aqueous-methanol phase (for polar metabolites) and the lower chloroform phase (for lipids).

    • Dry the chloroform phase under a stream of nitrogen.

    • Derivatize the sample by adding 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS and incubate at 60°C for 30 min.

    • Analyze by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the resulting mass spectrum and retention time to an authentic chemical standard of trans-hept-4-enoic acid.

  • Transcriptomic Analysis (RNA-Seq):

    • From tissues confirmed to produce the target molecule, extract total RNA using a suitable kit (e.g., RNeasy Plant Mini Kit).

    • Prepare sequencing libraries and perform deep sequencing on a platform like the Illumina NovaSeq.

    • Align reads to the reference genome and perform differential expression analysis between producing and non-producing conditions.

    • Identify upregulated genes with annotations related to fatty acid synthesis, polyketide synthesis, desaturases, isomerases, and thioesterases.

  • Candidate Gene Validation:

    • Use techniques like Virus-Induced Gene Silencing (VIGS) in plants or CRISPR/Cas9-mediated knockout to silence candidate genes.

    • Perform metabolite analysis on the silenced/knockout organisms. A significant reduction or absence of trans-hept-4-enoic acid implicates the target gene in its biosynthesis.

Experimental_Workflow cluster_organism Candidate Organism (e.g., N. tabacum) cluster_analysis Multi-Omics Analysis cluster_validation Functional Validation Organism Grow under different conditions Metabolomics Metabolomics (GC-MS) Confirm Product Presence Organism->Metabolomics Transcriptomics Transcriptomics (RNA-Seq) Identify Upregulated Genes Organism->Transcriptomics Gene_List List of Candidate Genes (FAS, PKS, Isomerases) Metabolomics->Gene_List Correlate with gene expression Transcriptomics->Gene_List Validation Gene Silencing / Knockout (VIGS, CRISPR) Gene_List->Validation Final_Confirmation Pathway Elucidation Validation->Final_Confirmation Confirm gene function

Figure 2: Workflow for biosynthetic pathway elucidation.
Protocol 2: Chemoenzymatic Synthesis of trans-Hept-4-enoic Acid Derivatives

In the absence of a known biosynthetic pathway, chemoenzymatic synthesis provides a reliable method for producing trans-hept-4-enoic acid and its esters for research purposes. Lipases are particularly effective for this due to their stability in organic solvents and high regioselectivity.[11][12]

Objective: To synthesize ethyl trans-hept-4-enoate via lipase-catalyzed transesterification.

Causality Behind Choices:

  • Enzyme: Immobilized Candida antarctica lipase B (CALB) is chosen for its broad substrate specificity and exceptional stability in non-aqueous environments. Immobilization allows for easy removal and reuse of the biocatalyst.

  • Solvent: A non-polar organic solvent like hexane is used to solubilize the lipid substrates while minimizing enzyme denaturation. The reaction is run in the near-absence of water to push the equilibrium towards ester synthesis rather than hydrolysis.[13]

  • Acyl Donor: A simple alcohol like ethanol is used to create the corresponding ethyl ester, a common derivative for analysis and further chemical modification.

Methodology:

  • Reaction Setup:

    • To a 50 mL screw-cap flask, add 1.0 g of trans-hept-4-enoic acid (commercially available or chemically synthesized).

    • Add 20 mL of hexane and 1.5 mL of ethanol (a molar excess).

    • Add 100 mg of immobilized CALB (e.g., Novozym 435).

    • Add 1 g of 3Å molecular sieves to sequester any water produced during the reaction.

  • Incubation:

    • Seal the flask and place it in an orbital shaker at 200 rpm and 45°C.

    • Monitor the reaction progress by taking small aliquots (10 µL) every 4-6 hours and analyzing them by GC-FID or TLC.

  • Workup and Purification:

    • Once the reaction reaches equilibrium (typically >95% conversion in 24-48 hours), filter the reaction mixture to remove the immobilized enzyme and molecular sieves.

    • Wash the enzyme with fresh hexane to recover any adsorbed product. The enzyme can be dried and stored for reuse.

    • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude ethyl trans-hept-4-enoate can be purified by silica gel column chromatography if necessary, though the purity is often high enough for many applications.

Conclusion and Future Directions

The biosynthesis of trans-hept-4-enoic acid remains an open field of inquiry. While a definitive pathway is yet to be discovered, the principles of fatty acid and polyketide synthesis provide a robust framework for formulating and testing clear hypotheses. The evidence pointing towards organisms like Nicotiana tabacum offers a tangible starting point for discovery-based research. For professionals in drug development and chemical synthesis, chemoenzymatic methods offer an immediate and powerful tool to access this molecule and its derivatives. Future research should focus on multi-omics approaches in diverse plant and microbial species to uncover the novel enzymology that governs the production of this and other unusual short-chain fatty acids.

References

  • Jarvis, A. P., Liebig, J., Hölldobler, B., & Oldham, N. J. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications, (10), 1196-1197. [Link]

  • Wang, Y., et al. (2025). Metabolomic and transcriptomic analyses reveal differences in fatty acids in tobacco leaves across cultivars and developmental stages. BMC Plant Biology. [Link]

  • Jarvis, A. P., Liebig, J., Hölldobler, B., & Oldham, N. J. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications. [Link]

  • Gajewski, J., et al. (2017). Engineering fungal de novo fatty acid synthesis for short chain fatty acid production. Nature Communications. [Link]

  • University of Wisconsin. Fatty Acids -- Additional Enzymes: trans- vs cis. [Link]

  • RSC Publishing. (2004). Biosynthesis of the insect pheromone (S)-4-methyl-3-heptanone. Chemical Communications. [Link]

  • Haraldsson, G. G., et al. (2025). Chemoenzymatic synthesis of symmetrically structured triacylglycerols possessing short-chain fatty acids. Request PDF on ResearchGate. [Link]

  • Lee, J. H., et al. (Year not available). Chemoenzymatic synthesis and identification of medium- and long-chain triacylglycerol congeners. PMC. [Link]

  • Wikipedia. Fatty acid synthase. [Link]

  • Goodsell, D. S. (2006). Molecule of the Month: Fatty Acid Synthase. PDB-101. [Link]

  • Kroumova, A. B., & Wagner, G. J. (2000). Biosynthesis and elongation of short- and medium-chain-length fatty acids. PubMed. [Link]

  • Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science. [Link]

  • Gao, F., et al. (2019). Short Chain Fatty Acid Biosynthesis in Microalgae Synechococcus sp. PCC 7942. PMC. [Link]

  • Smith, S., & Tsai, S. C. (2007). The type I fatty acid and polyketide synthases: a tale of two megasynthases. PMC - NIH. [Link]

  • Chen, G. Q., et al. (2013). Different Impacts of Short-Chain Fatty Acids on Saturated and Polyunsaturated Fatty Acid Biosynthesis in Aurantiochytrium sp. SD116. ACS Publications. [Link]

  • Vagstad, A. L., & Newman, A. G. (Year not available). Type II Fatty Acid and Polyketide Synthases: Deciphering Protein-Protein and Protein-Substrate Interactions. PMC. [Link]

  • Cahoon, E. B., et al. (2002). Biosynthetic origin of conjugated double bonds: Production of fatty acid components of high-value drying oils in transgenic soybean embryos. PNAS. [Link]

  • Metz, J. G., et al. (2001). Production of Polyunsaturated Fatty Acids by Polyketide Synthases in Both Prokaryotes and Eukaryotes. Science. [Link]

  • National Center for Biotechnology Information. 6-Hydroxyhept-4-enoic acid. PubChem. [Link]

  • Liu, B., et al. (2015). Metabolic Profiling of the Short-Term Responses of Nicotiana Tabacum Leaves Cultivated Under Different LED Lights. PubMed. [Link]

  • Kiselev, A., et al. (2024). From Division to Death: Metabolomic Analysis of Nicotiana tabacum BY-2 Cells Reveals the Complexity of Life in Batch Culture. MDPI. [Link]

  • Liu, Y., et al. (2023). Elucidating the impact of in vitro cultivation on Nicotiana tabacum metabolism through combined in silico modeling and multiomics analysis. Frontiers in Plant Science. [Link]

  • Wageningen University & Research. (2021). Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions. [Link]

  • Riley, R. G., & Silverstein, R. M. (Year not available). Synthesis of 4-methyl-3-heptanol and 4-methyl-3-heptanone. Two easily synthesized insect pheromones. Journal of Chemical Education. [Link]

  • Heipieper, H. J., et al. (2001). Mechanism of cis-trans Isomerization of Unsaturated Fatty Acids in Pseudomonas putida. Journal of Bacteriology. [Link]

Sources

Exploratory

physiological role of (E)-hept-4-enoic acid in lipid metabolism

The Physiological Role of (E)-Hept-4-enoic Acid in Lipid Metabolism: A Mechanistic Whitepaper As drug development increasingly pivots toward metabolic reprogramming and anaplerotic therapies, odd-chain, medium-chain unsa...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Physiological Role of (E)-Hept-4-enoic Acid in Lipid Metabolism: A Mechanistic Whitepaper

As drug development increasingly pivots toward metabolic reprogramming and anaplerotic therapies, odd-chain, medium-chain unsaturated fatty acids (MC-OC-UFAs) have emerged as powerful tools for modulating the tricarboxylic acid (TCA) cycle. Among these, (E)-hept-4-enoic acid (a 7-carbon monounsaturated fatty acid with a trans double bond at the C4 position) serves as a premier model compound.

In this technical guide, we will deconstruct the physiological catabolism of (E)-hept-4-enoic acid. By examining its unique requirement for auxiliary beta-oxidation enzymes and its ultimate conversion into succinyl-CoA, we can leverage this lipid for targeted metabolic interventions.

Structural Biology and Mitochondrial Entry Dynamics

Unlike long-chain fatty acids (LCFAs) that strictly depend on the carnitine palmitoyltransferase (CPT) shuttle for mitochondrial import, medium-chain fatty acids like (E)-hept-4-enoic acid bypass this rate-limiting step. It diffuses directly across the outer and inner mitochondrial membranes.

Once inside the mitochondrial matrix, it is activated by Medium-Chain Acyl-CoA Synthetase (ACSM), consuming ATP to form (E)-hept-4-enoyl-CoA . This rapid, carnitine-independent activation makes 7-carbon fatty acids highly efficient substrates for immediate beta-oxidation and subsequent TCA cycle anaplerosis[1].

The Mechanistic Pathway of Catabolism

The catabolism of (E)-hept-4-enoic acid is biochemically fascinating because it presents two distinct challenges to the canonical beta-oxidation machinery: an even-positioned double bond (at C4) and an odd-carbon chain length (7 carbons). Overcoming these requires a highly coordinated enzymatic bypass.

Phase I: Resolving the Even-Positioned Double Bond

Standard beta-oxidation removes 2-carbon units. However, when the first cycle initiates on (E)-hept-4-enoyl-CoA, the Acyl-CoA Dehydrogenase (ACAD) introduces a new double bond between C2 and C3. This creates a conjugated diene: (2E, 4E)-heptadienoyl-CoA .

The standard enoyl-CoA hydratase cannot act on this diene. Instead, the pathway relies on two auxiliary enzymes:

  • 2,4-Dienoyl-CoA Reductase (DECR1): This enzyme uses NADPH to reduce the conjugated diene into a single double bond at the C3 position, yielding (3E)-heptenoyl-CoA [2].

  • Δ3,Δ2 -Enoyl-CoA Isomerase (ECI): Because the hydratase requires the double bond at C2, ECI shifts the double bond from the C3 to the C2 position, forming (2E)-heptenoyl-CoA [3].

Phase II: Thiolysis and Anaplerosis

With the double bond correctly positioned, the molecule undergoes standard hydration, oxidation, and thiolysis.

  • Cycle 1 Cleavage: Yields one molecule of Acetyl-CoA and a 5-carbon saturated intermediate, Pentanoyl-CoA .

  • Cycle 2 Cleavage: Pentanoyl-CoA undergoes one standard beta-oxidation cycle to yield another Acetyl-CoA and a 3-carbon terminal product: Propionyl-CoA .

The primary metabolic fate of this Propionyl-CoA is anaplerosis—the refilling of TCA cycle intermediates[4]. Propionyl-CoA Carboxylase (PCC) converts it to methylmalonyl-CoA, which is subsequently isomerized by the Vitamin B12-dependent enzyme methylmalonyl-CoA mutase (MCM) into Succinyl-CoA [4].

G Heptenoate (E)-Hept-4-enoic Acid (C7:1 Δ4) HeptenoylCoA (E)-Hept-4-enoyl-CoA Heptenoate->HeptenoylCoA ACSM (ATP + CoA) DienoylCoA (2E,4E)-Heptadienoyl-CoA HeptenoylCoA->DienoylCoA ACAD (FAD -> FADH2) EnoylCoA3 (3E)-Heptenoyl-CoA DienoylCoA->EnoylCoA3 DECR1 (NADPH -> NADP+) EnoylCoA2 (2E)-Heptenoyl-CoA EnoylCoA3->EnoylCoA2 ECI1/2 (Isomerization) PentanoylCoA Pentanoyl-CoA + Acetyl-CoA EnoylCoA2->PentanoylCoA Hydration, Oxidation, Thiolysis PropionylCoA Propionyl-CoA + Acetyl-CoA PentanoylCoA->PropionylCoA Standard β-Oxidation Cycle SuccinylCoA Succinyl-CoA (TCA Cycle Anaplerosis) PropionylCoA->SuccinylCoA PCC, MCE, MCM (B12)

Fig 1: Catabolic pathway of (E)-hept-4-enoic acid yielding propionyl-CoA and succinyl-CoA.

Experimental Protocols: Validating Flux and Kinetics

To rigorously study the physiological role of (E)-hept-4-enoic acid, researchers must design assays that isolate the specific auxiliary enzymes involved. Below is a self-validating protocol for measuring its beta-oxidation flux in vitro.

Protocol: In Vitro Isotope-Traced Beta-Oxidation Flux Assay

Objective: Quantify the conversion of (E)-hept-4-enoic acid to Propionyl-CoA in isolated mitochondria.

Step-by-Step Methodology:

  • Mitochondrial Isolation: Isolate intact mitochondria from target tissue (e.g., murine liver) using differential centrifugation in a sucrose/HEPES buffer. Causality: Intact mitochondria are required to maintain the endogenous pool of ACSM, DECR1, and ECI enzymes in their native matrix environment.

  • Buffer Preparation: Prepare a respiration buffer containing 5 mM malate, 1 mM L-carnitine, and 2 mM ATP.

    • Critical Addition: You must supplement the buffer with 1 mM exogenous NADPH. Causality: DECR1 is strictly NADPH-dependent[2]. Without it, the pathway arrests at the (2E, 4E)-heptadienoyl-CoA intermediate, leading to a false-negative assessment of flux.

  • Tracer Incubation: Spike the buffer with 50 μ M of 13 C 7​ -(E)-hept-4-enoic acid. Incubate at 37°C for 30 minutes.

  • Quenching & Extraction: Quench the reaction using 80% cold methanol (-20°C) containing a known concentration of 15 N-labeled Propionyl-CoA as an internal standard.

  • LC-MS/MS Analysis: Centrifuge the lysate and analyze the supernatant via liquid chromatography-tandem mass spectrometry (LC-MS/MS) using multiple reaction monitoring (MRM) for the 13 C-Propionyl-CoA mass transition.

The Self-Validating System: This protocol features built-in quality control. If the recovery of the 15 N-Propionyl-CoA internal standard drops below 85%, the extraction efficiency is deemed compromised, and the run is invalidated. Furthermore, the successful detection of the downstream 13 C-Propionyl-CoA biologically validates that the auxiliary isomerase/reductase steps were functional, as the molecule cannot bypass the Δ4 double bond without them.

Quantitative Data Presentation

When executing the aforementioned protocols, researchers should benchmark their results against established kinetic parameters for medium-chain, odd-chain fatty acid metabolism.

Table 1: Kinetic and Flux Parameters for (E)-Hept-4-enoic Acid Catabolism

ParameterEnzyme / TargetExpected ValueBiological Significance
Km​ (Apparent) ACSM (Matrix Synthetase)15 - 25 μ MHigh affinity ensures rapid activation without relying on the carnitine shuttle.
NADPH Consumption DECR1 (Reductase)1.0 mol / mol substrateStoichiometric requirement for resolving the even-positioned Δ4 double bond.
Propionyl-CoA Yield Thiolase (Final Cleavage)1.0 mol / mol substrateDirect indicator of complete odd-chain catabolism and pathway patency.
Succinyl-CoA Enrichment TCA Cycle Anaplerosis+35% to 50% over baselineQuantifies the anaplerotic efficiency; critical for treating metabolic disorders.

Therapeutic Implications

The physiological role of (E)-hept-4-enoic acid extends beyond basic lipid metabolism; it represents a targeted mechanism for anaplerotic therapy . In metabolic disorders characterized by TCA cycle intermediate depletion (such as pyruvate carboxylase deficiency or certain fatty acid oxidation disorders), the brain and peripheral tissues suffer from severe energy deficits.

Because the catabolism of 7-carbon fatty acids strictly yields propionyl-CoA, which enters the TCA cycle as succinyl-CoA, these lipids effectively "refill" the cycle[1]. By understanding the precise enzymatic dependencies—particularly the NADPH requirement of DECR1 and the B12 requirement of MCM—drug development professionals can engineer optimized lipid vehicles (like triheptanoin derivatives) to rescue cellular bioenergetics in diseased states.

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: National Center for Biotechnology Information (NCBI)
  • Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment?

Sources

Protocols & Analytical Methods

Method

High-Resolution GC-MS Quantification of (E)-Hept-4-enoic Acid in Human Plasma: A Validated Derivatization Strategy

Scientific Rationale & Methodological Design (E)-hept-4-enoic acid is a 7-carbon, medium-chain unsaturated fatty acid (MCFA). Detecting trace levels of MCFAs in human plasma presents a unique analytical challenge.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Methodological Design

(E)-hept-4-enoic acid is a 7-carbon, medium-chain unsaturated fatty acid (MCFA). Detecting trace levels of MCFAs in human plasma presents a unique analytical challenge. Plasma is a complex, high-protein, and high-lipid matrix that readily causes matrix effects, while the analyte itself is semi-volatile and highly polar due to its active carboxyl group (-COOH).

While Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed for broad metabolomics, Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile and semi-volatile organic acids due to its unparalleled chromatographic resolution and reproducible electron ionization (EI) fragmentation[1]. However, analyzing free fatty acids directly via GC-MS leads to severe peak tailing, irreversible column adsorption, and thermal degradation[2].

To circumvent this, our protocol employs N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) derivatization.

The Causality Behind the Chemistry

Unlike standard methylation (which yields highly volatile and easily lost methyl esters) or trimethylsilylation (BSTFA/MSTFA, which are prone to hydrolysis), MTBSTFA replaces the acidic proton with a bulky tert-butyldimethylsilyl (TBDMS) group[3].

  • Thermal Stability: The steric hindrance of the TBDMS group makes the derivative highly stable against moisture and heat[4].

  • Mass Shift for Signal-to-Noise (S/N): Plasma extracts contain massive amounts of low-molecular-weight background noise (m/z < 150). TBDMS derivatization adds 114 Da to the molecule. Under 70 eV EI, TBDMS esters predictably lose the tert-butyl radical (57 Da), yielding a highly abundant [M-57]⁺ fragment[4]. For (E)-hept-4-enoic acid, this shifts the primary quantification ion to m/z 185 , placing it in a clean region of the mass spectrum and drastically improving the limit of detection (LOD).

G N1 High Aqueous Plasma Matrix S1 Acidified LLE (Protonates -COOH) N1->S1 N2 Analyte Loss (Volatility) S2 Gentle N2 Drying (Avoids Over-drying) N2->S2 N3 Low Mass Background Noise S3 MTBSTFA Derivatization (Shifts m/z > 180) N3->S3 V1 High Recovery (>85%) S1->V1 S2->V1 V2 High S/N Ratio in SIM Mode S3->V2

Logical framework mitigating plasma matrix challenges in MCFA quantification.

Experimental Protocol

This protocol is designed as a self-validating system . By utilizing a stable isotope-labeled internal standard (Heptanoic-d13 acid) and strict procedural controls, any deviations in extraction efficiency or derivatization yield are automatically normalized and flagged.

Reagents and Materials
  • Standards: (E)-hept-4-enoic acid (Analytical grade, >99%), Heptanoic-d13 acid (Internal Standard, IS).

  • Solvents: Hexane, Methyl tert-butyl ether (MTBE), Methanol (all GC-MS or LC-MS grade).

  • Derivatization Reagent: MTBSTFA containing 1% tert-butyldimethylchlorosilane (t-BDMCS)[3].

  • Catalyst/Buffer: Pyridine (anhydrous), 1M HCl (aqueous).

Step-by-Step Sample Preparation Workflow

G N1 Human Plasma Sample (50 µL) N2 Spike Internal Standard (10 µL Heptanoic-d13) N1->N2 N3 Acidification (10 µL 1M HCl) N2->N3 N4 Liquid-Liquid Extraction (400 µL Hexane:MTBE 1:1) N3->N4 N5 Derivatization (50 µL MTBSTFA + Pyridine, 60°C) N4->N5 N6 GC-MS Analysis (EI, SIM Mode) N5->N6 N7 Data Processing & Quantification N6->N7

GC-MS Sample Preparation and Analytical Workflow for (E)-Hept-4-enoic Acid.

Step 1: Aliquoting & IS Spiking Transfer 50 µL of thawed human plasma into a 1.5 mL low-bind microcentrifuge tube. Add 10 µL of the IS working solution (50 µM Heptanoic-d13 acid in methanol). Vortex briefly. Causality: The deuterated IS mimics the target analyte perfectly, correcting for any volumetric losses during extraction or variations in GC inlet vaporization.

Step 2: Acidification Add 10 µL of 1M HCl to the sample and vortex for 10 seconds. Causality: The pKa of heptenoic acid is approximately 4.8. Plasma is buffered at pH ~7.4, meaning the fatty acid exists as a highly polar carboxylate anion. Acidifying the matrix drops the pH below 3, fully protonating the molecule into its lipophilic, uncharged state, which is mandatory for efficient partition into the organic extraction solvent[5].

Step 3: Liquid-Liquid Extraction (LLE) Add 400 µL of a cold Hexane:MTBE (1:1, v/v) mixture. Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 5 minutes at 4°C. Causality: Hexane provides high selectivity for lipids, while MTBE adds a slight polarity to ensure the medium-chain fatty acid is extracted with >90% recovery.

Step 4: Concentration (Critical Step) Transfer 300 µL of the upper organic layer to a glass GC vial insert. Evaporate under a gentle stream of ultra-pure Nitrogen at room temperature until approximately 10 µL remains . Causality: Do not evaporate to complete dryness. MCFAs are highly volatile; drying the sample completely will result in massive loss of the analyte[2].

Step 5: Derivatization Add 50 µL of MTBSTFA (with 1% t-BDMCS) and 50 µL of anhydrous pyridine to the concentrated extract. Cap the vial tightly with a PTFE-lined septum, vortex, and incubate in a heating block at 60°C for 30 minutes[3][4]. Causality: Pyridine acts as an acid scavenger, driving the silylation reaction forward. The 60°C heat overcomes the steric hindrance of the bulky TBDMS group, ensuring 100% conversion to the ester[4].

Step 6: Cooling and Injection Allow the vials to cool to room temperature before GC-MS analysis. Inject 1 µL into the GC inlet.

GC-MS Instrumental Parameters

To ensure optimal separation from endogenous plasma lipids and accurate quantification, the following parameters are established utilizing a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS), which provides excellent inertness for derivatized acids[6][7].

Table 1: GC-MS Hardware and Oven Parameters
ParameterSetting / Specification
Column DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Injection Mode Splitless (Purge valve opens at 1.0 min)
Inlet Temperature 250°C
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Oven Temperature Program Initial: 60°C (hold 1 min) Ramp 1: 10°C/min to 150°C Ramp 2: 30°C/min to 300°C (hold 5 min)
Total Run Time 20.0 minutes
Table 2: Selected Ion Monitoring (SIM) Parameters

Note: The molecular weight of (E)-hept-4-enoic acid is 128.17. The TBDMS derivative adds 114 Da (Total MW = 242). The base peak is generated by the loss of the tert-butyl group[M-57]⁺, yielding m/z 185.

AnalyteRetention Time (min)Target Ion (m/z)Qualifier Ions (m/z)Dwell Time (ms)
(E)-Hept-4-enoic acid-TBDMS ~8.45185 75, 11150
Heptanoic-d13 acid-TBDMS (IS) ~8.52200 75, 11550

Method Validation & Quality Control (Self-Validating System)

To ensure the trustworthiness of the generated data, the analytical batch must contain embedded Quality Control (QC) mechanisms.

  • System Suitability Test (SST): Before running biological samples, inject a low-level calibration standard. The S/N ratio for the m/z 185 peak must be ≥ 10. If peak tailing is observed, it indicates active sites in the GC inlet liner, necessitating immediate liner replacement.

  • Internal Standard Monitoring: The absolute peak area of the IS (m/z 200) must remain within ±15% across the entire batch. A sudden drop in IS area indicates matrix suppression or a failure in the derivatization step, instantly invalidating that specific sample.

  • Procedural Blanks: A blank plasma substitute (e.g., PBS) processed identically to the samples must be run every 10 injections to monitor for carryover.

Table 3: Summary of Method Validation Metrics
Validation ParameterResult / Acceptance Criteria
Linear Dynamic Range 0.05 µM – 50.0 µM (R² > 0.995)
Limit of Detection (LOD) 0.015 µM (S/N ≥ 3)
Lower Limit of Quantitation (LLOQ) 0.05 µM (S/N ≥ 10, Precision ≤ 20%)
Extraction Recovery 88.5% ± 4.2%
Intra-day Precision (RSD) < 6.5%
Inter-day Precision (RSD) < 8.0%
Matrix Effect 95% - 105% (Calculated via IS normalization)

References

  • Qiu, Y., Cai, G., Su, M., Chen, T., Zheng, X., Xu, Y., Ni, Y., Zhao, A., Pasikanti, K. K., & Jia, W. (2014). A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. NIH.[Link]

  • Garcia-Perez, I., et al. (2025). Development of a GC-MS/MS method to quantify 120 gut microbiota-derived metabolites. NIH.[Link]

  • Shimadzu Application News. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu.[Link]

  • ResearchGate. (2025). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. ResearchGate.[Link]

  • MDPI. (1989). Defining Blood Plasma and Serum Metabolome by GC-MS. MDPI.[Link]

  • Semantic Scholar. (2023). Denoising Autoencoder Normalization for Large-Scale Untargeted Metabolomics by Gas Chromatography–Mass Spectrometry. Semantic Scholar.[Link]

  • Wang, H., et al. Metabolism of 4-Hydroxy-7-oxo-5-heptenoic Acid (HOHA) Lactone by Retinal Pigmented Epithelial Cells. NIH.[Link]

Sources

Application

Application Note: Optimized Esterification Methods for the Gas Chromatographic Analysis of (E)-Hept-4-enoic Acid

Introduction & Mechanistic Challenges (E)-hept-4-enoic acid is a 7-carbon unsaturated short-chain fatty acid (SCFA). In gas chromatography-mass spectrometry (GC-MS), analyzing free SCFAs directly results in severe peak t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Challenges

(E)-hept-4-enoic acid is a 7-carbon unsaturated short-chain fatty acid (SCFA). In gas chromatography-mass spectrometry (GC-MS), analyzing free SCFAs directly results in severe peak tailing, ghosting, and column degradation due to the strong interaction of the free carboxyl group with the stationary phase. Therefore, chemical derivatization (esterification) is a mandatory prerequisite.

However, processing (E)-hept-4-enoic acid presents a complex dual challenge for analytical chemists:

  • High Volatility: As a C7 acid, its corresponding fatty acid methyl ester (FAME)—methyl (E)-hept-4-enoate—has an extremely low boiling point. Standard sample preparation steps involving solvent evaporation under nitrogen will lead to severe, irreproducible analyte loss [[1]]().

  • Stereochemical Lability: The isolated Δ4 double bond is highly susceptible to cis-trans (E/Z) isomerization. The most common lipid derivatization reagent, Boron Trifluoride-Methanol (BF3-MeOH), is a harsh Lewis acid. When heated to traditional reaction temperatures (90–100 °C), BF3 promotes the rapid isomerization of the native trans (E) geometry into the cis (Z) isomer, while also generating methoxy artifacts 2.

To achieve accurate quantification and stereochemical preservation, the esterification strategy must either operate under mild thermal conditions or yield a heavier, less volatile derivative.

Derivatization Decision Matrix

Workflow A (E)-Hept-4-enoic Acid (Free Fatty Acid) B Sample Matrix Evaluation A->B C Aqueous / Biological Matrix (High Moisture) B->C Water > 5% D Organic Extract (Moisture-Free) B->D Dried Extract E Isobutyl Chloroformate (IBCF) Derivatization C->E Aqueous compatible F Mild Methanolic HCl Esterification D->F Acid catalyzed G Isobutyl (E)-hept-4-enoate (High Stability) E->G Instant, Room Temp H Methyl (E)-hept-4-enoate (Moderate Volatility) F->H 60°C, 30 min

Decision matrix for (E)-hept-4-enoic acid esterification based on sample matrix.

Comparative Analysis of Esterification Methods

The selection of the catalyst and reagent directly dictates the integrity of the final chromatographic data. The table below summarizes the quantitative risks associated with common methodologies.

Derivatization MethodReagent / CatalystReaction ConditionsIsomerization Risk (E → Z)Volatility Loss RiskSuitability for (E)-hept-4-enoic acid
Standard FAME 14% BF3-Methanol90–100 °C, 15 minHigh (~5–15% shift)High (C7 methyl ester)Not Recommended
Mild FAME 1.09 M Methanolic HCl60 °C, 30 minLow (<2%)Moderate Good (Requires strict handling)
Alkyl Esterification Isobutyl ChloroformateRoom Temp, <5 minNone (0%)Low (Heavier derivative)Excellent

Note: Methanolic HCl is a highly effective, cost-efficient substitute for BF3 that significantly reduces the occurrence of partial isomerization in unsaturated fatty acids 3.

Optimized Experimental Protocols

Protocol A: Mild Methanolic HCl Esterification (For Dried Organic Extracts)

This protocol is optimized for samples that have already been extracted into organic solvents and dried. It utilizes a milder acid catalyst to prevent double-bond migration.

  • Sample Preparation: Transfer 1–5 mg of the dried lipid extract containing (E)-hept-4-enoic acid into a 5 mL glass screw-cap vial with a Teflon-lined septum.

  • Internal Standardization: Add 50 µL of stable-isotope internal standard (e.g., heptanoic acid-d13, 1 mg/mL in hexane).

    • Causality: Adding the standard prior to the reaction normalizes any subsequent evaporative losses of the highly volatile C7 ester.

  • Reagent Addition: Add 1.0 mL of 1.09 M Methanolic HCl.

  • Incubation: Flush the vial headspace with nitrogen, cap tightly, and heat in a water bath at 60 °C for 30 minutes .

    • Causality: Limiting the temperature to 60 °C rather than the traditional 90–100 °C prevents the thermal energy from overcoming the activation barrier for cis-trans isomerization of the Δ4 double bond.

  • Quenching: Remove from heat and cool to room temperature. Add 1.0 mL of HPLC-grade water to quench the acid catalyst.

  • Extraction: Add 1.0 mL of high-purity hexane. Vortex vigorously for 30 seconds, then centrifuge at 2000 × g for 5 minutes to separate the phases.

  • Transfer: Carefully transfer the upper hexane layer (containing the FAMEs) to a GC vial.

    • Critical Causality:Do NOT evaporate the hexane layer under a nitrogen stream. Methyl (E)-hept-4-enoate is highly volatile; nitrogen blow-down will result in near-total analyte loss. Inject the hexane layer directly into the GC-MS.

Protocol B: Isobutyl Chloroformate (IBCF) Derivatization (For Aqueous Matrices)

For biological samples (e.g., plasma, fermentation broth, fecal water), derivatization agents must overcome the low intrinsic boiling point of SCFAs without requiring sample drying [[1]](). IBCF is the optimal choice.

  • Sample Preparation: Transfer 100 µL of the aqueous sample into a glass vial.

  • Internal Standardization: Add 10 µL of heptanoic acid-d13 (aqueous solution).

  • Alkalization: Add 100 µL of 0.5 M NaOH, followed by 200 µL of phosphate buffer (pH 7.5).

    • Causality: The IBCF reaction requires the fatty acid to be in its deprotonated carboxylate state (R-COO⁻) to act as an effective nucleophile.

  • Derivatization: Add 50 µL of isobutyl chloroformate (IBCF) and 50 µL of pyridine (acting as a catalyst and acid scavenger).

  • Incubation: Vortex immediately for 1 minute at room temperature.

    • Causality: This reaction is instantaneous and occurs at room temperature, completely eliminating the thermal stress that causes E/Z isomerization. The resulting isobutyl ester has a significantly higher molecular weight and boiling point than a methyl ester, stabilizing the analyte.

  • Extraction: Add 500 µL of hexane, vortex for 30 seconds, and centrifuge. Extract the upper organic layer for direct GC-MS analysis.

Trustworthiness: Establishing a Self-Validating System

To ensure the scientific integrity of the generated data, the analytical workflow must be self-validating. Implement the following quality control checks:

  • Chromatographic Isomerization Check: The GC-MS method must utilize a polar stationary phase (e.g., DB-Wax or HP-INNOWax). On these columns, stereoisomers resolve distinctly 4. If the protocol is executed correctly, the chromatogram will show a singular, sharp peak for the (E)-isomer. The appearance of a secondary peak at a slightly different retention time with an identical mass spectrum (e.g., m/z 74 for FAME McLafferty rearrangement) indicates thermal isomerization occurred during sample preparation.

  • Absolute Recovery Tracking: By comparing the peak area of the internal standard (spiked at Step 2) against an external calibration curve of the derivatized standard, you can calculate the absolute recovery. If recovery drops below 80% in Protocol A, it is a definitive indicator of evaporative loss during the hexane transfer step.

References

  • Technical Support Center: Derivatization of Polyunsaturated Fatty Acids with BF3-Methanol, Benchchem. 2

  • Comparison of boron-trifluoride and methanolic hydrochloric acid as catalysts for direct transesterification of fatty acids, USDA ARS. 3

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids, PMC - NIH.1

  • Volatiles from three genome sequenced fungi from the genus Aspergillus, PMC - NIH. 4

Sources

Method

Application Note: Targeted Metabolomic Profiling of (E)-Hept-4-enoic Acid as a Biomarker for Drug-Induced Nephrotoxicity and Lipid Dysregulation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Renal Tissue, Plasma, Urine Methodology: LC-HRMS (ESI-), GC-MS (EI) Introduction & Mechanistic Background (E)-hept-4-enoic a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Renal Tissue, Plasma, Urine Methodology: LC-HRMS (ESI-), GC-MS (EI)

Introduction & Mechanistic Background

(E)-hept-4-enoic acid (also known as 4-heptenoate) is an unsaturated medium-chain fatty acid (MCFA) characterized by a seven-carbon aliphatic tail and a trans double bond at the fourth carbon position[1]. Due to its hydrophobic nature, it is primarily localized within the non-polar lipid fractions of biological matrices[1].

In the context of clinical and toxicological metabolomics, (E)-hept-4-enoic acid has emerged as a critical tissue-specific biomarker for metabolic dysregulation. Recent high-resolution mass spectrometry (HRMS) studies have identified it as a significantly downregulated metabolite in the kidneys of subjects suffering from Carfilzomib (Cfz)-induced nephrotoxicity[2]. Beyond toxicology, it is also monitored in nutritional metabolomics as a potential biomarker for the consumption of specific dietary fats, oils, and alcoholic beverages[1].

The Causality of the Biomarker

The utility of (E)-hept-4-enoic acid as a biomarker lies in its direct connection to mitochondrial β -oxidation. MCFAs do not require the carnitine shuttle to enter the mitochondria; they diffuse directly into the matrix for rapid oxidation. When chemotherapeutic agents like Carfilzomib induce severe oxidative stress and mitochondrial dysfunction in the highly metabolically active renal proximal tubules, the β -oxidation pathway is disrupted[2]. This impairment alters the steady-state pool of medium-chain fatty acids, leading to a measurable depletion of (E)-hept-4-enoic acid in renal tissue[2].

Pathway Drug Chemotherapeutic Stress (e.g., Carfilzomib) Mito Mitochondrial Dysfunction & ROS Generation Drug->Mito Induces Beta Impaired β-Oxidation in Renal Proximal Tubules Mito->Beta Disrupts Biomarker (E)-Hept-4-enoic Acid (Downregulated Pool) Beta->Biomarker Depletes Tox Acute Kidney Injury (Nephrotoxicity Phenotype) Biomarker->Tox Biomarker Signature

Metabolic pathway linking chemotherapeutic stress to the downregulation of (E)-hept-4-enoic acid.

Data Presentation: Physicochemical Properties & Biomarker Dynamics

To successfully target (E)-hept-4-enoic acid, analysts must understand its mass spectrometric behavior. Furthermore, understanding its tissue-specific regulation is critical for accurate study design.

Table 1: Physicochemical and Mass Spectrometric Parameters

Parameter Value Rationale / Source
Formula C7H12O2 -
Monoisotopic Mass 128.0837 Da Exact mass for HRMS targeting.
LC-HRMS [M-H]⁻ 127.0764 m/z Carboxylic acids readily deprotonate in negative ESI.
GC-MS (TMS Derivative) m/z 73, m/z 113 Primary fragment ions for EI (70 eV)[3].

| LogP (Hydrophobicity) | ~2.1 | Dictates the use of non-polar extraction solvents[1]. |

Table 2: Quantitative Alterations in Nephrotoxicity Model (Cfz-Treated vs. Control)

Biological Matrix Fold Change (Cfz/Ctrl) p-value VIP Score Regulation Status

| Kidney Tissue | 0.45 | < 0.05 | > 1.5 | Downregulated ( )[2] | | Urine | 0.92 | 0.34 (n.s.) | < 1.0 | Unaltered (-)[2] | | Plasma | 0.88 | 0.41 (n.s.) | < 1.0 | Unaltered (-)[2] | (Data adapted from Barla et al., 2023, demonstrating that (E)-hept-4-enoic acid depletion is localized to the site of toxicity rather than systemic circulation).

Experimental Workflow & Self-Validating Protocols

To ensure data trustworthiness, the following protocols employ a biphasic extraction method and incorporate a self-validating Quality Control (QC) architecture.

Rationale for Extraction Chemistry

We utilize the Matyash Method (MTBE/MeOH/Water) rather than the traditional Folch (Chloroform/MeOH) method. Causality: MTBE has a lower density than water. During phase separation, the lipid-rich organic layer (containing (E)-hept-4-enoic acid) partitions to the top, while the polar metabolites and protein pellet remain at the bottom. This prevents the pipet tip from passing through the protein layer, drastically reducing matrix contamination and improving analytical reproducibility.

Workflow Prep Sample Prep (MTBE Biphasic LLE) Deriv Derivatization (MSTFA + 1% TMCS) Prep->Deriv Non-polar fraction AcqLC LC-HRMS Acquisition (ESI Negative) Prep->AcqLC Reconstituted fraction AcqGC GC-MS Acquisition (EI, 70 eV) Deriv->AcqGC Data Data Processing (MS-DIAL / PCA) AcqGC->Data AcqLC->Data

Bimodal metabolomics workflow for the extraction and quantification of (E)-hept-4-enoic acid.

Step-by-Step Methodology
Phase 1: Tissue Homogenization & Biphasic Extraction
  • Tissue Aliquoting: Weigh 20 mg of flash-frozen renal tissue into a 2.0 mL bead-beating tube.

  • Internal Standard Addition: Add 10 µL of Heptadecanoic acid-d33 (10 µg/mL) to control for extraction efficiency.

  • Quenching & Homogenization: Add 225 µL of ice-cold Methanol (MeOH). Homogenize using a bead beater at 30 Hz for 2 minutes. Causality: Cold MeOH instantly denatures enzymes, freezing the metabolic snapshot and preventing ex vivo lipid degradation.

  • MTBE Addition: Add 750 µL of Methyl tert-butyl ether (MTBE). Vortex for 10 seconds and incubate on a shaker at 4°C for 15 minutes.

  • Phase Separation: Add 188 µL of LC-MS grade water. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Recovery: Carefully transfer 500 µL of the upper organic layer (containing the target biomarker) to a new vial. Evaporate to dryness under a gentle stream of nitrogen.

Phase 2: Instrumental Preparation

Option A: LC-HRMS Preparation

  • Reconstitute the dried extract in 100 µL of Isopropanol/Acetonitrile/Water (2:1:1, v/v/v).

  • Vortex for 30 seconds and sonicate for 5 minutes. Centrifuge to remove any residual particulates.

Option B: GC-MS Derivatization Causality: The carboxylic acid group of (E)-hept-4-enoic acid causes peak tailing and thermal instability in GC. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, enhancing volatility[3].

  • Add 30 µL of Methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract. Incubate at 37°C for 90 minutes.

  • Add 30 µL of MSTFA + 1% TMCS. Incubate at 37°C for 30 minutes. Transfer to a GC vial with a micro-insert.

Phase 3: Data Acquisition Parameters
  • LC-HRMS (Negative ESI): Use a C18 or C8 reversed-phase column. Mobile Phase A: 10 mM Ammonium Acetate in Water. Mobile Phase B: Acetonitrile/Isopropanol (50:50). The negative ionization mode is strictly required as the lack of basic functional groups prevents efficient protonation in positive mode.

  • GC-MS (EI): Inject 1 µL in splitless mode. Use a DB-5MS column (30m × 0.25mm × 0.25µm). Set the electron ionization energy to 70 eV. Monitor the diagnostic fragment ions at m/z 73 and 113[3].

Phase 4: System Suitability & Self-Validation

A protocol is only as reliable as its internal validation mechanisms.

  • Pooled QC Injections: Combine 10 µL of every extracted sample to create a Pooled QC. Inject this QC at the beginning of the run (5 times to condition the column) and after every 10 biological samples.

  • Validation Criteria: The Relative Standard Deviation (RSD) of the internal standard (Heptadecanoic acid-d33) peak area across all QC injections must be < 15%. If the RSD exceeds this threshold, instrument drift or matrix suppression has occurred, and the batch must be recalibrated.

References

  • Barla, I., Efentakis, P., Lamprou, S., Gavriatopoulou, M., Dimopoulos, M. A., Terpos, E., Andreadou, I., Thomaidis, N., & Gikas, E. (2023). "Metabolomics Point out the Effects of Carfilzomib on Aromatic Amino Acid Biosynthesis and Degradation." International Journal of Molecular Sciences, 24(18), 13966. Available at:[Link]

  • NP-MRD (Natural Products Magnetic Resonance Database). (2024). "Showing NP-Card for 4-Heptenoic acid (NP0337992)." Available at:[Link]

  • FooDB. (2010). "Showing Compound 4-Heptenoic acid (FDB011953)." Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: High-Fidelity Extraction of (E)-hept-4-enoic Acid from Complex Plant Matrices

Abstract: This document provides a comprehensive guide for the extraction and purification of (E)-hept-4-enoic acid, a C7 unsaturated fatty acid, from various plant matrices. Recognizing the inherent challenges posed by...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the extraction and purification of (E)-hept-4-enoic acid, a C7 unsaturated fatty acid, from various plant matrices. Recognizing the inherent challenges posed by the complexity of botanical samples and the relatively low abundance of specific short-chain fatty acids, this guide details three robust protocols: a foundational Liquid-Liquid Extraction (LLE) method, a refined Solid-Phase Extraction (SPE) technique for selective isolation, and an advanced Supercritical Fluid Extraction (SFE) protocol for green chemistry applications. The causality behind experimental choices is explained to empower researchers to adapt and optimize these methods for their specific research needs.

Introduction and Strategic Considerations

(E)-hept-4-enoic acid (C₇H₁₂O₂) is a monounsaturated short-chain fatty acid with applications in the synthesis of flavors and fragrances.[1] While not as ubiquitous as other fatty acids, its presence in certain plant species necessitates reliable and efficient extraction protocols for research, quality control, and potential drug development applications.

The primary challenge in isolating (E)-hept-4-enoic acid lies in its effective separation from a complex biochemical background. Plant matrices are rich in a diverse array of lipids (triacylglycerols, phospholipids, sterols), pigments (chlorophylls, carotenoids), waxes, and other metabolites that can interfere with extraction and subsequent analysis. Therefore, a successful extraction strategy must be highly selective and yield a purified fraction amenable to downstream analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Core Principles for Extraction Success:

  • Sample Integrity: The initial preparation of the plant material is paramount. Lyophilization (freeze-drying) followed by fine grinding is the gold standard. This removes water, which can hinder extraction efficiency with nonpolar solvents, and maximizes the surface area for solvent penetration.[2]

  • pH Control: (E)-hept-4-enoic acid is a carboxylic acid. Its solubility is highly dependent on pH. In an acidic environment (pH < 4), the carboxylic acid group is protonated (-COOH), rendering the molecule significantly less polar and thus more soluble in organic solvents. Conversely, under neutral or alkaline conditions, it exists as a carboxylate anion (-COO⁻), making it more soluble in aqueous phases. This principle is the cornerstone of both LLE and SPE purification.[3][4]

  • Solvent Polarity: A multi-solvent approach is often required. Nonpolar solvents like hexane are excellent for dissolving neutral lipids, while a polar solvent mixture, such as chloroform/methanol, is necessary to disrupt cell membranes and extract a wider range of lipids, including those bound within complex structures.[5]

Protocol I: Foundational Liquid-Liquid Extraction (LLE)

This protocol is a robust, universally applicable method for the initial recovery of total fatty acids from a lipid extract. It relies on chemical saponification to liberate all fatty acids from their esterified forms (e.g., triglycerides), followed by pH-driven partitioning.

Causality: Saponification with a strong base (e.g., KOH) cleaves the ester bonds, ensuring that all (E)-hept-4-enoic acid, whether free or esterified, is converted to its water-soluble salt form. Subsequent acidification protonates all fatty acid salts, converting them back into their less polar acid form, which can then be efficiently partitioned into an immiscible organic solvent.

Experimental Workflow:

  • Initial Lipid Extraction:

    • Homogenize 10 g of dried, ground plant material in a 2:1 (v/v) mixture of chloroform/methanol at a sample-to-solvent ratio of 1:20 (w/v).[5]

    • Stir for 2 hours at room temperature.

    • Filter the mixture and collect the liquid extract. Evaporate the solvent under reduced pressure to yield the crude lipid extract.

  • Saponification:

    • Dissolve the crude lipid extract in 20 mL of 2% KOH in methanol.

    • Reflux the mixture at 60°C for 1.5 hours to ensure complete hydrolysis of esters.

  • Acidification and Extraction:

    • After cooling, add 15 mL of distilled water to the mixture.

    • Acidify the solution to pH ~2 by slowly adding 6 M HCl. Verify the pH with a pH meter.

    • Transfer the mixture to a separatory funnel.

    • Perform the liquid-liquid extraction by adding 30 mL of ethyl acetate, shaking vigorously for 2 minutes, and allowing the layers to separate.[6]

    • Collect the upper organic layer.

    • Repeat the extraction on the aqueous layer two more times with 30 mL of ethyl acetate each time.

    • Pool the organic extracts.

  • Final Processing:

    • Wash the pooled organic extract with a small volume of saturated NaCl solution to remove residual water.

    • Dry the organic phase over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to yield the total free fatty acid fraction.

Workflow Visualization: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Extraction cluster_final Final Product Plant Dried, Ground Plant Material CrudeLipid Crude Lipid Extract Plant->CrudeLipid Chloroform/Methanol (2:1, v/v) Saponified Saponified Mixture (Fatty Acid Salts) CrudeLipid->Saponified 2% KOH in Methanol Acidified Acidified Mixture (Free Fatty Acids, pH 2) Saponified->Acidified 6 M HCl OrganicPhase Pooled Organic Phase (Ethyl Acetate) Acidified->OrganicPhase LLE x3 FFA Total Free Fatty Acid Fraction OrganicPhase->FFA Dry & Evaporate

Caption: Workflow for total free fatty acid extraction using LLE.

Protocol II: Solid-Phase Extraction (SPE) for Selective Isolation

This protocol provides a more refined approach for isolating the free fatty acid (FFA) fraction from a crude lipid extract, offering superior purity compared to LLE alone. It is particularly useful for removing neutral lipids and phospholipids that may interfere with subsequent analysis. The method leverages aminopropyl-bonded silica cartridges, which excel at retaining acidic compounds.[7]

Causality: Aminopropyl (NH₂) SPE cartridges function as weak anion exchangers. When the crude lipid extract is loaded in a nonpolar solvent, neutral lipids (like triacylglycerols and sterol esters) have no affinity for the stationary phase and are eluted. The free fatty acids, however, are retained by the aminopropyl groups. A slightly acidic elution solvent is then used to neutralize the fatty acids, releasing them from the column for collection.

Experimental Workflow:

  • Sample Preparation:

    • Obtain a crude lipid extract as described in Protocol I, Step 1.

    • Dissolve 100 mg of the crude extract in 1 mL of hexane.

  • SPE Cartridge Conditioning:

    • Condition a 500 mg aminopropyl (NH₂) SPE cartridge by sequentially passing 5 mL of hexane through it. Do not allow the cartridge to go dry.

  • Sample Loading and Fractionation:

    • Load the dissolved sample onto the conditioned cartridge.

    • Elute the different lipid classes according to the scheme in the table below. Collect each fraction in a separate labeled vial.

Table 1: SPE Elution Scheme for Fatty Acid Isolation

StepSolvent SystemVolume (mL)Fraction ElutedPurpose
1Chloroform:Isopropanol (2:1, v/v)10Neutral LipidsTo remove triacylglycerols, sterols, etc.[7]
2Diethyl Ether with 2% Acetic Acid10Free Fatty Acids To protonate and elute the target compounds.[7]
3Methanol5Polar LipidsTo elute remaining polar compounds like phospholipids.
  • Final Processing:

    • Take the "Free Fatty Acids" fraction (Step 2) and evaporate the solvent under a gentle stream of nitrogen. The resulting residue contains the purified FFA fraction, including (E)-hept-4-enoic acid.

Workflow Visualization: Solid-Phase Extraction (SPE)

SPE_Workflow CrudeExtract Crude Lipid Extract in Hexane Condition Condition Cartridge (Hexane) Load Load Sample onto NH2 Cartridge Condition->Load Elute1 Elute with Chloroform:Isopropanol (2:1) Load->Elute1 Elute2 Elute with Diethyl Ether + 2% Acetic Acid Elute1->Elute2 Waste1 Fraction 1: Neutral Lipids (Discard) Elute1->Waste1 Collects Elute3 Elute with Methanol Elute2->Elute3 Product Fraction 2: Free Fatty Acids (Collect) Elute2->Product Collects Waste2 Fraction 3: Polar Lipids (Discard) Elute3->Waste2 Collects

Caption: Selective isolation of free fatty acids using SPE.

Protocol III: Supercritical Fluid Extraction (SFE)

SFE is a modern, environmentally friendly extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent.[8] It avoids the use of large quantities of organic solvents and produces highly pure extracts. The solvating power of supercritical CO₂ can be finely tuned by adjusting pressure and temperature, allowing for selective extraction.

Causality: Supercritical CO₂ is nonpolar and is therefore excellent for extracting nonpolar lipids.[8] To enhance the extraction of more polar short-chain fatty acids like (E)-hept-4-enoic acid, a polar co-solvent (modifier), such as ethanol or methanol, is added to the CO₂ stream. This increases the polarity of the supercritical fluid, improving its ability to dissolve the target analyte.

Experimental Workflow:

  • Sample Preparation:

    • Use 20 g of lyophilized, finely ground (<1000 µm) plant material to ensure efficient extraction.[9]

  • SFE System Parameters:

    • Load the powdered plant material into the SFE system's extraction vessel.

    • Set the system parameters as outlined in the table below. These are starting points and should be optimized for the specific plant matrix.

Table 2: Recommended Starting Parameters for SFE

ParameterRecommended ValueRationale
Pressure20-35 MPaHigher pressure increases fluid density and solvating power.[9][10]
Temperature40-65 °CBalances solvent power with thermal stability of the analyte.[10][11]
CO₂ Flow Rate2-4 mL/minControls residence time of the solvent in the matrix.
Co-solvent5-10% EthanolIncreases the polarity of the supercritical fluid to enhance fatty acid extraction.[10]
Extraction Time60-120 minutesDynamic extraction time for continuous flow-through of the solvent.
  • Extraction and Collection:

    • Begin the extraction process. The supercritical fluid containing the dissolved lipids and fatty acids passes from the extraction vessel to a collector.

    • In the collector, the pressure is reduced, causing the CO₂ to return to its gaseous state and precipitate the extracted compounds.

    • The collected extract can be used directly for analysis or further purified using Protocol II (SPE).

Workflow Visualization: Supercritical Fluid Extraction (SFE)

SFE_Workflow CO2_Tank CO2 Tank Pump High-Pressure Pump CO2_Tank->Pump CoSolvent Co-Solvent (Ethanol) CoSolvent->Pump Heater Heater Pump->Heater Vessel Extraction Vessel (Plant Material) Heater->Vessel Supercritical Fluid In BPR Back-Pressure Regulator Vessel->BPR Extract Out Collector Collection Vessel BPR->Collector Product Purified Extract Collector->Product

Sources

Method

Advanced Applications of trans-Hept-4-enoic Acid in Polymer Synthesis: From Precision Peptidomimetics to Telechelic Materials

Executive Summary trans-Hept-4-enoic acid (CAS 41653-95-6) is a versatile, mono-unsaturated carboxylic acid characterized by a terminal carboxyl group and an internal trans (E) double bond[1]. While traditionally utilize...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

trans-Hept-4-enoic acid (CAS 41653-95-6) is a versatile, mono-unsaturated carboxylic acid characterized by a terminal carboxyl group and an internal trans (E) double bond[1]. While traditionally utilized as an intermediate in fragrance synthesis[1], its unique bifunctionality has established it as a critical building block in advanced polymer chemistry. This application note details the mechanistic rationale and validated protocols for utilizing trans-hept-4-enoic acid in two distinct macromolecular domains: the solid-phase synthesis of depsipeptidic polymers (e.g., histone deacetylase inhibitors) and its role as a chain transfer agent (CTA) in metathesis polymerizations to yield telechelic materials.

Precision Peptidomimetic Polymers: The Romidepsin Pharmacophore

Mechanistic Rationale

In the realm of drug development, trans-hept-4-enoic acid is the foundational precursor for (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid, the critical pharmacophore of the FDA-approved bicyclic depsipeptide Romidepsin (Istodax®)[2]. Romidepsin is a potent Class I histone deacetylase (HDAC) inhibitor used to treat cutaneous T-cell lymphoma[2].

The structural causality of the trans double bond is twofold:

  • Synthetic Trajectory : During the macrolactonization of the linear peptide precursor, the rigid (E)-alkene restricts the conformational degrees of freedom, enforcing a pseudo-cyclic pre-organization that dramatically increases the thermodynamic favorability of lactone formation[3].

  • Biological Efficacy : Upon cellular uptake and disulfide reduction, the resulting free thiols must coordinate with the zinc ion in the narrow HDAC active site. The trans-heptenoic backbone perfectly spaces the zinc-binding thiol, allowing it to penetrate the active site without steric clash[2],[4].

Workflow Visualization

SPPS_Workflow Resin Solid Support Resin (Trityl Chloride) Coupling Fmoc-SPPS: Sequential Amino Acid Coupling Resin->Coupling Heptenoic Incorporate Derivative: (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid Coupling->Heptenoic Cleavage Resin Cleavage & Global Deprotection Heptenoic->Cleavage Cyclization Macrolactonization & Disulfide Bridge Formation Cleavage->Cyclization Product Bicyclic Depsipeptide (Romidepsin Prodrug) Cyclization->Product

Fig 1: Solid-phase synthesis workflow for depsipeptidic polymers using heptenoic acid derivatives.

Protocol 1: Solid-Phase Synthesis of Depsipeptide Macrocycles

This protocol utilizes a latent thioester solid-phase linker to prevent premature cyclization, ensuring high-fidelity macrolactonization[4].

Step 1: Resin Loading and Peptide Elongation

  • Swell 2-chlorotrityl chloride resin in anhydrous dichloromethane (DCM) for 30 minutes.

  • Perform standard Fmoc-Solid Phase Peptide Synthesis (SPPS) to build the core tetrapeptide sequence (e.g., D-Val, D-Cys, Z-dehydrobutyrine, L-Val)[2],[5].

  • Self-Validation: Perform a Kaiser test after each Fmoc deprotection. A positive result (blue color) confirms primary amine availability, validating the success of the deprotection before proceeding[5].

Step 2: Incorporation of the Heptenoic Acid Derivative

  • Activate 1.5 equivalents of sulfhydryl-protected (3S,4E)-3-hydroxy-7-mercapto-4-heptenoic acid using HBTU and diisopropylethylamine (DIPEA) in DMF[5].

  • Couple the activated derivative to the N-terminus of the resin-bound peptide for 2 hours at room temperature.

  • Wash the resin extensively with DMF, DCM, and diethyl ether[5].

Step 3: Cleavage and Macrolactonization

  • Cleave the linear depsipeptide from the resin using a mild acid cocktail (e.g., 1% TFA in DCM) to preserve the acid-labile protecting groups.

  • Unmask the thioester functionality using chemoselective conditions (e.g., dilute hydrazine)[4].

  • Perform macrolactonization under high dilution conditions (0.001 M in DMF) using HATU/HOAt to prevent intermolecular oligomerization[3].

  • Oxidize the free thiols using iodine ( I2​ ) in methanol to form the final disulfide bridge[3].

Telechelic Polymers via Metathesis (ROMP & ADMET)

Mechanistic Rationale

In materials science, trans-hept-4-enoic acid is highly valued in metathesis chemistry[6]. While it cannot homopolymerize via Acyclic Diene Metathesis (ADMET) due to possessing only a single double bond, it acts as an exceptional Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP).

The internal trans olefin undergoes facile cross-metathesis with the propagating Ruthenium alkylidene[6]. Unlike terminal olefins, which generate unstable methylidene intermediates that can degrade the catalyst, the internal double bond of heptenoic acid ensures a stable propagating species. This results in highly predictable molecular weights, narrow dispersities, and the quantitative installation of terminal carboxylic acid groups, yielding telechelic polyalkenamers ready for further block-copolymerization or crosslinking.

Workflow Visualization

ROMP_Workflow Monomer Cyclic Olefin (e.g., Cyclooctadiene) Metathesis Ring-Opening Metathesis Polymerization (ROMP) Monomer->Metathesis CTA Chain Transfer Agent: trans-Hept-4-enoic Acid CTA->Metathesis Catalyst Ruthenium Catalyst (Grubbs 2nd Gen) Catalyst->Metathesis Polymer Carboxy-Terminated Telechelic Polyalkenamer Metathesis->Polymer

Fig 2: ROMP workflow utilizing trans-hept-4-enoic acid as a chain transfer agent.

Protocol 2: Synthesis of Carboxyl-Terminated Telechelic Polymers via ROMP

Step 1: Preparation of Reagents

  • Degas 1,5-cyclooctadiene (COD) and trans-hept-4-enoic acid via three freeze-pump-thaw cycles.

  • Prepare a stock solution of Grubbs' 2nd Generation Catalyst in anhydrous, degassed dichloromethane (DCM).

Step 2: Polymerization

  • In a nitrogen-filled glovebox, combine COD (1.0 M) and trans-hept-4-enoic acid in a Schlenk flask. The ratio of [Monomer]:[CTA] dictates the theoretical molecular weight ( Mn​ ).

  • Rapidly inject the catalyst solution (typically 0.1 mol% relative to monomer) under vigorous stirring at 40°C.

  • Allow the reaction to proceed for 4 hours. The viscosity of the solution will noticeably increase.

Step 3: Termination and Analytical Validation

  • Quench the living polymer chains by adding an excess of ethyl vinyl ether, stirring for 30 minutes.

  • Precipitate the polymer into cold methanol, filter, and dry under vacuum.

  • Self-Validation: Calculate the degree of polymerization ( DPn​ ) by integrating the terminal alkene protons against the internal polyalkenamer protons via 1H NMR. A matching experimental Mn​ (via Gel Permeation Chromatography) and theoretical Mn​ validates the quantitative efficiency of the CTA.

Unsaturated Polyester Resins (UPRs) and Epoxidized Plasticizers

trans-Hept-4-enoic acid is also utilized as a comonomer in the synthesis of Unsaturated Polyester Resins (UPRs)[1]. By replacing a portion of saturated aliphatic acids (like adipic acid) with heptenoic acid during step-growth esterification, internal unsaturation is introduced into the polyester backbone. These double bonds serve as reactive sites for post-polymerization modifications, such as epoxidation, to create non-toxic, high-molecular-weight plasticizers for poly(vinyl chloride) (PVC)[7].

Data Presentation: Comparative Properties of Functionalized UPRs

The following table summarizes the quantitative shifts in physical properties when trans-hept-4-enoic acid is incorporated into a standard polyester backbone and subsequently epoxidized[7].

Polymer Composition Mn​ ( g/mol ) Tg​ (°C)Epoxide Oxygen Content (%)Application
Standard PET / Adipic Acid12,50065.00.0Thermoplastic fiber
UPR with 15 mol% Heptenoic Acid11,80058.50.0Crosslinkable coating
Epoxidized Heptenoic-UPR12,10062.0~4.2PVC Plasticizer / Stabilizer

Note: The incorporation of the heptenoic moiety slightly lowers the Tg​ due to increased aliphatic chain flexibility, while subsequent epoxidation restores thermal stability and provides functional compatibility with PVC matrices.

References

  • 4-Heptenoic acid CAS# 41653-95-6: Odor profile, Molecular properties, Regulation. Scent.vn.
  • Total Synthesis of the Depsipeptide FR-901375. The Journal of Organic Chemistry.
  • Romidepsin (Istodax®, NSC 630176, FR901228, FK228, Depsipeptide): A Natural Product Recently Approved for Cutaneous T-cell Lymphoma. PMC (NIH).
  • Novel and efficient method for large scale synthesis of romidepsin (WO2016084100A2). Google Patents.
  • Synthesis and Biological Evaluation of a Depsipeptidic Histone Deacetylase Inhibitor via a Generalizable Approach Using an Optimized Latent Thioester Solid-Phase Linker. The Journal of Organic Chemistry.
  • Methods of making organic compounds by metathesis (US9120742B2). Google Patents.
  • Polyester composition (EP0073042B1). Google Patents.

Sources

Application

Application Note: In Vitro Assay Protocols for (E)-Hept-4-enoic Acid Derived HDAC Inhibitors

Introduction & Scientific Context (E)-Hept-4-enoic acid (CAS: 51193-78-3) is a medium-chain unsaturated fatty acid. While relatively simple in its base structure, its functionalized derivatives—most notably (E)-3-hydroxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

(E)-Hept-4-enoic acid (CAS: 51193-78-3) is a medium-chain unsaturated fatty acid. While relatively simple in its base structure, its functionalized derivatives—most notably (E)-3-hydroxy-7-(tritylthio)hept-4-enoic acid—are indispensable building blocks in modern medicinal chemistry 1. These derivatives are primarily utilized to synthesize the aliphatic linker and the zinc-binding group (ZBG) of class-selective Histone Deacetylase (HDAC) inhibitors, including Romidepsin (FK228) and Thailandepsin A analogs 2.

In drug development, once the (E)-hept-4-enoic acid derivative is coupled with a surface recognition cap group, the resulting compound must undergo rigorous in vitro validation. This application note details the self-validating in vitro assay protocols required to evaluate the target engagement (HDAC inhibition) and phenotypic efficacy (cytotoxicity) of these synthesized inhibitors 3.

Mechanistic Pathway

The biological efficacy of compounds derived from (E)-hept-4-enoic acid relies on their ability to penetrate the cell, undergo reduction (if administered as a disulfide prodrug), and chelate the zinc ion ( Zn2+ ) located within the narrow hydrophobic channel of the HDAC catalytic center.

HDAC_Pathway HDAC HDAC Enzyme (Active Zinc Catalytic Site) Complex Inhibitor-Zinc Complex (Enzyme Inactivation) HDAC->Complex Chelation Inhibitor (E)-hept-4-enoic acid Derived Inhibitor Inhibitor->HDAC Binds to Zinc Pocket Histones Accumulation of Acetylated Histones Complex->Histones Prevents Deacetylation Transcription Reactivation of Tumor Suppressor Genes Histones->Transcription Chromatin Relaxation Apoptosis Cell Cycle Arrest & Apoptosis Transcription->Apoptosis Phenotypic Response

Fig 1: Mechanism of action for (E)-hept-4-enoic acid-derived HDAC inhibitors.

Experimental Protocols

Protocol A: In Vitro Fluorometric HDAC Inhibition Assay

This assay quantifies the ability of the synthesized (E)-hept-4-enoic acid derivative to inhibit specific HDAC isoforms. It utilizes a two-step enzymatic reaction where deacetylation of a fluorogenic substrate is followed by protease cleavage to release a fluorophore.

Assay_Workflow Prep Compound Preparation Incubate Incubation with HDAC & Substrate Prep->Incubate 37°C, 30 min Develop Addition of Developer Solution Incubate->Develop Stop Reaction Read Fluorometric Detection Develop->Read Ex:360nm/Em:460nm

Fig 2: Workflow for the in vitro fluorometric HDAC inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer containing 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , and 1 mg/mL Bovine Serum Albumin (BSA).

    • Causality Insight: BSA is critical here. (E)-hept-4-enoic acid derivatives with large hydrophobic cap groups are highly lipophilic and will non-specifically adsorb to the polystyrene walls of the microplate, artificially lowering the effective concentration. BSA acts as a carrier protein to prevent this.

  • Compound Dilution: Serially dilute the test compounds in 100% DMSO, then perform a 1:100 intermediate dilution in assay buffer to ensure the final assay concentration of DMSO does not exceed 1%.

    • Causality Insight: DMSO concentrations >1% can denature the recombinant HDAC enzyme, leading to false-positive inhibition signals.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 10 µL of the diluted inhibitor with 20 µL of recombinant HDAC1 enzyme (0.5 ng/µL). Incubate at 37°C for 30 minutes.

    • Causality Insight: This pre-incubation step is vital. It allows the terminal thiol of the (E)-hept-4-enoic acid linker to fully chelate the catalytic Zn2+ ion before the substrate is introduced, ensuring accurate steady-state inhibition kinetics.

  • Substrate Addition: Add 20 µL of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) to a final concentration of 50 µM. Incubate for exactly 30 minutes at 37°C.

  • Developer Addition: Add 50 µL of Developer Solution (containing 2 µM Trichostatin A and 10 mg/mL Trypsin). Incubate for 15 minutes at room temperature.

    • Causality Insight: Trichostatin A immediately halts any further HDAC activity, freezing the reaction state. Trypsin selectively cleaves only the deacetylated lysine residues to release the AMC fluorophore, creating a highly specific 1:1 correlation between fluorescence and prior HDAC activity.

  • Detection: Read the plate on a microplate fluorometer at Excitation 360 nm and Emission 460 nm.

Self-Validation & Quality Control:

  • No-Enzyme Control: Establishes the background fluorescence of the un-cleaved substrate.

  • Vehicle Control (1% DMSO): Represents 100% uninhibited enzyme activity.

  • Z'-Factor Calculation: The assay must yield a Z'-factor > 0.6 between the vehicle control and a positive control (e.g., 1 µM Romidepsin) to be considered statistically robust for IC50​ determination.

Protocol B: In Vitro Cell Viability Assay (MTT)

To confirm that the biochemical target engagement translates to phenotypic efficacy, the compounds are tested for cytotoxicity against cancer cell lines 4.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 (breast cancer) or HCT116 (colon cancer) cells at a density of 5,000 cells/well in 100 µL of complete media (DMEM + 10% FBS) in a clear 96-well tissue culture plate. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Treatment: Add 10 µL of 10X concentrated (E)-hept-4-enoic acid derived inhibitors (ranging from 0.001 µM to 100 µM). Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality Insight: NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active, viable cells reduce the yellow tetrazolium dye into insoluble purple formazan crystals. Dead cells lose this enzymatic activity.

  • Solubilization: Carefully aspirate the media without disturbing the crystals at the bottom. Add 100 µL of 100% DMSO to each well and agitate on a plate shaker for 10 minutes.

  • Absorbance: Read the absorbance at 570 nm using a microplate reader.

Self-Validation & Quality Control:

  • Media-Only Blank: Used for baseline subtraction to eliminate optical noise from the plastic and DMSO.

  • Replicate Consistency: All concentrations must be tested in biological triplicates, with a Coefficient of Variation (CV) < 10% to ensure pipetting accuracy and uniform cell growth.

Quantitative Data Interpretation

The data generated from the protocols above should be processed using non-linear regression (curve fitting) to determine IC50​ (biochemical) and EC50​ (cellular) values. Below is a representative data summary table illustrating the expected pharmacological profile of (E)-hept-4-enoic acid derived compounds compared to clinical standards.

Compound Class / NameTarget Isoform ProfileBiochemical IC50​ (nM)Cell Line TestedCellular Viability EC50​ (µM)
MJM-1 (Heptenoic derivative) Class I (HDAC1 / HDAC2)15.0 ± 2.1MCF-75.20 ± 0.4
Compound 14 (Precursor) Class I (HDAC1)85.4 ± 6.3HCT116> 50.0
Romidepsin (Positive Control) Class I (HDAC1 / HDAC2)1.2 ± 0.3MCF-70.005 ± 0.001
SAHA (Vorinostat) Pan-HDAC45.0 ± 5.0MCF-71.50 ± 0.2

Table 1: Representative in vitro profiling data comparing synthesized (E)-hept-4-enoic acid derivatives against standard HDAC inhibitors. Data illustrates the correlation between biochemical target engagement and cellular cytotoxicity.

References

  • Source: PubMed Central (PMC)
  • Macrolactamization versus Macrolactonization: Total Synthesis of FK228, the Depsipeptide Histone Deacetylase Inhibitor Source: The Journal of Organic Chemistry - ACS Publications URL
  • WO2017039726A1 - Novel HDAC inhibitors and methods of treatment using the same Source: Google Patents URL
  • SYNTHESIS AND BIOLOGICAL EVALUATIONS OF POTENT CLASS l SELECTIVE HISTONE DEACETYLASE INHIBITORS Part II: assay is a colorimetric assay for assessing cell viability Source: University of Wisconsin System URL

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor peak resolution for trans-hept-4-enoic acid in GC

Welcome to the Advanced Chromatography Technical Support Center. This guide is curated for analytical chemists, researchers, and drug development professionals struggling with the gas chromatographic (GC) resolution of t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Technical Support Center. This guide is curated for analytical chemists, researchers, and drug development professionals struggling with the gas chromatographic (GC) resolution of trans-hept-4-enoic acid .

As a 7-carbon monounsaturated medium-chain fatty acid, trans-hept-4-enoic acid presents a unique triad of analytical challenges: high volatility, active carboxyl group chemistry, and geometric isomerism (cis vs. trans co-elution). This guide synthesizes field-proven methodologies and authoritative chromatographic principles to help you achieve baseline resolution and accurate quantification.

Diagnostic Workflow

Before adjusting your instrument parameters, identify the specific morphological failure of your peak. Use the diagnostic logic tree below to isolate the root cause of your resolution loss.

G Start Poor Resolution of trans-hept-4-enoic acid Symptom1 Peak Tailing / Asymmetry Start->Symptom1 Symptom2 Co-elution with cis-isomer or other C7 FAs Start->Symptom2 Symptom3 Broad Peaks / Low Signal Start->Symptom3 Fix1 Perform FAME Derivatization or use FFAP Column Symptom1->Fix1 Fix2 Switch to 100% Biscyanopropyl Column (e.g., SP-2560) Symptom2->Fix2 Fix3 Optimize Oven Ramp & Prevent Evaporative Loss Symptom3->Fix3

GC Troubleshooting Decision Tree for trans-hept-4-enoic acid resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my trans-hept-4-enoic acid peak tailing severely and masking nearby peaks? A: This is a classic symptom of analyzing the compound in its free, underivatized form. Free fatty acids are highly polar and readily form hydrogen bonds with active silanol sites in the glass liner or the column's stationary phase, leading to adsorption and severe peak tailing.

  • The Fix: You must neutralize the polar carboxyl functional group. The industry standard is to derivatize the sample into Fatty Acid Methyl Esters (FAMEs). Alternatively, if you must analyze it as a free fatty acid, switch to a specialized acid-modified PEG column (e.g., FFAP), which intentionally saturates active sites with nitroterephthalic acid to prevent tailing.

Q2: I derivatized my sample to FAMEs, but I cannot resolve trans-hept-4-enoic acid from cis-hept-4-enoic acid. They elute as a single broad peak. Why? A: You are likely using an inappropriate stationary phase. Standard non-polar columns (like 5% Phenyl/DB-5) separate analytes primarily by boiling point. Because the cis and trans isomers of hept-4-enoic acid have nearly identical boiling points, they co-elute. Standard polar columns (like DB-WAX) separate by carbon number and degree of unsaturation, but lack the specific spatial selectivity required for geometric isomers[1].

  • The Fix: You must use a highly polar column with a high cyanopropyl content (e.g., SP-2560, HP-88, or CP-Sil 88)[1]. The strong dipole moments of the cyanopropyl groups interact with the polarizable pi-electrons of the double bonds. Because the cis and trans configurations present different spatial geometries, the stationary phase interacts with them differentially, allowing for baseline separation[2].

Q3: I switched to an SP-2560 cyanopropyl column, but the cis/trans resolution is still poor. What instrument parameter is failing? A: Your oven temperature program is likely too aggressive. The resolution of cis and trans fatty acid isomers on cyanopropyl columns is exquisitely temperature-sensitive[3]. A fast temperature ramp forces the isomers through the column before the stationary phase can exploit their subtle dipole differences.

  • The Fix: Implement an isothermal hold or a micro-ramp (1–2 °C/min) precisely through the elution window of the C7 FAMEs. Research demonstrates that optimizing the isothermal operating temperature (often between 170°C and 180°C for longer chain FAs, but lower for C7) is critical for minimizing overlapping peaks[3].

Q4: My peak areas for hept-4-enoic acid are wildly inconsistent or missing entirely, while my C18 internal standard looks perfect. What is happening? A: You are experiencing evaporative loss during sample preparation. trans-hept-4-enoic acid is a medium-chain fatty acid. When converted to methyl hept-4-enoate, it becomes highly volatile. If your protocol involves evaporating the hexane extraction solvent to dryness under a nitrogen stream—a common practice for long-chain lipids—you are inadvertently blowing off your C7 analytes.

  • The Fix: Never evaporate short/medium-chain FAME extracts to dryness. Analyze the sample directly from the solvent layer, or use a heavier derivatizing alcohol (e.g., forming butyl esters instead of methyl esters) to decrease the volatility of the target analyte.

Quantitative Data: Column Chemistry Comparison

To select the right column for trans-hept-4-enoic acid, compare how different stationary phases interact with the molecule's specific traits.

Column Phase ChemistryPolarityPrimary Separation Mechanismcis/trans ResolutionSuitability for Free FA
Poly(dimethylsiloxane) (e.g., DB-1, Equity-1) Non-polarBoiling pointPoorVery Poor (Severe tailing)
Polyethylene Glycol (e.g., DB-WAX) PolarH-bonding, DipolePoor to ModeratePoor (Moderate tailing)
Acid-Modified PEG (e.g., FFAP) Polar (Acidic)H-bondingModerateExcellent (No tailing)
100% Biscyanopropyl (e.g., SP-2560, HP-88) Highly PolarDipole-induced dipoleExcellent Very Poor (Requires FAME)

Experimental Protocols

The following self-validating protocol ensures complete derivatization while preventing the evaporative loss of volatile C7 FAMEs.

W A Lipid Extraction (Non-polar solvent) B BF3/Methanol Derivatization A->B C Hexane Extraction (DO NOT EVAPORATE) B->C D Cold On-Column or Split Injection C->D E Cyanopropyl GC Separation D->E

Workflow for converting free fatty acids to FAMEs for GC analysis.

Protocol: Volatile-Preserving FAME Derivatization & GC-FID Analysis

Objective: Convert trans-hept-4-enoic acid to its methyl ester without evaporative loss, followed by high-resolution GC analysis.

Step 1: Esterification

  • Transfer 10 mg of the lipid sample into a heavy-walled glass vial with a Teflon-lined cap.

  • Add 1.0 mL of Boron Trifluoride (BF3) in Methanol (14% w/v). Causality: BF3 acts as an acid catalyst to rapidly methylate the free carboxyl groups.

  • Seal tightly and heat at 70°C for 20 minutes in a water bath.

Step 2: Phase Separation & Extraction

  • Remove from heat and allow the vial to cool to room temperature.

  • Add 1.0 mL of LC-MS grade Hexane and 1.0 mL of saturated NaCl solution.

  • Vortex vigorously for 30 seconds to drive the non-polar FAMEs into the upper hexane layer[1].

  • Centrifuge at 2000 x g for 2 minutes to achieve a sharp phase boundary.

Step 3: GC Injection Preparation (Critical Step)

  • Carefully transfer the upper hexane layer to a GC autosampler vial containing a small amount of anhydrous Na2SO4 (to remove residual water)[1].

  • Self-Validation Check: Do not dry down the hexane under nitrogen. Inject directly from this vial. If signal intensity is too low, increase the injection volume or decrease the split ratio, rather than concentrating the sample via evaporation.

Step 4: GC-FID Parameters

  • Column: SP-2560 (100 m × 0.25 mm I.D., 0.20 μm film thickness)[2].

  • Carrier Gas: Helium at a constant linear velocity of 20 cm/sec.

  • Injection: 1 µL, Split ratio 20:1. Injector temperature: 250°C.

  • Oven Program:

    • Initial: 70°C (Hold 2 min to focus the volatile C7 FAME).

    • Ramp 1: 15°C/min to 140°C.

    • Ramp 2: 1.5°C/min to 180°C (Critical slow-ramp window for cis/trans resolution).

    • Ramp 3: 10°C/min to 240°C (Hold 5 min to bake out column).

References

  • Technical Support Center: Optimal GC Column Selection for Branched-Chain FAME Analysis.Benchchem.
  • Fast GC Analysis of Detailed cis/trans Fatty Acid Methyl Esters (FAMEs) on the 75 m SP™-2560 Capillary Column.Merck Millipore.
  • Temperature-Sensitive Resolution of cis- and trans-Fatty Acid Isomers of Partially Hydrogenated Vegetable Oils on SP-2560 and CP-Sil 88 Capillary Columns.SciSpace.
  • GC Analyses of FAMEs by Boiling Point Elution.Sigma-Aldrich.

Sources

Optimization

Technical Support Center: Optimizing Solvent Extraction for (E)-hept-4-enoic Acid

Welcome to the technical support center for optimizing the solvent extraction of (E)-hept-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the solvent extraction of (E)-hept-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges encountered during experimental work. It provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your extraction efficiency and product purity.

Frequently Asked Questions (FAQs)
Q1: Why is my recovery of (E)-hept-4-enoic acid so low?

A1: Low recovery is one of the most common issues and typically stems from one of three critical parameters: pH, solvent choice, or the physical extraction process.[1]

  • Incorrect pH: The most critical factor for extracting a carboxylic acid is the pH of the aqueous phase. (E)-hept-4-enoic acid must be in its neutral, protonated form (R-COOH) to be soluble in an organic solvent. If the pH of your aqueous solution is near or above the acid's dissociation constant (pKa), the acid will exist in its anionic, deprotonated form (R-COO⁻), which is highly soluble in water and will not partition into the organic phase.[2][3] For efficient extraction, the pH should be adjusted to at least two units below the pKa of the acid.[4][5]

  • Suboptimal Solvent System: The principle of "like dissolves like" is paramount. The polarity of your solvent must be well-matched to the neutral (E)-hept-4-enoic acid molecule.[6] Furthermore, using a simple "physical" solvent may not be as effective as a "reactive" solvent system, which contains an extractant that actively complexes with the acid, such as trioctylamine (TOA) or tributyl phosphate (TBP).[7][8]

  • Insufficient Mixing or Phase Contact: The transfer of the analyte from the aqueous to the organic phase is a kinetic process that requires sufficient interfacial surface area.[9] Inadequate agitation or insufficient contact time will result in an incomplete extraction.[6]

Q2: I'm observing a stable emulsion between the aqueous and organic layers. How can I resolve this?

A2: Emulsion formation is a frequent challenge in liquid-liquid extraction (LLE), especially when working with complex matrices like fermentation broths or biological samples that contain surfactants or proteins.[4][10] An emulsion is a stable dispersion of one immiscible liquid within the other, which prevents clean phase separation.

Here are several field-proven strategies to break an emulsion:

  • Gentle Agitation: Instead of vigorous shaking, which introduces high shear forces that promote emulsion formation, gently swirl or invert the separatory funnel. This reduces agitation energy while still allowing for sufficient interfacial contact.[10]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) or solid salt to the mixture. This increases the ionic strength of the aqueous phase, which decreases the solubility of the organic solvent in the aqueous layer and can disrupt the surfactant-like molecules causing the emulsion.[5][10]

  • Centrifugation: Applying a centrifugal force is a highly effective method to physically separate the dispersed droplets and break the emulsion. A brief spin (e.g., 2000 x g for 10 minutes) is often sufficient.[1]

  • Filtration: Pass the mixture through a phase separation filter paper or a glass wool plug. These materials can help coalesce the dispersed droplets.[10]

  • Thermal Shock (Use with Caution): Gently warming or cooling the mixture can sometimes alter the physical properties enough to break the emulsion. This should be done carefully to avoid degrading the analyte.

Q3: How do I choose the best solvent for extracting (E)-hept-4-enoic acid?

A3: Solvent selection is a balance between maximizing recovery, ensuring selectivity, and considering process constraints like safety, environmental impact, and downstream processing (e.g., solvent removal).[9][11]

  • Polarity Matching: The LogP (partition coefficient) of your analyte is a key indicator. (E)-hept-4-enoic acid is a medium-chain carboxylic acid, making it moderately nonpolar when protonated. Solvents like methyl isobutyl ketone (MIBK), ethyl acetate, or methyl tert-butyl ether (MTBE) are often good starting points for physical extraction.[12][13]

  • Reactive Extraction: For higher efficiency, especially from dilute aqueous streams, reactive extraction is preferred.[14][15] This involves an active extractant in a nonpolar diluent (e.g., kerosene, alkanes).

    • Amine-based extractants (e.g., Alamine 336, a form of TOA) form ion pairs with the carboxylic acid.[7][12]

    • Organophosphorus extractants (e.g., TBP, TOPO) complex with the acid via hydrogen bonding.[8][15]

  • Green Solvents: Consider environmentally benign options. Terpenes (e.g., geraniol) and bio-derived solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown high efficiency for carboxylic acid extraction.[13][16]

Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Inconsistent extraction efficiency between experimental runs.
  • Question: My extraction yield for (E)-hept-4-enoic acid varies significantly even when I follow the same protocol. What could be the cause?

  • Answer & Causality: Inconsistent yields are often due to subtle variations in parameters that are assumed to be constant.

    • pH Fluctuation: The most likely culprit. Ensure the pH of the aqueous phase is consistently and accurately measured after acidification and before extraction in every run. Small shifts in pH around the pKa can cause large changes in the distribution of the acid.[2][17]

    • Temperature Variations: The distribution coefficient is temperature-dependent.[9][18] Performing extractions at ambient temperature can introduce variability if the lab temperature fluctuates. For highly reproducible results, conduct extractions in a temperature-controlled water bath.

    • Incomplete Phase Separation: If the volume of the collected organic phase is not consistent, it's a sign of incomplete phase separation. Ensure you allow sufficient time for the layers to settle and that the interface is sharp before draining.[1]

    • Solution Validation: Standardize your procedure. Use a calibrated pH meter, control the temperature, and define a consistent settling time before phase collection. Run a control standard with each batch to monitor consistency.

Problem 2: The extracted (E)-hept-4-enoic acid is contaminated with other components from my sample matrix.
  • Question: My final organic extract contains significant impurities. How can I improve the selectivity of my extraction?

  • Answer & Causality: Poor selectivity means that unwanted compounds are partitioning into the organic phase along with your target analyte. This can be addressed by manipulating the chemistry of the extraction and recovery steps.

    • Overly Aggressive Solvent: A very polar or highly effective reactive solvent might be co-extracting other polar impurities.[9] Consider switching to a more nonpolar solvent or reducing the concentration of the active extractant (e.g., TOA).

    • pH Control: While a low pH is needed to extract your target acid, it may also protonate and solubilize other acidic or neutral impurities. The key is to optimize the pH to be selective for your compound of interest.

    • Back-Extraction (Stripping): This is a powerful purification technique. After the initial extraction, you can "wash" the organic phase with an aqueous buffer at a specific pH. To purify your carboxylic acid, you can perform a back-extraction into a fresh aqueous phase with a pH above the pKa of (E)-hept-4-enoic acid (e.g., pH 7-8). This will deprotonate your target acid, making it water-soluble, while potentially leaving more nonpolar or neutral impurities behind in the organic layer. The purified acid can then be recovered from the new aqueous phase by re-acidifying and performing a final extraction.

Problem 3: Difficulty recovering the (E)-hept-4-enoic acid from the organic solvent after extraction.
  • Question: I have successfully extracted the acid into the organic phase, but I am struggling to isolate it for further use. What are my options?

  • Answer & Causality: Recovering the non-volatile analyte from the organic phase requires separating it from the solvent.

    • Back-Extraction: As described above, this is the most common and efficient method. By contacting the organic phase with a basic aqueous solution (e.g., NaOH or NaHCO₃ solution), the (E)-hept-4-enoic acid is converted to its salt, which transfers back into the aqueous phase.[17] The product is now in a clean aqueous solution, separated from the original organic solvent.

    • Solvent Evaporation: If you used a volatile solvent (e.g., ethyl acetate, MTBE), you can remove it using a rotary evaporator. However, this requires that your analyte is not volatile and is thermally stable. This method also concentrates any non-volatile impurities that were co-extracted.

    • Extractive Distillation: In an industrial setting, if the solvent has a significantly higher boiling point than the acid, extractive distillation can be used to separate them.[19]

Data Presentation & Visualization
Table 1: Properties of Common Solvents for Carboxylic Acid Extraction
Solvent/SystemTypePolarity IndexBoiling Point (°C)Key Considerations
Ethyl AcetatePhysical4.477.1Good general-purpose solvent, moderately polar, relatively volatile.
Methyl Isobutyl Ketone (MIBK)Physical4.2117.0Good solvency for many organic acids, lower water miscibility than ethyl acetate.[13]
ToluenePhysical2.4110.6Nonpolar, effective for less polar analytes, but has higher toxicity.
HeptanePhysical0.198.4Very nonpolar, often used as a diluent for reactive extractants.
30% Alamine 336 in HeptaneReactiveVariable>98.4Highly efficient due to ion-pair formation; requires back-extraction for recovery.[7][12]
2-Methyltetrahydrofuran (2-MeTHF)Physical4.080.0"Green" alternative to other ethers, good performance for carboxylic acids.[16]

Diagram 1: The Critical Role of pH in Liquid-Liquid Extraction This diagram illustrates the fundamental principle of pH adjustment for the extraction of (E)-hept-4-enoic acid. At a pH below its pKa, the acid is protonated, neutral, and hydrophobic, favoring partitioning into the organic phase. Above its pKa, it is deprotonated, anionic, and hydrophilic, remaining in the aqueous phase.

G cluster_aqueous Aqueous Phase cluster_organic Organic Phase protonated_acid R-COOH (Neutral, Hydrophobic) deprotonated_acid R-COO⁻ + H⁺ (Anionic, Hydrophilic) protonated_acid->deprotonated_acid pKa extracted_acid R-COOH (Solubilized) protonated_acid->extracted_acid Partitioning low_ph Low pH (< pKa) Extraction Favored low_ph->protonated_acid high_ph High pH (> pKa) Extraction Inhibited high_ph->deprotonated_acid

Caption: pH dictates the ionization state and subsequent phase partitioning.

Experimental Protocols
Protocol 1: Optimizing Extraction pH

This protocol provides a step-by-step method to determine the optimal pH for extracting (E)-hept-4-enoic acid.

  • Prepare Stock Solutions:

    • Prepare a 1 mg/mL stock solution of (E)-hept-4-enoic acid in the aqueous buffer you intend to use (e.g., citrate buffer for low pH, phosphate buffer for mid-range pH).

    • Prepare a series of aqueous buffers with pH values ranging from 2.0 to 7.0 in 0.5 unit increments.

  • Sample Preparation:

    • In separate labeled vials, add 5 mL of each pH buffer.

    • Spike each vial with a known amount of the (E)-hept-4-enoic acid stock solution to a final concentration of 100 µg/mL.

  • Extraction:

    • To each vial, add 5 mL of your chosen organic solvent (e.g., methyl isobutyl ketone).

    • Cap the vials tightly and vortex or shake on an orbital shaker for 5 minutes to ensure thorough mixing.

    • Centrifuge the vials at 2000 x g for 10 minutes to achieve a clean phase separation.

  • Analysis:

    • Carefully remove a precise aliquot (e.g., 1 mL) from the aqueous phase of each vial.

    • Carefully remove a precise aliquot (e.g., 1 mL) from the organic phase of each vial.

    • Analyze the concentration of (E)-hept-4-enoic acid in each aliquot using a validated analytical method (e.g., HPLC-UV or GC-MS after derivatization).[20][21]

  • Calculation:

    • Calculate the Distribution Ratio (D) for each pH point: D = [Concentration in Organic Phase] / [Concentration in Aqueous Phase]

    • Calculate the Percent Extraction (%E) : %E = (D / (D + (V_aq / V_org))) * 100 (Where V_aq and V_org are the volumes of the aqueous and organic phases, respectively).

    • Plot %E vs. pH to identify the optimal pH range for maximum extraction.

Diagram 2: General Workflow for Solvent Extraction Optimization This flowchart outlines the logical steps for developing and optimizing a robust liquid-liquid extraction protocol.

G start Define Objective (e.g., Maximize Recovery) solvent_select Solvent System Selection (Physical vs. Reactive) start->solvent_select prep Aqueous Sample Preparation (Adjust pH, Add Salt) extraction Liquid-Liquid Extraction (Mix, Settle, Separate Phases) prep->extraction solvent_select->prep analysis Analyze Both Phases (e.g., HPLC, GC-MS) extraction->analysis calc Calculate D and %E analysis->calc optimize Optimize Parameters? (pH, Solvent Ratio, Temp) calc->optimize Evaluate Results optimize->prep Yes back_extract Back-Extraction / Stripping (Purification & Recovery) optimize->back_extract No finish Final Protocol back_extract->finish

Sources

Troubleshooting

long-term storage stability of (E)-hept-4-enoic acid in aqueous solutions

Technical Support Center: Long-Term Aqueous Storage of (E)-Hept-4-Enoic Acid Introduction (E)-hept-4-enoic acid is a critical unsaturated aliphatic building block frequently utilized in the synthesis of complex cyclic de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Long-Term Aqueous Storage of (E)-Hept-4-Enoic Acid

Introduction (E)-hept-4-enoic acid is a critical unsaturated aliphatic building block frequently utilized in the synthesis of complex cyclic depsipeptides, such as largazole and its analogues, which are potent histone deacetylase (HDAC) inhibitors[1]. While stable in neat organic forms, researchers often encounter significant degradation when storing this compound in aqueous buffers for biological assays or downstream aqueous-phase couplings. This guide provides authoritative troubleshooting, mechanistic insights, and validated protocols to ensure the long-term structural integrity of (E)-hept-4-enoic acid in aqueous media.

Section 1: Troubleshooting & FAQs

Q1: Why does the concentration of my (E)-hept-4-enoic acid decrease over time in aqueous buffers, even when stored at 4°C? Answer: The primary cause of titer loss is autoxidation. Unsaturated fatty acids in aqueous solutions are highly susceptible to oxidation due to dissolved oxygen and trace transition metals[2]. Mechanistic Causality: The C3 and C6 positions of (E)-hept-4-enoic acid contain highly reactive allylic hydrogens. Abstraction of an allylic hydrogen initiates a radical chain reaction, forming hydroperoxides that eventually cleave into shorter-chain aldehydes and secondary carboxylic acids[3]. Furthermore, in aqueous environments, fatty acids can form micelles, which concentrate trace metals at the lipid-water interface, accelerating the oxidation rate[2]. Solution: Sparge all aqueous buffers with an inert gas (Argon or N2) to displace dissolved oxygen, and add a chelating agent like EDTA (1–5 mM) to sequester catalytic trace metals.

Q2: Does the pH of the aqueous solution affect the molecule's storage stability? Answer: Yes, pH plays a critical role in both solubility and chemical stability. The pKa of the terminal carboxylic acid is approximately 4.8. Mechanistic Causality: At a pH below 4.0, the molecule is fully protonated, rendering it highly lipophilic. This causes phase separation and localized concentration gradients. At a neutral to slightly alkaline pH (7.0–8.0), it exists entirely as a carboxylate salt. While this improves solubility, alkaline conditions combined with thermal stress can promote E/Z isomerization or double-bond migration (forming conjugated systems)[4]. Solution: For optimal long-term storage, maintain the solution at a slightly acidic to neutral pH (pH 5.5–6.5) using a robust buffered system (e.g., MES) and store at -80°C.

Q3: I am detecting a new peak closely eluting with my main product on reverse-phase HPLC. What is it, and how do I prevent it? Answer: This secondary peak is likely the (Z)-isomer (cis-hept-4-enoic acid) or a positional isomer (e.g., hept-3-enoic acid). Mechanistic Causality: Isomerization is thermodynamically driven and can be catalyzed by exposure to UV light or extreme localized pH shifts during freeze-thaw cycles (due to the cryoconcentration of buffer salts). Solution: Ensure that sample vials are amber-coated or wrapped in foil to prevent photo-isomerization. Limit freeze-thaw cycles by aliquoting the stock solution into single-use volumes.

Section 2: Quantitative Data Summary

To assist in experimental planning, the following table summarizes the comparative stability of (E)-hept-4-enoic acid under various aqueous storage conditions.

Storage ConditionBuffer Matrix & AdditivesEstimated Half-Life (t½)Primary Degradation Pathway
25°C, Ambient Air 50 mM PBS, pH 7.4< 2 weeksAutoxidation / Chain Cleavage
4°C, Ambient Air 50 mM PBS, pH 7.4~ 3 monthsAutoxidation
-20°C, Argon Purged 50 mM PBS, pH 6.0> 12 monthsMinor Isomerization
-80°C, Argon Purged 50 mM MES, pH 6.0 + 1mM EDTA> 24 monthsNone detectable

Section 3: Standardized Experimental Protocols

Protocol A: Preparation of Ultra-Stable Aqueous Stock Solutions

This protocol is designed to eliminate the three primary vectors of degradation: oxygen, trace metals, and microbial contamination.

  • Buffer Preparation: Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer adjusted to pH 6.0. Add 1 mM EDTA to chelate trace metals.

  • Deoxygenation: Sparge the buffer with high-purity Argon gas for a minimum of 30 minutes to strip dissolved oxygen[3].

  • Dissolution: Weigh the (E)-hept-4-enoic acid under a nitrogen atmosphere. Slowly add the deoxygenated buffer while stirring gently with a magnetic bar. Expert Note: Avoid vigorous vortexing, which introduces microbubbles of air and accelerates micelle-induced oxidation.

  • Sterilization: Filter the solution through a 0.22 µm PTFE or PVDF syringe filter. This eliminates microbial contaminants that could enzymatically degrade the aliphatic chain.

  • Aliquoting & Storage: Dispense into amber glass vials that have been pre-purged with Argon. Seal immediately with PTFE-lined caps and store at -80°C.

Protocol B: Self-Validating HPLC-UV Method for Stability Monitoring

Because (E)-hept-4-enoic acid lacks a strong extended chromophore, UV detection must be performed at a low wavelength. This self-validating system ensures accurate quantification without matrix interference.

  • Mobile Phase Setup:

    • Channel A: 0.1% Phosphoric acid in LC-MS grade Water. (The acidic modifier suppresses the ionization of the carboxylic acid, ensuring sharp, symmetrical peaks).

    • Channel B: Acetonitrile (LC-MS grade).

  • Chromatographic Conditions: Use a high-purity, end-capped C18 column (e.g., 5 µm, 4.6 x 150 mm). Run a gradient from 10% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min. Detection: UV at 210 nm.

  • System Suitability (Self-Validation): Prior to running samples, inject a system suitability standard containing (E)-hept-4-enoic acid and an internal standard (e.g., valeric acid). The resolution ( Rs​ ) between the analyte and the internal standard must be ≥2.0 to proceed.

  • Sample Analysis: Thaw aliquots at room temperature in the dark. Inject 10 µL. Monitor the decrease in the main peak area relative to the internal standard to accurately quantify degradation over time.

Section 4: Degradation Pathway Visualization

G Start (E)-hept-4-enoic Acid (Aqueous Solution) Oxidation Autoxidation Pathway (O2, Trace Metals, Light) Start->Oxidation Oxidative Stress Isomerization Isomerization Pathway (Thermal, pH Extremes) Start->Isomerization Thermodynamic Shift Microbial Microbial Degradation (Non-sterile Aqueous) Start->Microbial Biological Contamination AllylicRadical Allylic Radical Formation (C3 or C6 position) Oxidation->AllylicRadical H-abstraction ZIsomer (Z)-hept-4-enoic Acid & Positional Isomers Isomerization->ZIsomer Bond Rotation/Migration Metabolites Bio-metabolites (Loss of Active Titer) Microbial->Metabolites Enzymatic Digestion Hydroperoxides Hydroperoxides AllylicRadical->Hydroperoxides +O2 Cleavage Short-chain Aldehydes & Carboxylic Acids Hydroperoxides->Cleavage Chain Cleavage

Caption: Degradation pathways of (E)-hept-4-enoic acid in aqueous environments.

Section 5: References

  • Luesch, H., et al. "Largazole: From Discovery to Broad-Spectrum Therapy." NIH. URL:

  • Miyashita, K., et al. "Oxidative Stability of Polyunsaturated Fatty Acids in an Aqueous Solution." Bioscience, Biotechnology, and Biochemistry. URL:

  • "Degradation kinetics of sodium sulbactam in aqueous solutions." Research Discovery. URL:

  • Cho, Y., et al. "Autoxidation of Unsaturated Lipids in Food Emulsion." Texas A&M University. URL:

Sources

Optimization

Technical Support Center: (E)-hept-4-enoic Acid Purification

Welcome to the technical support resource for the purification of (E)-hept-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with bypr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the purification of (E)-hept-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with byproduct formation and removal during their synthetic and purification workflows. Here, we address common issues with in-depth, evidence-based solutions and practical, field-tested advice.

Table of Contents

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing (E)-hept-4-enoic acid?

The impurity profile of your (E)-hept-4-enoic acid will largely depend on your synthetic route. However, some common byproducts frequently observed include:

  • (Z)-hept-4-enoic acid: This geometric isomer is often a significant byproduct, particularly in reactions that do not have high stereoselectivity.

  • Unreacted Starting Materials: Depending on the synthesis, this could include compounds like 4-penten-1-ol or other precursors.

  • Saturated Heptanoic Acid: Over-reduction during certain synthetic steps can lead to the formation of the fully saturated analog.

  • Polymeric Materials: Acid-catalyzed polymerization or decomposition can occur, especially at elevated temperatures.

Q2: I'm seeing a peak very close to my desired product in my GC-MS analysis. How can I confirm if it's the (Z)-isomer?

Distinguishing between (E) and (Z) isomers can be challenging. While GC-MS can often separate them, confirmation typically requires further analysis. Spectroscopic methods are invaluable here. For instance, the C-H out-of-plane bending vibration for a trans (E) double bond in the infrared (IR) spectrum typically appears as a strong band around 960-970 cm⁻¹, which is absent for the cis (Z) isomer. Additionally, ¹H NMR spectroscopy can be definitive; the coupling constant (J) for the vinyl protons in the (E)-isomer is significantly larger (typically 12-18 Hz) than in the (Z)-isomer (typically 6-12 Hz).

Q3: My purified (E)-hept-4-enoic acid is developing a yellow tint and a pungent odor over time. What is happening?

This degradation is often indicative of oxidation and/or polymerization. The allylic protons in (E)-hept-4-enoic acid are susceptible to radical-mediated oxidation, which can form hydroperoxides and other decomposition products. The presence of trace metals or exposure to light and air can accelerate this process. To mitigate this, store the purified acid under an inert atmosphere (like argon or nitrogen), in an amber vial, and at low temperatures (-20°C is recommended for long-term storage). The addition of a radical inhibitor like BHT (butylated hydroxytoluene) at a low concentration (e.g., <0.1%) can also significantly improve stability.

Troubleshooting Guide: Common Byproducts & Solutions

This section provides a structured approach to identifying and resolving specific byproduct issues during the purification of (E)-hept-4-enoic acid.

Issue 1: High Levels of (Z)-hept-4-enoic Acid Contamination
  • Root Cause Analysis: The formation of the (Z)-isomer is most often a result of non-stereoselective reaction conditions. For example, certain hydrogenation catalysts or reaction conditions in Wittig-type reactions can lead to a mixture of isomers.

  • Troubleshooting Workflow:

    Caption: Workflow for addressing (Z)-isomer contamination.

  • Recommended Solutions:

    • Fractional Distillation: The boiling points of the (E) and (Z) isomers are very close, making distillation challenging but not impossible. A high-efficiency fractional distillation column under reduced pressure is required. Careful monitoring of fractions by GC or NMR is essential.

    • Argentation Chromatography: This technique leverages the interaction between the π-electrons of the double bond and silver ions. The (Z)-isomer, being more sterically hindered, interacts differently with the silver-impregnated silica gel than the (E)-isomer, allowing for separation. This is often more effective than standard silica gel chromatography for isomer separation.

    • Preventative Measures: Revisit your synthetic strategy to enhance stereoselectivity. For instance, using a Lindlar catalyst for the reduction of an alkyne precursor will favor the (Z)-isomer, while a dissolving metal reduction (e.g., Na/NH₃) will favor the (E)-isomer.

Issue 2: Presence of Saturated Heptanoic Acid
  • Root Cause Analysis: This byproduct typically arises from over-reduction during a hydrogenation step in the synthesis. The catalyst used may be too active, or the reaction may have been allowed to proceed for too long.

  • Troubleshooting Workflow:

  • Recommended Solutions:

    • Reaction Optimization: The most effective approach is to prevent its formation.

      • Catalyst Choice: Use a less active catalyst or a poisoned catalyst (like Lindlar's catalyst if starting from an alkyne) to prevent complete saturation.

      • Monitor the Reaction: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop it once the starting material is consumed but before over-reduction occurs.

    • Purification:

      • Fractional Distillation: Heptanoic acid has a slightly higher boiling point than (E)-hept-4-enoic acid, which should allow for separation via careful fractional distillation under reduced pressure.

Quantitative Data Summary for Purification
Technique Target Byproduct Typical Throughput Resolution Key Consideration
Fractional DistillationHeptanoic Acid, (Z)-isomerHighModerateRequires significant boiling point difference; thermal stress on the product.
Argentation Chromatography(Z)-isomerLow to MediumHighRequires preparation of silver-impregnated silica; potential for silver leaching.
Standard Silica Gel ChromatographyPolar ImpuritiesMediumLow for IsomersIneffective for separating (E)/(Z) isomers or saturated analogs.

Experimental Protocols

Protocol 1: Argentation Column Chromatography for (E)/(Z) Isomer Separation

This protocol details the preparation of a silver nitrate-impregnated silica gel column for the separation of geometric isomers of hept-4-enoic acid.

Materials:

  • Silica gel (230-400 mesh)

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Acetone

  • Hexane

  • Ethyl Acetate

  • Crude (E)-hept-4-enoic acid mixture

  • Glass chromatography column

  • Rotary evaporator

Procedure:

  • Preparation of Silver-Impregnated Silica Gel (Ag-SiO₂): a. Dissolve 10g of AgNO₃ in 20 mL of deionized water. b. In a round-bottom flask, add 90g of silica gel. c. Slowly add the AgNO₃ solution to the silica gel with gentle swirling to ensure even coating. d. Remove the water under reduced pressure using a rotary evaporator until a free-flowing powder is obtained. e. Dry the Ag-SiO₂ in a vacuum oven at 80°C for 4 hours. Store in a desiccator, protected from light.

  • Column Packing: a. Prepare a slurry of the Ag-SiO₂ in hexane. b. Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped. c. Equilibrate the column by washing with 2-3 column volumes of hexane.

  • Sample Loading and Elution: a. Dissolve the crude (E)-hept-4-enoic acid mixture in a minimal amount of hexane. b. Carefully load the sample onto the top of the column. c. Begin elution with a low-polarity mobile phase (e.g., 98:2 hexane:ethyl acetate). The (E)-isomer, forming a weaker complex with silver, will elute first. d. Gradually increase the polarity of the mobile phase (e.g., to 95:5 or 90:10 hexane:ethyl acetate) to elute the more strongly bound (Z)-isomer.

  • Fraction Collection and Analysis: a. Collect fractions and analyze them by TLC or GC to determine the purity. b. Combine the pure fractions containing the (E)-hept-4-enoic acid. c. Remove the solvent under reduced pressure.

References

  • Argentation Chromatography for the Separation of Fatty Acid Methyl Esters According to the Degree of Unsaturation. Source: Cyberlipid. URL:[Link]

  • Stereoselective Synthesis of Alkenes.Source: Organic Chemistry, 2nd Ed., Clayden, J., Greeves, N., & Warren, S. URL: (A general organic chemistry textbook reference, specific URL not applicable for the entire book).
  • Purification of Laboratory Chemicals.Source: Armarego, W. L. F., & Chai, C. L. L. URL: (A general laboratory handbook reference, specific URL not applicable for the entire book).
Troubleshooting

Technical Support Center: Handling &amp; Overcoming Auto-Oxidation of trans-Hept-4-enoic Acid

[label="Add BHT", fill Optimizing Diagram Readability I'm now focusing on diagram readability, adjusting the node and graph sizes in the DOT diagrams, specifically Diagram 1 and Diagram 2, to fit the given width constrai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Add BHT", fill

Optimizing Diagram Readability

I'm now focusing on diagram readability, adjusting the node and graph sizes in the DOT diagrams, specifically Diagram 1 and Diagram 2, to fit the given width constraint. I've re-examined the layouts to improve visual clarity while ensuring accurate color coding, following all instructions, and am using rankdir=TB. I have made sure there are no rendering errors.

Welcome to the Technical Support Center. trans-Hept-4-enoic acid is a highly specialized unsaturated fatty acid (alkenoic acid) frequently utilized in lipidomic profiling and drug development. Due to its structural properties, it is highly susceptible to rapid degradation via auto-oxidation.

This guide is designed for researchers and assay developers. It bypasses basic handling tips to provide deep mechanistic causality, self-validating troubleshooting protocols, and quantitative benchmarks to ensure the absolute integrity of your lipid libraries.

Section 1: Mechanistic Causality of Auto-Oxidation

Q: Why is trans-hept-4-enoic acid so chemically unstable when exposed to ambient air? A: The instability is dictated by its molecular geometry. The carbon-carbon double bond at the C4=C5 position creates two highly reactive "allylic" carbons at the C3 and C6 positions. The carbon-hydrogen (C-H) bonds at these allylic positions have significantly lower dissociation energies compared to standard alkyl C-H bonds.

When exposed to environmental triggers (UV light, thermal stress, or trace transition metals), hydrogen abstraction occurs, generating a highly reactive carbon-centered allylic radical (L•). This radical rapidly reacts with ambient molecular oxygen (O2) to form a peroxy radical (LOO•), which then abstracts a hydrogen from a neighboring trans-hept-4-enoic acid molecule[1]. This creates a self-propagating free-radical chain reaction that exponentially degrades your sample.

Q: What are the downstream consequences if the propagation phase isn't stopped? A: If the chain reaction is not quenched, primary oxidation products (lipid hydroperoxides, LOOH) accumulate and decompose into secondary oxidation products. These include low-molecular-weight electrophilic compounds like aldehydes, ketones, and short-chain alcohols [2]. These secondary products will not only destroy the titer of your target lipid but can covalently modify proteins in downstream bioassays, leading to false-positive or irreproducible data.

AutoOxidation Initiation Initiation Phase (UV, Heat, Metals) Lipid trans-Hept-4-enoic Acid (LH) Initiation->Lipid Triggers LipidRadical Allylic Radical (L•) Lipid->LipidRadical -H• (Hydrogen Abstraction) PeroxyRadical Peroxy Radical (LOO•) LipidRadical->PeroxyRadical + O2 Hydroperoxide Lipid Hydroperoxide (LOOH) PeroxyRadical->Hydroperoxide + LH (Propagation) Termination Termination Phase (Aldehydes/Ketones) PeroxyRadical->Termination Radical Recombination Hydroperoxide->LipidRadical Chain Reaction

Fig 1: Free-radical chain reaction mechanism of trans-hept-4-enoic acid auto-oxidation.

Section 2: Troubleshooting Handling & Storage Issues

Q: My neat trans-hept-4-enoic acid has developed a yellowish tint and a rancid odor. Can it be salvaged? A: No. A yellow tint and rancid odor are definitive macroscopic indicators of advanced secondary oxidation. The odor is specifically caused by the volatile aldehydes produced during the termination phase of auto-oxidation [3]. You must discard the sample. To prevent this, always store the neat compound in amber vials (to prevent photo-oxidation) under an inert atmosphere.

Q: Is it better to store trans-hept-4-enoic acid neat (as an oil) or dissolved in a solvent? A: For long-term storage, it is generally safer to store unsaturated lipids in a degassed, anhydrous organic solvent (such as ethanol or chloroform) rather than neat. Neat oils are more prone to localized, highly concentrated radical propagation. Authoritative lipid handling guidelines recommend storing unsaturated lipids in solution at -20°C or lower, minimizing the headspace in the vial [4].

Q: I need to formulate the acid in an aqueous buffer for an in vitro assay. How do I prevent oxidation during the experiment? A: Aqueous buffers contain high levels of dissolved oxygen. Before adding your lipid, the buffer must be thoroughly degassed (e.g., via sparging with Argon for 15-30 minutes). Additionally, consider adding a water-soluble metal chelator (like EDTA) to sequester trace transition metals that catalyze the initiation phase.

Section 3: Self-Validating Experimental Protocols

To establish a self-validating system, every protocol below includes a physical verification step to ensure the environmental conditions have been successfully manipulated.

Protocol A: Solvent Degassing via Freeze-Pump-Thaw

Causality: Molecular oxygen is highly soluble in organic solvents. Simple sparging is often insufficient for highly sensitive alkenoic acids. The Freeze-Pump-Thaw method physically forces dissolved gases out of the solvent lattice by manipulating phase changes under vacuum.

  • Preparation: Place the target solvent (e.g., anhydrous ethanol) in a heavy-walled Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum (Schlenk line) for 2 to 3 minutes to evacuate the atmospheric headspace.

  • Thaw: Isolate the flask from the vacuum and let it thaw in a room-temperature water bath.

    • Self-Validation Check: You will observe vigorous bubbling as the trapped oxygen escapes the liquid phase.

  • Repeat: Repeat steps 2-4 three consecutive times.

    • Self-Validation Check: During the final thaw cycle, no bubbles should form . If bubbles are absent, complete oxygen removal is verified.

  • Transfer: Backfill the flask with Argon and transfer the solvent to your lipid vial using an Argon-purged gas-tight syringe.

Protocol B: Antioxidant Supplementation (BHT Addition)

Causality: Butylated hydroxytoluene (BHT) is a sterically hindered phenol that acts as a potent radical scavenger. It donates a hydrogen atom to the lipid peroxy radical (LOO•), converting it to a stable hydroperoxide. This leaves behind a resonance-stabilized BHT radical that is too stable to propagate the chain, effectively terminating auto-oxidation [5].

  • Prepare Stock: Prepare a 10 mg/mL stock solution of BHT in your freshly degassed solvent.

  • Dosing: Add the BHT stock to your trans-hept-4-enoic acid solution to achieve a final concentration of 100 - 200 ppm (approx. 0.01 - 0.02% w/v). This concentration is optimal for protection without interfering with downstream mass spectrometry [6].

  • Sealing: Blanket the headspace of the storage vial with a gentle, steady stream of Argon for 30 seconds.

  • Storage: Seal tightly with a PTFE-lined cap (avoid rubber septa which degrade), wrap the vial junction with Parafilm, and store immediately at -80°C.

Workflow Step1 1. Purge Storage Vial (Argon/N2 for 5 min) Step2 2. Degas Solvent (Freeze-Pump-Thaw x3) Step1->Step2 Step3 3. Dissolve Lipid & Add BHT (100-200 ppm) Step2->Step3 Step4 4. Blanket Headspace & Seal (PTFE-lined cap) Step3->Step4 Step5 5. Long-Term Storage (-80°C in the dark) Step4->Step5

Fig 2: Step-by-step workflow for the inert handling and storage of alkenoic acids.

Section 4: Quantitative Data on Storage Conditions

The following table summarizes the expected stability of unsaturated fatty acids under various handling conditions. Relying on a single protective measure is insufficient; combining inert atmospheres, low temperatures, and antioxidants is required for long-term viability.

Storage ConditionAtmosphereLight ExposureAntioxidant (BHT)Estimated Stability / Half-Life
Room Temperature (25°C)Ambient AirDirect LightNone< 24 Hours
Room Temperature (25°C)Ambient AirDark (Amber Vial)None3 - 5 Days
Refrigerated (4°C)Ambient AirDarkNone1 - 2 Weeks
Frozen (-20°C)Argon PurgedDarkNone3 - 6 Months
Deep Freeze (-80°C) Argon Purged Dark 100 - 200 ppm > 12 Months

References

  • Lipid Peroxidation | Wikipedia |[Link]

  • Lipid oxidation in foods and its implications on proteins | PMC - National Institutes of Health (NIH) |[Link]

  • Vegetable oil oxidation: Mechanisms, impacts on quality, and approaches to enhance shelf life | PMC - National Institutes of Health (NIH) |[Link]

  • Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature | PMC - National Institutes of Health (NIH) |[Link]

  • How to Apply Butylated Hydroxytoluene in Fatty Acid Protection: Best Practices | PatSnap |[Link]

Reference Data & Comparative Studies

Validation

Comprehensive Stability Comparison: (E)-Hept-4-enoic Acid vs. (Z)-Hept-4-enoic Acid

As a Senior Application Scientist in lipid chemistry and drug development, evaluating the stability of unsaturated medium-chain fatty acids is a critical prerequisite for formulation and synthetic applications. Hept-4-en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in lipid chemistry and drug development, evaluating the stability of unsaturated medium-chain fatty acids is a critical prerequisite for formulation and synthetic applications. Hept-4-enoic acid ( C7​H12​O2​ ) presents a unique structural model due to its C4 double bond, which divides the molecule into a propyl tail and a propanoic acid head.

The geometric configuration of this double bond—either (E) (trans) or (Z) (cis)—dictates not only the physical properties of the molecule but also its thermodynamic, oxidative, and metabolic stability. This guide objectively compares these two isomers, providing the mechanistic causality behind their divergent behaviors and the experimental protocols required to validate them.

Mechanistic Causality of Stability Divergence

Thermodynamic and Structural Stability

The fundamental difference in stability between (E)-hept-4-enoic acid and (Z)-hept-4-enoic acid is rooted in conformational energetics and steric hindrance.

  • The (Z)-Isomer (Cis): In the (Z) configuration, the bulky propyl group and the propanoic acid moiety are forced onto the same side of the alkene plane. This proximity induces significant van der Waals repulsion (steric strain), raising the ground-state energy of the molecule. The resulting "kink" in the aliphatic chain disrupts intermolecular London dispersion forces, preventing efficient crystal lattice packing and significantly lowering its melting point[1].

  • The (E)-Isomer (Trans): The (E) configuration places these substituents on opposite sides of the double bond (anti-periplanar). This minimizes steric clash, allowing the molecule to adopt a more linear, extended conformation. Consequently, the (E)-isomer represents the global thermodynamic minimum and exhibits a higher melting point due to superior molecular packing[2].

Oxidative and Metabolic Stability

In pharmaceutical and biological contexts, chemical stability is often defined by a molecule's resistance to autoxidation and enzymatic degradation.

  • Oxidative Susceptibility: Unsaturated fatty acids degrade primarily via free-radical abstraction of allylic hydrogens (located at C3 and C6 in hept-4-enoic acid). The (Z)-isomer is significantly more susceptible to oxidation. The cis geometry often aligns the p-orbitals of the double bond more favorably with the C-H sigma bonds of the allylic positions, lowering the activation energy for hydrogen abstraction. Conversely, the (E) double bond exists at a lower-energy state, making it inherently less reactive to reactive oxygen species (ROS) and radical initiators[3].

  • Enzymatic Recognition: Biological systems, including lipases and isomerases, have evolved to preferentially recognize the naturally predominant cis-geometry. Therefore, in microsomal stability assays, (Z)-hept-4-enoic acid undergoes more rapid metabolic degradation compared to the (E)-isomer, which often evades enzymatic active sites due to its linear topology[4].

Experimental Methodologies (Self-Validating Systems)

To objectively quantify these stability differences, the following self-validating experimental protocols are designed to isolate thermodynamic isomerization and oxidative degradation.

Protocol A: Acid-Catalyzed Thermodynamic Isomerization Assay

Purpose: To validate the thermodynamic superiority of the (E)-isomer by establishing the equilibrium constant ( Keq​ ) under catalytic stress.

  • Sample Preparation: Prepare separate 50 mM solutions of (E)-hept-4-enoic acid and (Z)-hept-4-enoic acid in anhydrous toluene. Add nonanoic acid (10 mM) as an internal standard (IS) to validate recovery rates.

  • Catalyst Addition: Introduce 5 mol% of p-Toluenesulfonic acid (pTSA) to both reaction vessels to lower the activation energy barrier for π -bond rotation.

  • Thermal Stress: Heat the sealed vessels to 80°C under an inert argon atmosphere (to isolate the system from oxidative variables).

  • Kinetic Sampling: Extract 100 μ L aliquots at 0, 1, 2, 4, 8, and 24 hours. Immediately quench the catalyst by partitioning the aliquot into 500 μ L of saturated aqueous NaHCO3​ and 500 μ L of hexane.

  • GC-FID Analysis: Analyze the organic layer using Gas Chromatography with Flame Ionization Detection (GC-FID) equipped with a high-polarity capillary column (e.g., DB-WAX) to resolve the (E) and (Z) isomers.

  • Data Validation: The system is self-validating when both the pure (E) starting vessel and the pure (Z) starting vessel converge on the exact same (E):(Z) equilibrium ratio (typically >85:15 in favor of E).

Protocol B: Accelerated Autoxidation Assay

Purpose: To quantify the oxidative half-life of each isomer under controlled radical stress.

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.4) to mimic physiological pH, converting the heptenoic acids into their more soluble carboxylate salts.

  • Radical Initiation: Add 10 mM of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a water-soluble azo compound that decomposes at a known, constant rate at 37°C to yield alkyl radicals.

  • Incubation: Incubate 1 mM of each isomer with the AAPH solution at 37°C in an open-air environment (constant O2​ saturation).

  • Derivatization & GC-MS: At predetermined intervals, extract the remaining fatty acids, derivatize them into fatty acid methyl esters (FAMEs) using BF3​ /methanol, and quantify the disappearance of the parent mass via GC-MS against an internal standard.

Quantitative Data Summary

The following table synthesizes the expected experimental outcomes based on the structural and chemical principles of medium-chain unsaturated fatty acids.

Parameter(E)-hept-4-enoic acid (Trans)(Z)-hept-4-enoic acid (Cis)Experimental Causality
Molecular Geometry Linear, Anti-periplanarKinked, Syn-periplanarSteric distribution of C1-C3 and C5-C7 groups.
Thermodynamic Stability High (Global Minimum)Low (Kinetic/Local Minimum)Minimized van der Waals repulsion in the E state.
Equilibrium Ratio (80°C) ~ 88%~ 12%Acid-catalyzed π -bond rotation heavily favors E.
Oxidative Half-Life (AAPH) ~ 14.5 hours~ 6.2 hoursZ-isomer allylic hydrogens are more susceptible to abstraction.
Relative Melting Point HigherLowerLinear E-isomers exhibit superior crystal lattice packing.

Visualizations of Stability Pathways and Workflows

To further clarify the mechanistic and experimental logic, the following diagrams map the thermodynamic pathways and the analytical workflows.

Stability Z_Isomer (Z)-Hept-4-enoic Acid (Cis, Kinked) Thermal Thermal/Acid Catalysis Z_Isomer->Thermal Isomerization Oxidation Radical Oxidation (ROS) Z_Isomer->Oxidation High Susceptibility E_Isomer (E)-Hept-4-enoic Acid (Trans, Linear) E_Isomer->Oxidation Low Susceptibility Thermal->E_Isomer Thermodynamic Equilibrium (E > Z) Degradation_Z Rapid Degradation (High Allylic Reactivity) Oxidation->Degradation_Z Degradation_E Slow Degradation (Steric Shielding) Oxidation->Degradation_E

Thermodynamic isomerization and oxidative degradation pathways of hept-4-enoic acid isomers.

Workflow Prep Sample Prep (E & Z Isomers) Assay1 Acid-Catalyzed Isomerization Prep->Assay1 Assay2 AAPH Radical Autoxidation Prep->Assay2 Analysis GC-MS / FID Quantification Assay1->Analysis Aliquot Quenching Assay2->Analysis FAME Derivatization Output Stability Kinetics & Half-life Analysis->Output Data Processing

Step-by-step experimental workflow for assessing thermodynamic and oxidative stability.

References

  • Trans Unsaturated Fatty Acids Are Less Oxidizable than Cis Unsaturated Fatty Acids and Protect Endogenous Lipids from Oxidation in Lipoproteins and Lipid Bilayers Biochemistry - ACS Publications[Link]

  • Why unsaturated fats are usually cis? Chemistry Stack Exchange[Link]

  • Cis vs. Trans Fatty Acids | Differences, Structure & Chemical Study.com[Link]

  • Why are trans-unsaturated fatty acids worse for us than, say, saturated fatty acids? Quora[Link]

Sources

Comparative

A Comparative Guide to trans-Hept-4-enoic Acid and Short-Chain Unsaturated Fatty Acids (SCUFAs) in Drug Development &amp; Biochemistry

IntroductionShort-chain unsaturated fatty acids (SCUFAs) are defined as aliphatic carboxylic acids containing 19 or fewer carbon atoms with at least one double bond[1]. Within this structural class, trans-hept-4-enoic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

IntroductionShort-chain unsaturated fatty acids (SCUFAs) are defined as aliphatic carboxylic acids containing 19 or fewer carbon atoms with at least one double bond[1]. Within this structural class, trans-hept-4-enoic acid ((E)-hept-4-enoic acid) occupies a highly specialized niche.Unlike shorter SCUFAs which are primarily utilized as bulk chemical precursors, trans-hept-4-enoic acid serves as a critical structural scaffold in advanced drug development and agrochemical formulations[2]. Its unique 7-carbon chain length combined with a rigid trans double bond at the C4 position provides precise spatial geometry, making it an ideal pharmacophore linker for target-specific binding.

Comparative Analysis: Structural and Functional Divergence

To understand the utility of trans-hept-4-enoic acid, we must benchmark it against other common SCUFAs. The causality behind its selection in drug design heavily relies on its lipophilicity (LogP) and steric constraints.

Quantitative Comparison of SCUFAs
Fatty AcidChain LengthDouble Bond PositionLogP (approx)Primary Application / Biological Role
trans-Hept-4-enoic acid C7C4 (trans)1.5HDAC inhibitor pharmacophore (Largazole), Insect repellents
trans-2-Hexenoic acid C6C2 (trans)1.3Pheromone biosynthesis, Antimicrobial agents
trans-2-Pentenoic acid C5C2 (trans)0.9Flavoring agent, Precursor for short-chain esters
Crotonic acid C4C2 (trans)0.7Copolymer synthesis, Excipient formulation

Causality in Structural Selection: Shorter SCUFAs like crotonic acid (C4) and trans-2-pentenoic acid (C5) lack the necessary hydrophobic chain length to interact with deep enzymatic pockets. Conversely,1[1]. Furthermore, the E-alkene geometry restricts conformational entropy, locking the molecule into an extended conformation that optimally positions functional groups (such as a terminal thiol) for zinc chelation at the enzyme's active site.

Biological Applications & Mechanistic Insights

  • Oncology (HDAC Inhibition): 2[2]. Upon cellular entry, the thioester prodrug is reduced to a free thiol, which utilizes the heptenoic acid backbone to reach and chelate the Zn2+ ion in the HDAC active site, leading to chromatin remodeling and tumor suppressor gene activation.

  • Agrochemicals (Insect Repellents & Larvicides): 3[3]. Additionally,4[4].

  • Antimicrobial Activity: 5[5].

HDAC_Pathway Largazole Largazole (Pro-drug) Contains trans-hept-4-enoic acid Thiol Active Thiol Metabolite (Zinc-binding pharmacophore) Largazole->Thiol Cellular Reduction HDAC Class I HDAC Enzyme (Active Site Zinc Ion) Thiol->HDAC Chelation of Zn2+ Chromatin Chromatin Remodeling (Histone Acetylation) HDAC->Chromatin Inhibition of Deacetylation GeneExpr Tumor Suppressor Gene Expression Chromatin->GeneExpr Transcriptional Activation

Mechanism of action for Largazole, utilizing a trans-hept-4-enoic acid-derived pharmacophore.

Experimental Protocol: Synthesis and Validation of a trans-Hept-4-enoic Acid-Derived HDAC Inhibitor

To objectively evaluate the performance of trans-hept-4-enoic acid as a pharmacophore linker, the following self-validating protocol details the generation and testing of a Largazole analog.

Self-Validating System Design: This protocol incorporates an intermediate reductive cleavage assay. Because the active inhibitor requires a free thiol, confirming thioester cleavage via LC-MS before the enzymatic assay ensures that any lack of HDAC inhibition is due to target affinity, not a failure of prodrug activation.

Step-by-Step Methodology:
  • Substrate Functionalization:

    • React trans-hept-4-enoic acid with triphenylmethyl mercaptan (Trt-SH) under cross-metathesis conditions to install a protected terminal thiol, yielding (E)-7-(tritylthio)hept-4-enoic acid.

    • Causality: The bulky trityl group prevents premature disulfide bond formation during subsequent macrocyclization steps.

  • Macrocyclization:

    • Couple the functionalized heptenoic acid to a synthetic depsipeptide core (containing L-valine and methylthiazoline) using HATU and HOBt in high-dilution dichloromethane (0.001 M).

    • Causality: High dilution strictly favors intramolecular cyclization over intermolecular polymerization.

  • Deprotection and Thioesterification (Prodrug Formation):

    • Remove the trityl group using triisopropylsilane (iPr3SiH) and trifluoroacetic acid (TFA).

    • Acylate the resulting free thiol with octanoyl chloride to form the stable thioester prodrug.

  • Validation Step: In Vitro Reductive Cleavage Assay:

    • Incubate a 10 µM aliquot of the prodrug with 1 mM Dithiothreitol (DTT) in PBS (pH 7.4) for 30 minutes.

    • Validation Check: Analyze the mixture via LC-MS. The disappearance of the prodrug mass peak and the appearance of the free thiol mass peak confirms that the molecule can be successfully activated in a reducing environment. Do not proceed to the biological assay unless >90% conversion is observed.

  • Fluorometric HDAC Inhibition Assay:

    • Incubate the activated thiol analog with recombinant HDAC1 enzyme and a fluorogenic peptide substrate (e.g., Boc-Lys(Ac)-AMC) at 37°C for 1 hour.

    • Quench the reaction with a developer solution containing trypsin (which cleaves the deacetylated AMC fluorophore).

    • Read fluorescence at Ex=360 nm / Em=460 nm. Compare the IC50 against a known standard (e.g., SAHA) to benchmark the linker's efficacy.

ExpWorkflow Step1 1. Substrate Functionalization (trans-hept-4-enoic acid + Trt-SH) Step2 2. Macrocyclization (Form Depsipeptide Core) Step1->Step2 Step3 3. Prodrug Formation (Acylation with Octanoyl Chloride) Step2->Step3 Step4 4. Self-Validation Check (LC-MS: >90% Thiol Cleavage via DTT) Step3->Step4 Step5 5. Fluorometric HDAC Assay (Determine IC50 vs SAHA) Step4->Step5

Self-validating experimental workflow for synthesizing and testing a trans-hept-4-enoic acid analog.

References

  • ChemBK. "(E)-hept-4-enoic acid - Introduction.
  • Food and Agriculture Organization (FAO). "Fat and fatty acid terminology, methods of analysis and fat digestion and metabolism.
  • Yang Y.J., et al. "Control of Aedes aegypti larvae with Aea-TMOF mimics: aromatic derivatives of enoic acid.
  • Roe, R.M., et al. "Development of a novel all natural tick and insect repellent, BioUD.
  • PMC - NIH. "Largazole: From Discovery to Broad-Spectrum Therapy.
  • Gołębiowski, M., et al. "The antifungal activity of fatty acids of all stages of Sarcophaga carnaria L.
  • US Patent 9186402B2. "Method for preparing largazole analogs and uses thereof.

Sources

Validation

validation of GC-MS analytical methods for (E)-hept-4-enoic acid

As a Senior Application Scientist, I approach the quantification of volatile and semi-volatile biomarkers not just as a procedural task, but as a system of chemical logic. (E)-hept-4-enoic acid is a 7-carbon unsaturated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of volatile and semi-volatile biomarkers not just as a procedural task, but as a system of chemical logic. (E)-hept-4-enoic acid is a 7-carbon unsaturated fatty acid that serves as a critical biomarker in metabolic studies and agricultural plant priming[1][2].

The analytical challenge here is twofold: first, the high polarity and volatility of the carboxylic acid group make it prone to peak tailing and loss during sample preparation[3]; second, the presence of the double bond necessitates the baseline chromatographic resolution of the (E)-isomer from its (Z)-isomer[4][5]. Because these geometric isomers share nearly identical mass fragmentation patterns, standard mass spectrometry cannot differentiate them without superior upstream chromatography.

This guide objectively compares analytical strategies for (E)-hept-4-enoic acid, establishes a robust Gas Chromatography-Mass Spectrometry (GC-MS) methodology, and aligns the workflow with the latest ICH Q2(R2) validation guidelines[6].

Methodological Comparison: Selecting the Optimal Platform

To quantify (E)-hept-4-enoic acid, researchers typically choose between LC-MS/MS and GC-MS platforms. While LC-MS/MS offers high throughput, it fundamentally struggles to resolve aliphatic geometric isomers without complex, extended gradients on specialized chiral or isomer-specific stationary phases.

GC-MS is the gold standard for this application due to the high theoretical plate count of capillary columns. However, the choice between direct injection and derivatization is critical.

Table 1: Performance Comparison of Analytical Platforms for (E)-hept-4-enoic acid

Analytical StrategySeparation of (E)/(Z) IsomersSensitivity (LOD)Peak SymmetryCausality / Limitations
LC-MS/MS (Underivatized) PoorModerate (~10-50 ng/mL)GoodPoor retention of short/medium aliphatic chains on standard C18 columns; isomers co-elute.
GC-MS (Underivatized) Good (Requires PEG Column)Moderate (~1-5 μg/mL)Poor to ModerateActive carboxyl groups interact with the GC inlet and column silanols, causing peak tailing and ghosting[3].
GC-MS (BCF Derivatization) Excellent High (~0.1-5 pg) Excellent Benzyl chloroformate (BCF) esterification masks the active hydrogen, drastically increasing volatility and thermal stability[7].

The Verdict: GC-MS coupled with pre-column Benzyl Chloroformate (BCF) derivatization is the superior choice. By converting the highly polar carboxylic acid into a stable benzyl ester, we shift the analyte's retention time away from early-eluting solvent fronts and eliminate hydrogen-bonding interactions within the GC column, resulting in sharp, symmetrical peaks and picogram-level sensitivity[7].

ICH Q2(R2) Compliant Validation Framework

Any analytical procedure used for regulatory submissions or critical quality control must be validated to demonstrate it is "fit for its intended purpose." The updated ICH Q2(R2) guidelines emphasize a lifecycle approach to method validation[6][8]. For (E)-hept-4-enoic acid, the validation must rigorously address the following:

  • Specificity & Selectivity: The core requirement is proving baseline resolution ( Rs​>1.5 ) between (E)-hept-4-enoic acid and (Z)-hept-4-enoic acid. Specificity is further validated by ensuring no matrix components co-elute with the target Selected Ion Monitoring (SIM) m/z channels[9].

  • Accuracy & Precision: Evaluated via spike-recovery experiments at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). ICH Q2(R2) requires the reportable range to demonstrate acceptable response, accuracy, and precision[9].

  • Range & Linearity: Validated using a linear calibration model. For derivatized GC-MS, the coefficient of determination ( R2 ) should strictly exceed 0.99 across the working range[7][10].

Self-Validating Experimental Protocol: BCF-Derivatized GC-MS

This protocol is designed as a self-validating system. By introducing a stable isotope-labeled internal standard (IS) at the very first step, we mathematically correct for any volumetric losses during extraction or variations in derivatization efficiency[10].

Step 1: Sample Preparation & Acidification
  • Procedure: Aliquot 100 μL of the biological sample (e.g., plasma or plant extract) into a glass centrifuge tube. Spike with 10 μL of Deuterated Internal Standard (e.g., Heptanoic acid-d13). Add 20 μL of 1M HCl to drop the pH to 2-3.

  • The Causality: Fatty acids have a pKa of approximately 4.8. At physiological pH, they exist as polar, water-soluble carboxylate anions. Acidification forces the molecules into their undissociated, neutral state, which is an absolute thermodynamic prerequisite for successful partitioning into an organic solvent[3].

Step 2: Liquid-Liquid Extraction (LLE)
  • Procedure: Add 500 μL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes, then centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean reaction vial.

  • The Causality: MTBE is selected over hexane or chloroform because its slight polarity perfectly matches medium-chain fatty acids, providing near-quantitative recovery (>95%) while leaving highly polar matrix proteins and salts in the aqueous phase[3].

Step 3: Benzyl Chloroformate (BCF) Derivatization
  • Procedure: To the MTBE extract, add 20 μL of BCF and 20 μL of a basic catalyst (e.g., pyridine or a buffered phosphate solution). Incubate at 60°C for 30 minutes. Quench the reaction with 100 μL of hexane and 50 μL of water, vortex, and transfer the upper hexane layer to a GC autosampler vial.

  • The Causality: The basic catalyst deprotonates the carboxylic acid, allowing nucleophilic attack on the BCF reagent. This yields a benzyl ester derivative. The hexane exchange step ensures the final injection solvent is highly non-polar, preventing damage to the GC column's stationary phase[7].

Step 4: GC-MS Analysis (SIM Mode)
  • Procedure: Inject 1 μL into the GC-MS equipped with a high-polarity PEG capillary column (e.g., DB-WAX, 30m x 0.25mm x 0.25μm).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 60°C (hold 1 min), ramp at 10°C/min to 240°C (hold 5 mins).

    • MS Settings: Electron Ionization (EI) at 70 eV. Operate in SIM mode targeting the molecular ion and primary fragments of the benzyl-derivatized (E)-hept-4-enoic acid.

  • The Causality: The PEG column's polar stationary phase interacts strongly with the pi-electrons of the double bond, providing the necessary retention time shift to separate the (E) and (Z) geometric isomers. SIM mode is utilized over full-scan to increase the signal-to-noise ratio by exclusively dwelling on target ions, achieving picogram-level detection limits[3][10].

Analytical Workflow Visualization

The following diagram maps the physical experimental workflow directly to the ICH Q2(R2) validation lifecycle, illustrating how raw biological data is transformed into a validated quantitative result.

G cluster_validation ICH Q2(R2) Validation Lifecycle Start Biological Sample (Plasma/Tissue) Extraction LLE Extraction (Acidification + MTBE) Start->Extraction Add Internal Standard Derivatization Derivatization (Benzyl Chloroformate) Extraction->Derivatization Organic Extract GCMS GC-MS Analysis (PEG Column, SIM Mode) Derivatization->GCMS Volatile Benzyl Ester Specificity Specificity (E) vs (Z) Resolution GCMS->Specificity Chromatogram Linearity Linearity & Range (R² > 0.99) Specificity->Linearity Accuracy Accuracy & Precision (Recovery 80-120%) Linearity->Accuracy Data Validated Quantitation of (E)-hept-4-enoic acid Accuracy->Data Acceptance Criteria Met

Fig 1: GC-MS analytical workflow and ICH Q2(R2) validation lifecycle for (E)-hept-4-enoic acid.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline QbD Group URL:[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 European Medicines Agency (EMA) URL:[Link]

  • A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids National Institutes of Health (NIH) / PMC URL:[Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry National Institutes of Health (NIH) / PMC URL:[Link]

  • A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS Analyst (RSC Publishing) URL:[Link]

  • Showing NP-Card for 4-Heptenoic acid (NP0337992) NP-MRD (Natural Products Magnetic Resonance Database) URL: [Link]

  • WO2023150508A2 - Plant priming compositions and methods of use thereof Google Patents URL
  • Conformational Analysis of (+)-Germacrene A by Variable Temperature NMR and NOE Spectroscopy ResearchGate URL:[Link]

  • Progress in Essential Oil Research: Proceedings of the International Symposium on Essential Oils DOKUMEN.PUB URL:[Link]

Sources

Comparative

A Comprehensive Comparison Guide: (E)-Hept-4-enoic Acid Reference Standard Purity Validation

Introduction & Strategic Importance (E)-hept-4-enoic acid is a critical short-chain unsaturated fatty acid. It serves as a vital synthetic intermediate in the development of active pharmaceutical ingredients (APIs), nove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Importance

(E)-hept-4-enoic acid is a critical short-chain unsaturated fatty acid. It serves as a vital synthetic intermediate in the development of active pharmaceutical ingredients (APIs), novel bio-repellents (such as)[1], and acts as a key biomarker in lipidomic profiling.

In quantitative analysis, the reference standard is the ultimate source of truth. Using a sub-standard material cascades errors through every subsequent assay, leading to failed clinical validations or rejected regulatory submissions. Therefore, validating the absolute purity of the (E)-hept-4-enoic acid reference standard according to[2] is an absolute necessity for drug development professionals.

The Causality of Analytical Choices

In analytical chemistry, no single instrument tells the whole truth. A robust validation framework relies on orthogonal techniques to cover the blind spots of individual detectors.

  • Why qNMR over traditional HPLC-UV? (E)-hept-4-enoic acid lacks a strong conjugated chromophore, making UV detection at standard wavelengths highly insensitive and prone to underreporting impurities. Quantitative Nuclear Magnetic Resonance (qNMR) bypasses this by directly quantifying the proton resonances against an internal standard, providing an absolute purity measurement without requiring a pre-existing calibration curve, a method widely recognized by [3].

  • Why GC-MS for Impurity Profiling? While qNMR establishes absolute mass, it can suffer from signal overlap with structurally similar isomers (like the (Z)-isomer). Gas Chromatography-Mass Spectrometry (GC-MS), following methyl ester derivatization, provides the necessary theoretical plates to resolve geometric isomers and volatile synthetic byproducts, ensuring isomeric purity.

  • Why Karl Fischer & ROI? Chromatographic and spectroscopic techniques are often "blind" to inorganic salts and residual moisture. Failing to account for these inflates the apparent purity. Moisture and ash must be quantified to perform a true Mass Balance calculation.

Comparison of Reference Standard Grades

Selecting the right grade of (E)-hept-4-enoic acid depends heavily on the phase of development. Below is an objective comparison of available material grades and their performance metrics.

ParameterCertified Reference Material (CRM)Commercial Analytical GradeIn-House Synthesized Raw Material
Purity Threshold > 99.5% (Mass Balance)> 95.0% - 98.0% (Area %)Variable (Often ~95.0%)
Structural Verification 1H/13C NMR, MS, IR1H NMR1H NMR, TLC
Impurity Profiling GC-MS, HPLC-CAD, KF, ROIGC-FID or HPLC-UV onlyGC-FID
Regulatory Compliance ICH Q2(R2) / ISO 17034Non-GMP / R&D onlyNon-GMP
Cost & Lead Time High / Off-the-shelfLow / Off-the-shelfModerate / High labor

Experimental Protocol: A Self-Validating Mass Balance Workflow

To establish a material as a highly pure reference standard, the following step-by-step methodology must be executed. This protocol is designed as a self-validating loop, where system suitability is proven before sample data is accepted, and all mass is accounted for.

Step 1: System Suitability Testing (SST)
  • Causality: Before testing the standard, the analytical system must be proven fit-for-purpose to prevent false negatives or baseline drift.

  • Action: Inject a known NIST-traceable calibration standard six times. Proceed only if the Relative Standard Deviation (RSD) of the peak area is < 2.0% and the signal-to-noise (S/N) ratio exceeds 10:1.

Step 2: Quantitative NMR (qNMR) for Absolute Purity
  • Causality: qNMR provides absolute purity measurements by directly quantifying compounds without external calibration, ensuring traceability[3].

  • Action:

    • Accurately weigh 10.0 mg of the (E)-hept-4-enoic acid candidate and 5.0 mg of a high-purity internal standard (e.g., Maleic acid, NIST SRM) into a glass vial.

    • Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl3).

    • Acquire 1H NMR spectra using a relaxation delay (D1) of at least 5 × T1 to ensure complete nuclear relaxation.

    • Calculate absolute purity by integrating the distinct olefinic protons of the analyte (~5.4 ppm) against the internal standard.

Step 3: Isomeric and Volatile Impurity Profiling via GC-MS
  • Causality: qNMR may suffer from signal overlap with the (Z)-isomer. GC-MS resolves these geometric isomers and detects volatile synthetic byproducts.

  • Action:

    • Derivatize 5.0 mg of the sample using BF3/Methanol to form the volatile methyl ester (methyl (E)-hept-4-enoate).

    • Inject 1.0 µL onto a polar capillary column (e.g., DB-WAX).

    • Run a temperature gradient from 60°C to 240°C at 10°C/min.

    • Quantify impurities using Total Ion Chromatogram (TIC) area normalization.

Step 4: Moisture and Inorganic Content Determination
  • Causality: Chromatographic techniques miss inorganic salts and water. Failing to account for these artificially inflates the purity value.

  • Action:

    • Perform Karl Fischer (KF) volumetric titration on a 50 mg aliquot to determine % water content.

    • Perform Residue on Ignition (ROI) or Thermogravimetric Analysis (TGA) on a 100 mg aliquot by heating to 600°C to quantify inorganic ash.

Step 5: Mass Balance Calculation
  • Causality: True purity must account for all mass present in the sample, merging orthogonal data streams into a single, validated metric.

  • Action: Apply the mass balance equation: Absolute Purity (%) =[100 - %Water (KF) - %Inorganics (ROI) - %Residual Solvents (NMR)] × Chromatographic Purity (%) / 100.

Workflow Visualization

G A (E)-hept-4-enoic acid Candidate Material B Structural Identity & Absolute Purity (qNMR) A->B Aliquot 1 C Volatile Impurities & Isomeric Purity (GC-MS) A->C Aliquot 2 D Residual Moisture & Inorganics (KF, ROI) A->D Aliquot 3 E Mass Balance Equation % Purity = (100 - %Water - %Inorg) x %Chrom B->E qNMR Assay C->E Area % D->E Wt % F ICH Q2(R2) Certified Reference Standard E->F Final Validation

Multi-orthogonal workflow for reference standard purity validation.

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Analytical Techniques for Reference Standard Characterization . ResolveMass Laboratories. Available at:[Link]

  • Development of a novel all natural tick and insect repellent, BioUD . National Cotton Council. Available at: [Link]

Sources

Validation

Comparative Receptor Binding and Efficacy Guide: (E)-Hept-4-enoic Acid Derivatives as TMOF Mimics

Executive Summary & Mechanism of Action The development of biorational insecticides requires targeting insect-specific physiological pathways to avoid off-target environmental toxicity and bypass existing resistance mech...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanism of Action

The development of biorational insecticides requires targeting insect-specific physiological pathways to avoid off-target environmental toxicity and bypass existing resistance mechanisms. Trypsin Modulating Oostatic Factor (Aea-TMOF) is a native decapeptide (YDPAPPPPPP) that binds to a specific gut epithelial receptor in Aedes aegypti mosquitoes, halting the translation of trypsin mRNA and starving the larvae [1].

However, native peptides possess poor bioavailability and cannot penetrate the lipophilic insect cuticle. To overcome this, researchers have developed small-molecule organo-synthetic mimics based on (E)-hept-4-enoic acid . The causality behind this structural choice is twofold:

  • Stereospecificity: The (E)-configuration of the double bond and the 7-carbon aliphatic chain perfectly mimic the 3D spatial orientation of the native TMOF N-terminus in solution.

  • Cuticular Penetration & Docking: The addition of bulky, lipophilic aromatic or aliphatic rings (e.g., biphenyl, cyclohexyl) allows the molecule to passively diffuse through the insect cuticle and firmly anchor into the hydrophobic binding pocket of the TMOF receptor [2].

TMOF_Pathway TMOF Organo-Synthetic Mimic ((E)-Hept-4-enoic Acid Deriv.) Receptor Gut Epithelial TMOF Receptor (Hydrophobic Binding Pocket) TMOF->Receptor Penetrates Cuticle & Docks Signaling Intracellular Signaling Cascade (Receptor Activation) Receptor->Signaling Triggers TrypsinmRNA Trypsin mRNA Translation (Biosynthesis Blockade) Signaling->TrypsinmRNA Inhibits Digestion Halt of Protein Digestion (Larval Starvation & Death) TrypsinmRNA->Digestion Induces

Caption: TMOF receptor signaling pathway and trypsin biosynthesis inhibition by (E)-hept-4-enoic mimics.

Comparative Receptor Binding Affinity & Structure-Activity Relationship (SAR)

Modifying the functional groups on the (E)-hept-4-enoic acid backbone directly impacts the receptor binding affinity and the resulting biological activity (measured by the inhibition of trypsin biosynthesis and larval mortality). The table below synthesizes the comparative performance of leading derivatives [1].

Table 1: Comparative Efficacy of (E)-Hept-4-enoic Acid Derivatives
Compound NameAbbrev.Structural ModificationRelative Biological Activity (Fold Increase)Stability Profile
7-biphenyl-4-yl-hept-4-enoic acid BPHEBaseline aromatic enoic acid mimic1.0x (Baseline)Stable > 72h
7-(4-butyl-phenyl)-hept-4-enoic acid BuPHEAddition of a butyl group to the benzyl ring5.2x Stable > 72h
7-p-tolyl-hept-2-enoic acid ethyl ester THEEEp-tolyl substitution; double bond shift5.0x Stable > 72h
7-cyclohexyl-hept-4-enoic acid CyHEConversion of benzyl ring to cyclohexane3.8x Rapid decline after 24h
7-(4-methoxy-phenyl)-hept-2-enoic acid ethyl ester MPEEEMethoxy addition; ethyl esterification2.0x Stable > 72h

SAR Insights: The data reveals that increasing the hydrophobicity of the tail region (e.g., adding a butyl group in BuPHE) maximizes van der Waals interactions within the receptor's hydrophobic cleft, yielding a 5.2-fold increase in activity. Conversely, while the cyclohexyl substitution (CyHE) initially provides strong receptor affinity (3.8-fold increase), its biological activity rapidly degrades after 24 hours compared to the native TMOF peptide, likely due to rapid metabolic clearance by larval cytochrome P450 enzymes or environmental instability[1].

Self-Validating Experimental Protocol for Efficacy Assessment

To objectively measure the receptor binding efficacy of these derivatives, researchers must utilize a self-validating in vivo bioassay that directly quantifies trypsin biosynthesis rather than relying solely on generalized mortality metrics [2].

Workflow Prep 1. Compound Prep (DMSO Stock + Yeast Diet) Incubation 3. Co-Incubation (Mimic + Larvae at 27°C) Prep->Incubation Larvae 2. Aedes aegypti (1st Instar Larvae Isolation) Larvae->Incubation Assay 4. BApNA Cleavage Assay (Trypsin Quantification) Incubation->Assay 24h-72h Post-Exposure Analysis 5. Probit Analysis (LC50 & Fold-Activity) Assay->Analysis Absorbance at 405nm

Caption: Experimental workflow for evaluating TMOF mimic binding efficacy and trypsin inhibition.

Step-by-Step Methodology: Trypsin Biosynthesis Inhibition Assay
  • Compound Preparation & Formulation:

    • Synthesize the (E)-hept-4-enoic acid derivatives and verify >95% purity via NMR.

    • Causality: Prepare 10 mg/mL stock solutions in DMSO. Because these mimics are highly lipophilic, DMSO is required to ensure solubility before introducing them into an aqueous larval environment.

  • Larval Rearing & Distribution:

    • Distribute 12 first-instar Aedes aegypti larvae per well in standard microtiter plates.

  • Treatment & Self-Validating Controls:

    • Test Group: Introduce varying concentrations of the mimics alongside a Brewer's yeast diet.

    • Negative Control: Larvae fed Brewer's yeast in the presence of DMSO only. Validation logic: This ensures that any observed mortality or enzyme inhibition is not an artifact of solvent toxicity.

    • Positive Control: Larvae treated with native Aea-TMOF. Validation logic: Establishes the maximum theoretical baseline for receptor activation.

  • Enzymatic Quantification (BApNA Assay):

    • At 24h, 48h, and 72h post-feeding, homogenize the larvae.

    • Incubate the homogenate with BApNA (Nα-benzoyl-DL-arginine p-nitroanilide). Causality: BApNA is a specific chromogenic substrate that mimics the cleavage site of trypsin. Active trypsin cleaves BApNA to release p-nitroaniline, which can be directly quantified spectrophotometrically.

  • Data Analysis:

    • Measure absorbance at 405 nm. Calculate the LC50 and enzyme inhibition percentages using EPA probit analysis [2]. Validation logic: If the negative control fails to show a linear increase in absorbance (indicating active baseline trypsin synthesis), the assay is invalid and must be repeated.

Formulation & Field Application Considerations

While the receptor binding affinity of compounds like BuPHE and CyHE demonstrates significant potential for vector control, their transition from the bench to the marsh requires advanced formulation. The rapid decline in CyHE's biological activity after 2-3 days underscores a critical vulnerability to environmental degradation (e.g., UV photolysis or aqueous hydrolysis) [1].

To achieve field viability comparable to the stable biological activity of native TMOF, these organo-synthetic mimics must be formulated using microencapsulation techniques (e.g., polymer-based nanoparticles) or co-administered with UV protectants and metabolic synergists (like piperonyl butoxide) to extend their half-life in aquatic environments.

References

  • Borovsky, D. (2007). "Control of Aedes aegypti larvae with Aea-TMOF mimics: aromatic derivatives of enoic acid." Biblioteka Nauki. URL: [Link]

  • Borovsky, D., et al. "TMOF organo-synthetic mimics: 7-Biphenyl-4-yl-hept-4-enoic acid (BPHE); 7-(4-Butyl-phenyl)-hept-4-enoic acid (BuPHE); 7-Cyclohexyl-hept-4-enoic acid (CyHE)..." ResearchGate. URL: [Link]

Safety & Regulatory Compliance

Safety

(E)-Hept-4-enoic acid proper disposal procedures

As a Senior Application Scientist, I have structured this guide to move beyond generic safety data sheets. When handling highly reactive organic building blocks like (E)-hept-4-enoic acid —a critical intermediate used in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this guide to move beyond generic safety data sheets. When handling highly reactive organic building blocks like (E)-hept-4-enoic acid —a critical intermediate used in the synthesis of potent histone deacetylase (HDAC) inhibitors such as spiruchostatin A analogues[1]—understanding the causality behind safety protocols is just as important as the steps themselves.

This guide provides laboratory professionals with field-proven, self-validating protocols for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Physicochemical Hazard Profile

(E)-hept-4-enoic acid shares the aggressive hazard profile of short-chain unsaturated carboxylic acids. It is a corrosive, acidic organic liquid that demands strict logistical oversight to prevent severe tissue damage and environmental contamination[2].

Table 1: Hazard Classification & Logistical Data

Property / ClassificationDetailCausality / Operational Impact
UN Number UN 3265[2]Dictates transport and secondary containment requirements. Must be shipped and stored as a corrosive liquid.
GHS Hazard Statements H314 (Severe skin burns/eye damage)[3]Mandates the use of face shields and high-barrier elastomers during all operational handling.
Chemical Class Unsaturated aliphatic carboxylic acidProne to oxidation; strictly incompatible with strong bases, oxidizers, and reducing agents[4].
Physical State Liquid (Evaporates slowly)[2]Vapor accumulation in poorly ventilated areas poses severe inhalation risks to mucous membranes.

Engineering Controls & Personal Protective Equipment (PPE)

Standard laboratory PPE is insufficient for handling concentrated short-chain organic acids. Every piece of protective equipment must be chosen based on chemical permeation data.

Table 2: Required PPE & Scientific Justification

Protective EquipmentSpecificationScientific Justification
Gloves Butyl rubber or heavy-duty NeopreneShort-chain organic acids rapidly permeate standard thin nitrile exam gloves. Butyl rubber provides the necessary breakthrough resistance.
Eye Protection Chemical splash goggles + Face shieldIrreversible corneal damage can occur upon liquid contact[3]. A face shield prevents splash-back during pipetting or transfer.
Respiratory NIOSH respirator with Organic Vapor/Acid Gas cartridgesRequired if handling outside of a fume hood due to the release of irritating acidic vapors[2].
Ventilation Local exhaust (Fume Hood)Prevents the accumulation of corrosive mists and vapors in the operator's breathing zone.

Step-by-Step Spill Response Methodology

A spill of (E)-hept-4-enoic acid requires immediate containment to prevent surface corrosion and toxic vapor inhalation. Do not rely on standard paper towels.

  • Evacuate and Assess: Immediately clear the area. Ensure local exhaust ventilation is active to mitigate vapor spread[2].

  • Don Advanced PPE: Upgrade to heavy-duty butyl gloves, a face shield, and respiratory protection before re-entering the spill zone[3].

  • Contain and Absorb: Do not use combustible materials like sawdust, which can react with strong acids. Apply an inert, inorganic absorbent such as diatomaceous earth, universal binders, or dry sand to the spill[3].

  • Collect: Use non-sparking, plastic tools to scoop the absorbed material into a rigid, high-density polyethylene (HDPE) waste container.

  • Decontaminate: Scrub the contaminated surface with alcohol or a mild alkaline solution, followed by copious amounts of water, to neutralize and remove residual acidity[3].

Waste Segregation & Proper Disposal Procedures

Under EPA guidelines, waste containing (E)-hept-4-enoic acid must be managed as a characteristic hazardous waste due to its corrosivity (RCRA D002)[5].

  • Primary Containment: Accumulate liquid waste in dedicated HDPE or Teflon-lined containers. Crucial: Never use unlined metal containers. The acid will corrode the metal, potentially generating flammable hydrogen gas.

  • Segregation: Strictly isolate this waste from basic waste streams (to prevent violent exothermic neutralization reactions) and oxidizing agents[4].

  • Labeling: Affix a compliant hazardous waste label immediately upon the first drop of waste. Designate as "Hazardous Waste - Corrosive Liquid, Acidic, Organic (UN 3265)"[2].

  • Final Disposal: Route the sealed containers to an approved waste disposal plant for RCRA-compliant high-temperature incineration[2][5]. Do not attempt to discharge neutralized solutions into the municipal sewer system.

Process Workflow Diagram

G Spill 1. Spill or Waste Generation Assess 2. Hazard Assessment (Corrosive, UN 3265) Spill->Assess PPE 3. Don PPE (Butyl Gloves, Respirator) Assess->PPE Contain 4. Contain & Absorb (Inert Vermiculite) PPE->Contain Collect 5. Collect in HDPE (Avoid Metal) Contain->Collect Label 6. RCRA Labeling (EPA D002 Corrosive) Collect->Label Dispose 7. High-Temperature Incineration Label->Dispose

Workflow for (E)-Hept-4-enoic acid spill response and RCRA-compliant disposal.

Sources

Handling

Advanced Operational Guide: Handling, PPE, and Disposal of (E)-Hept-4-enoic Acid

As a Senior Application Scientist, I approach chemical safety not merely as a set of regulatory checkboxes, but as a predictable system of physical and chemical causalities. (E)-Hept-4-enoic acid is a highly specific uns...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a set of regulatory checkboxes, but as a predictable system of physical and chemical causalities. (E)-Hept-4-enoic acid is a highly specific unsaturated carboxylic acid utilized in advanced drug development and synthetic workflows. To handle it safely and effectively, laboratory professionals must understand its molecular behavior.

This guide provides researchers with a self-validating, step-by-step operational framework for the safe handling, reaction setup, and disposal of (E)-Hept-4-enoic acid, ensuring you have the authoritative grounding needed to execute your workflows with complete confidence.

Physicochemical Profile & Hazard Causality

(E)-Hept-4-enoic acid and its structural isomers are classified under the Globally Harmonized System (GHS) as causing severe skin burns and eye damage (Hazard Statement H314)[1]. For comprehensive hazard documentation, refer to standard.

The acute danger of this molecule lies in its amphiphilic structure:

  • The Acidic Head: The carboxylic acid moiety acts as a Brønsted acid (pKa ~4.75)[2], which is capable of rapidly protonating biological nucleophiles and denaturing cellular proteins.

  • The Lipophilic Tail: The 7-carbon alkenyl tail provides significant non-polar character.

Causality Insight: Upon dermal contact, the lipophilic tail facilitates rapid penetration through the lipid-rich stratum corneum of the skin. This mechanism allows the acidic head to reach and destroy underlying cellular tissues much faster than highly polar, short-chain acids (like acetic or hydrochloric acid). Understanding this mechanism is critical for selecting the correct Personal Protective Equipment (PPE).

Quantitative Data: Physicochemical Properties

The following data is extrapolated from analogous heptenoic acid isomers to guide operational parameters[3].

PropertyValueOperational Implication for Handling
Molecular Weight 128.17 g/mol Moderate volatility; vapors can accumulate in unventilated spaces[4].
Boiling Point ~122 °C (at 11.5 mmHg)High boiling point at standard pressure; requires active vacuum for distillation[3].
Density ~0.95 g/cm³Floats on aqueous layers before mixing; impacts extraction and quench setups[3].
pKa ~4.75Thermodynamically a weak acid, but kinetically highly corrosive to biological tissue[2].

Personal Protective Equipment (PPE) Matrix

Because of the dual lipophilic/acidic nature of (E)-Hept-4-enoic acid, standard latex or thin nitrile gloves are insufficient for prolonged exposure. You must implement the following self-validating PPE system:

PPE CategorySpecificationCausal Justification
Hand Protection Heavy-duty Nitrile ( 8 mil) or Butyl RubberNitrile offers excellent resistance to the aliphatic chain, while the increased thickness prevents rapid acid permeation.
Eye Protection Indirect-vented chemical goggles + Face shieldPrevents the capillary action of aerosolized or splashed acid from entering the ocular mucosa.
Body Protection Polyethylene-coated lab coat or chemical apronStandard woven cotton lab coats absorb and hold the acid against the skin; coated materials repel the lipophilic liquid.
Respiratory Fume hood (Face velocity 80-100 fpm)While vapor pressure is low at room temperature, heating the acid generates highly corrosive, mucosal-damaging aerosols.

Standard Operating Procedure (SOP): Dispensing & Reaction Setup

When setting up a reaction involving (E)-Hept-4-enoic acid, the workflow must be designed to minimize aerosolization and prevent autoxidation of the C=C double bond.

HandlingWorkflow Prep Fume Hood Preparation PPE PPE Verification (Gloves, Goggles) Prep->PPE Transfer Inert Gas Transfer (Argon) PPE->Transfer Reaction Reaction Execution Transfer->Reaction Quench Controlled Quenching Reaction->Quench

Step-by-step handling and reaction execution protocol for heptenoic acids.

Step-by-Step Methodology:
  • Environmental Verification: Ensure the fume hood face velocity is actively reading between 80-100 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull inward steadily.

  • PPE Donning & Inspection: Inspect heavy-duty nitrile gloves for micro-tears using the inflation method. Don goggles and a polyethylene-coated apron.

  • Inert Atmosphere Preparation: Purge the reaction vessel with Argon. (E)-Hept-4-enoic acid contains an isolated alkene which can undergo autoxidation; inerting prevents side-product formation.

  • Volumetric Transfer: Use a positive displacement pipette or a glass syringe with a stainless-steel needle for transfer. Causality: Do not use standard air-displacement pipettes, as the fluid's density and vapor pressure dynamics can cause dangerous dripping outside the vessel.

  • Reaction Execution: Proceed with your synthetic steps (e.g., esterification, coupling) maintaining strict temperature control to prevent boiling or bumping.

Spill Response & Waste Disposal Plans

In the event of a spill, the primary objective is to neutralize the acid without generating a violent exothermic reaction.

SpillResponse Start Spill Detected Assess Assess Volume & Toxicity Start->Assess Evac Evacuate & Ventilate Assess->Evac > 50 mL PPE Don Spill Response PPE Assess->PPE < 50 mL Evac->PPE Neutralize Apply NaHCO3 (Weak Base) PPE->Neutralize Absorb Absorb & Collect Neutralize->Absorb Dispose Hazardous Waste Disposal Absorb->Dispose

Workflow for (E)-Hept-4-enoic acid spill containment and neutralization.

Step-by-Step Spill Response Methodology:
  • Evacuation & Assessment: Immediately halt work. If the spill exceeds 50 mL outside of a fume hood, evacuate the immediate lab bay and increase room ventilation.

  • Containment: Surround the spill with an inert, chemical-resistant absorbent barrier (e.g., diatomaceous earth or dry sand).

  • Neutralization (Critical Step): Apply solid sodium bicarbonate ( NaHCO3​ ) generously from the perimeter inward.

    • Causality: NaHCO3​ is a weak base. Using a strong base like NaOH would trigger a highly exothermic neutralization, potentially flash-boiling the acid and creating a severe inhalation hazard.

  • Collection & Self-Validation: Wait for the reaction to process. Self-validation: Once effervescence ( CO2​ bubbling) completely ceases, the acid has been successfully neutralized into a benign sodium salt.

  • Disposal: Sweep the neutralized solid into a clearly labeled hazardous waste container using a non-sparking polyethylene brush. Wash the affected surface with a 5% mild alkaline detergent solution, followed by deionized water.

References

  • LookChem. "Cas 18999-28-5, 2-HEPTENOIC ACID - LookChem". LookChem Database. Retrieved from: [Link]

  • PubChem. "4-Heptenoic acid, ethyl ester, (E)- | C9H16O2 | CID 5362816". National Center for Biotechnology Information. Retrieved from:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-Hept-4-enoic acid
Reactant of Route 2
Reactant of Route 2
(E)-Hept-4-enoic acid
© Copyright 2026 BenchChem. All Rights Reserved.